2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937079 | |
| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-62-5, 16534-84-2 | |
| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid natural sources and analogs
An In-depth Technical Guide to 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid: Natural Sources, Biosynthesis, and Analogs
Abstract
This technical guide provides a comprehensive exploration of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a non-proteinogenic amino acid of significant interest due to its structural similarity to key neurotransmitter precursors and pharmaceutical building blocks. Recognizing the limited direct documentation of its natural occurrence, this guide adopts a scientifically grounded approach by examining its putative origins, hypothetical biosynthetic pathways, and the rich landscape of its structural analogs. We delve into the established natural sources and biosynthesis of closely related compounds, such as p-hydroxyphenylglycine and 3,4-dihydroxyphenylacetic acid (DOPAC), to construct a robust framework for future research. Furthermore, this guide details methodologies for the extraction, synthesis, and pharmacological screening of such compounds, offering valuable protocols and workflows for researchers, scientists, and drug development professionals.
Introduction: The Enigmatic Hydroxyphenylglycine
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as 3,4-dihydroxyphenylglycine, belongs to the class of non-proteinogenic aromatic amino acids. Its core structure, featuring a catechol ring attached to an α-amino acid backbone, positions it as a close analog of several biologically crucial molecules. It is structurally isomeric to the well-known L-DOPA (2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid), a cornerstone in the treatment of Parkinson's disease, and shares the catechol moiety with the dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).
Despite its intriguing structure, direct evidence for the natural occurrence of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is notably scarce in current scientific literature. This guide, therefore, navigates this knowledge gap by providing an in-depth analysis of its better-understood analogs. By examining the established biosynthetic pathways, natural sources, and synthetic methodologies of related hydroxyphenylglycines, we can infer a logical and scientifically sound roadmap for the investigation of our target molecule. This approach not only illuminates the potential for its discovery in nature but also provides a practical framework for the synthesis and evaluation of novel analogs for drug discovery and development.
Putative Natural Sources and Biosynthesis
While the direct isolation of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid from a natural source remains to be definitively reported, we can hypothesize its existence and biosynthetic origins by studying related pathways in microorganisms and plants.
A Hypothetical Biosynthetic Pathway
The biosynthesis of aromatic amino acids in many bacteria, fungi, and plants originates from the shikimic acid pathway.[1][2] This pathway provides the precursor, chorismate, which is then converted to phenylalanine and tyrosine. A related non-proteinogenic amino acid, L-p-hydroxyphenylglycine, is known to be synthesized in microorganisms from the shikimate pathway intermediate, prephenate.[3] We can postulate a similar enzymatic logic for the formation of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
The proposed pathway would likely involve the following key enzymatic steps, starting from prephenate:
-
Prephenate Dehydrogenase: Converts prephenate to 3,4-dihydroxyphenylpyruvate. This step would require a dehydrogenase capable of introducing a second hydroxyl group onto the phenyl ring, a variation from the pathway to p-hydroxyphenylpyruvate.
-
Hydroxymandelate Synthase: Catalyzes the conversion of 3,4-dihydroxyphenylpyruvate to 3,4-dihydroxymandelate.
-
Hydroxymandelate Oxidase: Oxidizes 3,4-dihydroxymandelate to 3,4-dihydroxybenzoylformate.
-
Transaminase: Catalyzes the final step, the transamination of 3,4-dihydroxybenzoylformate to yield 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
Caption: Hypothetical biosynthetic pathway for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
Known Natural Sources of Key Analogs
The investigation into the natural occurrence of our target molecule should be guided by the known sources of its close structural relatives.
| Analog | Natural Source Category | Specific Source | Significance |
| p-Hydroxyphenylglycine | Microbial | Amycolatopsis orientalis | A key structural component of the vancomycin group of glycopeptide antibiotics.[3] |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Animal (Metabolite) | Mammalian Brain | A primary metabolite of the neurotransmitter dopamine.[4] |
| Plant | Eucalyptus globulus (Bark) | Found as a phenolic component in plant tissues.[4] |
Extraction and Isolation from Natural Sources
The extraction of polar compounds like amino acids and phenolic acids from natural matrices requires carefully selected methodologies to ensure high yield and purity. A generalized workflow can be adapted for either plant or microbial sources.
This protocol provides a general framework. Optimization of solvents, temperature, and time is crucial for specific applications.
-
Sample Preparation:
-
Plant Material: Lyophilize and grind the plant tissue to a fine powder.
-
Microbial Culture: Centrifuge the fermentation broth to separate the supernatant from the cell pellet. The target compound may be intracellular or extracellular.
-
-
Extraction:
-
Select an appropriate solvent system. A mixture of methanol/water or ethanol/water (e.g., 80:20 v/v), often slightly acidified with formic or acetic acid, is effective for extracting polar phenolic compounds.[5][6]
-
Perform the extraction using one of the following methods:
-
Maceration: Suspend the sample powder in the solvent and agitate at room temperature for 24-48 hours.[7]
-
Ultrasonic-Assisted Extraction (UAE): Place the sample-solvent mixture in an ultrasonic bath for 30-60 minutes. This enhances extraction efficiency through cavitation.[6][7]
-
Microwave-Assisted Extraction (MAE): Heat the sample-solvent mixture in a controlled microwave system. This method significantly reduces extraction time.[6][8]
-
-
-
Filtration and Concentration:
-
Filter the extract to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification:
-
Liquid-Liquid Partitioning: Redissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Column Chromatography: Further purify the desired fraction using column chromatography (e.g., Sephadex LH-20, silica gel) with an appropriate mobile phase.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification and quantification using preparative or analytical HPLC with a suitable column (e.g., C18) and a gradient elution system.[9]
-
Caption: General workflow for extraction and isolation of phenolic amino acids.
Analogs of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
The synthesis of analogs is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).
Classification of Analogs
Analogs can be designed by modifying various parts of the parent molecule:
| Modification Site | Type of Modification | Example Analog |
| Phenyl Ring | Change in hydroxylation pattern | 2-Amino-2-(4-hydroxyphenyl)acetic acid |
| Methylation of hydroxyl groups | 2-Amino-2-(3-methoxy-4-hydroxyphenyl)acetic acid | |
| Amino Group | N-alkylation or N-acylation | N-Methyl-2-amino-2-(3,4-dihydroxyphenyl)acetic acid |
| Carboxylic Acid | Esterification | Methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate |
Synthesis of Analogs
Both chemical and enzymatic methods can be employed for the synthesis of hydroxyphenylglycine analogs. Chemical synthesis often relies on the Strecker synthesis or variations thereof, followed by resolution of the resulting racemic mixture.[10]
This protocol is a representative example for the synthesis of a hydroxyphenylglycine and can be adapted for the 3,4-dihydroxy analog by starting with 3,4-dihydroxybenzaldehyde.
-
Formation of Aminonitrile:
-
In a reaction vessel, dissolve 4-hydroxybenzaldehyde, ammonium chloride, and sodium cyanide in an aqueous solution.[11]
-
Stir the mixture at room temperature. The reaction forms DL-2-amino-2-(p-hydroxyphenyl)acetonitrile.
-
-
Extraction of Aminonitrile:
-
Extract the reaction mixture with an organic solvent such as ethyl acetate to isolate the aminonitrile.[11]
-
-
Hydrolysis to Racemic Amino Acid:
-
Hydrolyze the aminonitrile to the corresponding racemic amino acid (DL-p-hydroxyphenylglycine) using a strong acid (e.g., HCl) or base (e.g., NaOH) with heating.
-
-
Resolution of Enantiomers (Optional):
-
The racemic mixture can be resolved into its D- and L-enantiomers using a chiral resolving agent (e.g., D-3-bromocamphor-8-sulfonate) to form diastereomeric salts that can be separated by fractional crystallization.[10]
-
-
Purification:
-
The final product is purified by recrystallization.
-
Caption: Workflow for the chemical synthesis of p-hydroxyphenylglycine.
Pharmacological Relevance and Screening
The structural similarity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and its analogs to neurotransmitters and their metabolites suggests a high potential for biological activity.
Known Biological Activities of Analogs
-
Antibiotic Activity: The D-enantiomer of p-hydroxyphenylglycine is a critical side chain in semi-synthetic β-lactam antibiotics like amoxicillin and cefadroxil, contributing to their antibacterial spectrum.[10]
-
Neuroactivity: As a metabolite of dopamine, DOPAC levels in the brain are used as an indicator of dopaminergic neuron activity and are relevant in the study of Parkinson's disease and other neurological disorders.[4]
Screening for Neurotransmitter Receptor Activity
A primary area of investigation for novel analogs would be their interaction with neurotransmitter systems. Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
-
Preparation of Receptor Source:
-
Use cell lines engineered to express the target receptor (e.g., dopamine D2 receptor) or homogenized tissue from a specific brain region (e.g., striatum).
-
-
Assay Setup:
-
In a microplate, combine the receptor preparation, a known radiolabeled ligand for the receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test analog.
-
-
Incubation:
-
Incubate the mixture to allow the ligands and test compounds to reach binding equilibrium with the receptors.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound ligands will be trapped on the filter, while unbound ligands pass through.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of the radioligand at each concentration of the test analog. Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to quantify its binding affinity.
-
Caption: General workflow for a radioligand binding assay.
Analytical Characterization
The precise identification and quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and its analogs, particularly the separation of enantiomers, is critical. High-performance liquid chromatography (HPLC) is the most common technique, often coupled with mass spectrometry (LC-MS) for definitive identification.[9] Chiral separation can be achieved using chiral stationary phases in HPLC or by using chiral selectors in capillary electrophoresis (CE).[12]
Conclusion and Future Directions
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid represents an intriguing yet underexplored molecule at the intersection of natural product chemistry and pharmacology. While its natural occurrence is yet to be confirmed, a logical and promising path for its investigation lies in the study of its structural analogs. The biosynthetic pathways of compounds like p-hydroxyphenylglycine provide a strong foundation for proposing and investigating the origins of our target molecule in microbial and plant systems.
Future research should focus on:
-
Targeted Screening: Employing modern analytical techniques like LC-MS to screen extracts from diverse microbial strains and plant species, particularly those known to produce other phenolic compounds, for the presence of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
-
Synthetic Analog Libraries: Expanding the chemical space around this scaffold by synthesizing a diverse library of analogs with modifications to the phenyl ring and amino acid backbone.
-
Pharmacological Profiling: Screening these novel analogs against a broad panel of biological targets, with a particular focus on neurotransmitter receptors and enzymes, to uncover new therapeutic leads.
By integrating biosynthetic hypotheses with established synthetic and screening methodologies, the scientific community is well-equipped to unlock the potential of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and its derivatives.
References
- Barros, L., et al. (2013). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.
- Stalikas, C. D. (2007). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review.
- Azmir, J., et al. (2013). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- Jusoh, N. A. (2024). Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. JoVE.
- Alu'datt, M. H., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
- Khoddami, A., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PubMed Central.
- BenchChem. (2025). A Comparative Analysis of D-p-Hydroxyphenylglycine (D-HPG) Synthesis: Chemical vs.
- PrepChem. (n.d.). Synthesis of p-hydroxyphenylglycine. PrepChem.com.
- Hubbard, B. K., et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. PubMed.
- Sanchay, G. (n.d.). Microbial Production of 7 Types of Amino Acids. Gyan Sanchay.
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. eCampusOntario Pressbooks.
- Google Patents. (n.d.). WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters.
- LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- StudySmarter. (2023). Separation of Amino Acids: Thin Layer & Chiral Techniques. StudySmarter.
- R Discovery. (1995). Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. R Discovery.
- Google Patents. (n.d.). CN102816076A - Synthetic method of p-hydroxyphenylglycine.
- ResearchGate. (n.d.). Microbial approaches for amino acids production | Request PDF.
- Li, Y., et al. (2020).
- Wikipedia. (n.d.).
- Science.gov. (n.d.). amino acid fermentation: Topics by Science.gov. Science.gov.
- Dewick, P. M. (2009). The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid. In Medicinal Natural Products: A Biosynthetic Approach.
- BOC Sciences. (n.d.). Fermentation: The Natural Way to Produce Amino Acids. BOC Sciences.
- ResearchGate. (2015). (PDF) NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW.
- SlideShare. (n.d.). Microbial production of amino acids. SlideShare.
- Jones & Bartlett Learning. (n.d.). CHAPTER 8. Jones & Bartlett Learning.
- Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid. Wikipedia.
- Santos-Sánchez, N. F., et al. (2019). (PDF) Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds.
- Thermo Fisher Scientific. (n.d.). Probes for Neurotransmitter Receptors—Section 16.2. Thermo Fisher Scientific - US.
- Kennedy, R. T. (2013). Review of recent advances in analytical techniques for the determination of neurotransmitters. PubMed Central.
- Klyushin, D. A., et al. (2019). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central.
- Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PubMed Central.
- Google Patents. (n.d.). US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
- ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA....
- Zhao, Y. (2011). Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants.
- ResearchGate. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
- ResearchGate. (2019). (PDF) Biosynthetic Pathway of Indole-3-Acetic Acid in Basidiomycetous Yeast Rhodosporidiobolus fluvialis.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
- Zhao, Y. (2012). Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants. PubMed.
Sources
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. samples.jbpub.com [samples.jbpub.com]
- 3. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]
- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, known as Droxidopa or L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of the neurotransmitter norepinephrine.[1] Primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), Droxidopa represents a significant therapeutic intervention for conditions characterized by deficient norepinephrine levels.[2][3] This guide provides a comprehensive technical overview of the core mechanism of action of Droxidopa, its metabolic fate, pharmacodynamic effects, and the experimental methodologies employed to elucidate its function.
Introduction: The Rationale for a Norepinephrine Prodrug
Neurogenic orthostatic hypotension is a debilitating condition arising from the failure of the autonomic nervous system to release adequate amounts of norepinephrine upon postural changes, leading to a significant drop in blood pressure.[4] This can result in dizziness, lightheadedness, and an increased risk of falls.[5] Droxidopa was developed to address this norepinephrine deficiency. As a prodrug, it is an inactive compound that, upon oral administration, is metabolized into the active therapeutic agent, norepinephrine.[6] A key advantage of Droxidopa is its ability to cross the blood-brain barrier, allowing for the potential restoration of norepinephrine levels in both the peripheral and central nervous systems.[7]
Core Mechanism of Action: The Metabolic Conversion to Norepinephrine
The primary mechanism of action of Droxidopa is its enzymatic conversion to norepinephrine. This process is central to its therapeutic effect and involves several key enzymes and metabolic pathways.
The Central Conversion Step: Aromatic L-Amino Acid Decarboxylase (AADC)
Upon absorption, Droxidopa is directly metabolized to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[6] This enzyme is widely distributed throughout the body, including in the nervous system.[6] The conversion is a single decarboxylation step, bypassing the rate-limiting enzyme dopamine β-hydroxylase (DBH) which is required for the synthesis of norepinephrine from dopamine.[2] This is particularly advantageous in conditions where DBH activity may be compromised.
The Complete Metabolic Pathway
While the conversion to norepinephrine is the primary therapeutic pathway, Droxidopa is also subject to metabolism by other enzymes, leading to various metabolites. The major metabolic fates of Droxidopa are:
-
Conversion to Norepinephrine: Catalyzed by AADC, this is the therapeutically active pathway.
-
O-methylation: Droxidopa can be methylated by catechol-O-methyltransferase (COMT) to form 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS), a major metabolite.[2]
-
Aldolase Activity: Droxidopa can also be metabolized by DOPS aldolase to protocatechualdehyde.[2]
The relative contribution of these pathways influences the bioavailability of norepinephrine from a given dose of Droxidopa.
Caption: Metabolic fate of Droxidopa.
Pharmacodynamics: The Actions of Norepinephrine at Adrenergic Receptors
The therapeutic effects of Droxidopa are mediated by the actions of its active metabolite, norepinephrine, on adrenergic receptors. Norepinephrine is a non-selective agonist of both α- and β-adrenergic receptors.[1]
Adrenergic Receptor Subtypes and Downstream Signaling
Norepinephrine elicits its physiological effects by binding to different adrenergic receptor subtypes, which are G protein-coupled receptors (GPCRs).[8] The primary subtypes involved in blood pressure regulation are:
-
α1-Adrenergic Receptors: Located on vascular smooth muscle, their activation by norepinephrine leads to vasoconstriction and an increase in peripheral resistance, thereby elevating blood pressure.[8] The signaling cascade involves the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.
-
β1-Adrenergic Receptors: Primarily found in the heart, their stimulation by norepinephrine increases heart rate and contractility, contributing to increased cardiac output and blood pressure.[8] This is mediated by the Gs protein, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).
Caption: Norepinephrine's downstream signaling pathways.
Quantitative Receptor Binding Affinities
The affinity of norepinephrine for different adrenergic receptor subtypes is a critical determinant of its overall pharmacodynamic profile.
| Receptor Subtype | Norepinephrine Binding Affinity (Ki) | Reference(s) |
| α1A | ~100-200 nM | [7] |
| α1B | ~50-150 nM | [7] |
| α1D | ~100-300 nM | [7] |
| α2A | ~50-100 nM | [7] |
| α2B | ~100-200 nM | [7] |
| α2C | ~150-300 nM | [7] |
| β1 | ~100-200 nM | [6] |
| β2 | ~1-2 µM | [6] |
| β3 | ~5-10 µM | [7] |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source.
Pharmacokinetics and Clinical Efficacy
The clinical utility of Droxidopa is underpinned by its pharmacokinetic profile and demonstrated efficacy in clinical trials.
Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Bioavailability | ~90% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [2] |
| Elimination Half-life (t1/2) | 1.5-2.5 hours | [2][7] |
| Volume of Distribution (Vd) | ~200 L | [9] |
| Metabolism | Primarily via AADC, COMT, and DOPS aldolase | [2] |
| Excretion | Primarily renal | [10] |
Clinical Trial Data Summary
Numerous clinical trials have demonstrated the efficacy of Droxidopa in improving the symptoms of nOH.
| Study | Primary Endpoint | Droxidopa Effect | Placebo Effect | p-value | Reference(s) |
| NOH301 | Change in OHQ Composite Score | -1.83 units | -0.93 units | 0.003 | [8] |
| NOH306B | Change in OHSA Item 1 Score at Week 1 | Significant improvement | Less improvement | <0.05 | [11] |
| Pooled Analysis | Change in Standing Systolic BP | +11.5 mmHg | +4.8 mmHg | <0.001 | [10] |
Experimental Protocols for Mechanistic Studies
The following protocols provide a framework for researchers investigating the mechanism of action of Droxidopa.
Protocol 1: In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay
This protocol is adapted from established methods for measuring AADC activity using L-DOPA as a substrate and can be applied to Droxidopa.[12][13]
Objective: To determine the enzymatic conversion of Droxidopa to norepinephrine by AADC in a cell lysate or purified enzyme preparation.
Materials:
-
Droxidopa solution (substrate)
-
Cell lysate or purified AADC enzyme
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Assay buffer (e.g., 500 mM sodium phosphate, pH 7.0, with EDTA and dithiothreitol)
-
Perchloric acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Prepare cell lysates from a tissue of interest (e.g., neuronal cells) or use a purified AADC enzyme preparation.
-
In a microcentrifuge tube, combine 50 µL of cell lysate with 70 µM PLP in the assay buffer.
-
Incubate the mixture for 120 minutes at 37°C to allow for cofactor binding.
-
Initiate the enzymatic reaction by adding Droxidopa to a final concentration of 2 mM.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 250 µL of 0.8 M perchloric acid.
-
Incubate for 10 minutes at room temperature to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Collect the supernatant and quantify the amount of norepinephrine produced using HPLC with electrochemical detection.
-
Include appropriate controls, such as a substrate blank (no Droxidopa) and a sample blank (no cell lysate).
Protocol 2: Quantification of Droxidopa and Norepinephrine in Plasma by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of Droxidopa and its active metabolite, norepinephrine, in plasma samples.[14][15]
Objective: To measure the concentration of Droxidopa and norepinephrine in plasma samples from subjects treated with Droxidopa.
Materials:
-
Plasma samples (collected in EDTA tubes)
-
Droxidopa and norepinephrine analytical standards
-
Stable isotope-labeled internal standards (e.g., Droxidopa-d3, Norepinephrine-d6)
-
Methanol with 0.1% formic acid (for protein precipitation)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a known amount of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of cold methanol with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject an aliquot of the supernatant onto a reverse-phase C18 column.
-
Perform chromatographic separation using a suitable gradient elution.
-
Detect and quantify Droxidopa and norepinephrine using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Protocol 3: Experimental Workflow for a Rat Model of Neurogenic Orthostatic Hypotension
The 6-hydroxydopamine (6-OHDA) rat model is a well-established model of Parkinson's disease that can be adapted to study nOH.[16]
Objective: To induce nOH in rats and evaluate the efficacy of Droxidopa in restoring blood pressure regulation.
Caption: Experimental workflow for a rat model of nOH.
Conclusion: A Targeted Approach to Norepinephrine Restoration
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa) offers a targeted therapeutic strategy for neurogenic orthostatic hypotension by serving as a direct precursor to norepinephrine. Its mechanism of action, centered on its conversion by AADC, effectively replenishes deficient norepinephrine levels, leading to improved blood pressure control and alleviation of symptoms. The in-depth understanding of its metabolic pathways, pharmacodynamics, and pharmacokinetics, supported by robust experimental methodologies, provides a strong foundation for its continued clinical use and for the development of future therapies targeting the noradrenergic system.
References
- Kaufmann, H., et al. (2015). Droxidopa in neurogenic orthostatic hypotension.
- Mastrangelo, M., et al. (2021). Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies. Brain, 144(3), 855-867.
- Heales, S. J., et al. (2019). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry. Clinica Chimica Acta, 495, 412-416.
-
Patsnap Synapse. (2024). What is the mechanism of Droxidopa? Patsnap. Retrieved from [Link]
-
Wikipedia. (n.d.). Droxidopa. In Wikipedia. Retrieved from [Link]
- BenchChem. (2025).
- Biaggioni, I., et al. (2015). Neurogenic orthostatic hypotension – management update and role of droxidopa. Therapeutics and Clinical Risk Management, 11, 887-893.
- Espay, A. J., et al. (2017). Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension. BMC Neurology, 17(1), 99.
- Mannisto, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593-628.
-
Guide to Pharmacology. (n.d.). (-)-noradrenaline. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Conduct Science. (2019). 6-OHDA rat models. Conduct Science. Retrieved from [Link]
- Derangula, V. R., et al. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research, 11(11), 232-241.
-
Drugs.com. (n.d.). Carbidopa and droxidopa Interactions. Drugs.com. Retrieved from [Link]
-
Drugs.com. (n.d.). Carbidopa / levodopa and droxidopa Interactions. Drugs.com. Retrieved from [Link]
- ResearchGate. (n.d.). Possible mechanisms of action of droxidopa—Droxidopa could exert its....
-
Northera® (droxidopa). (n.d.). Clinical Trials Information. Northera. Retrieved from [Link]
-
Wikipedia. (n.d.). Adrenergic receptor. In Wikipedia. Retrieved from [Link]
- U.S. Food and Drug Administration. (2013). 203202Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). FDA.
- Freeman, R. (2009). Neurogenic Orthostatic Hypotension.
Sources
- 1. researchgate.net [researchgate.net]
- 2. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 3. Activities of aromatic L-amino acid decarboxylase with L-dopa as substrate in brush-border- and basolateral membranes and cytoplasm obtained from rat renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. ccjm.org [ccjm.org]
- 6. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NORTHERA® (droxidopa) | Clinical Trials Information [northerahcp.com]
- 12. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. conductscience.com [conductscience.com]
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid role in metabolic pathways
An In-depth Technical Guide on the Role of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid in Metabolic Pathways
Authored by a Senior Application Scientist
Preamble: Beyond the Canonical Twenty
In the vast and intricate landscape of cellular metabolism, the twenty proteinogenic amino acids have long held the spotlight. However, a diverse and functionally critical world of non-proteinogenic amino acids exists, often serving as specialized building blocks for secondary metabolites with potent biological activities. This guide delves into the metabolic significance of one such molecule: 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid , a dihydroxylated derivative of phenylglycine. While not a direct participant in central energy metabolism, its role as a precursor for high-value natural products places it at a crucial intersection of primary and secondary metabolic pathways. This document provides an in-depth exploration of its biosynthesis, its incorporation into complex biomolecules, and the experimental methodologies required for its study, tailored for researchers in biochemistry, natural product chemistry, and drug development.
Core Identity and Structural Significance
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, which we will refer to by its common academic classification as a dihydroxyphenylglycine (Dpg) , is an aromatic, non-proteinogenic alpha-amino acid. Its structure is characterized by a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, with an amino group and a carboxyl group attached to the alpha-carbon.
This structure is chemically distinct from its more widely known metabolic cousins:
-
L-DOPA (L-3,4-dihydroxyphenylalanine): Contains an additional methylene bridge between the phenyl ring and the alpha-carbon. This seemingly minor difference has profound implications for its metabolic fate, as L-DOPA is a direct precursor to the neurotransmitter dopamine.[1][2]
-
DOPAC (3,4-dihydroxyphenylacetic acid): Lacks the alpha-amino group. DOPAC is a major catabolite of dopamine, resulting from oxidative deamination by monoamine oxidase (MAO).[3][4]
The absence of the methylene bridge in Dpg makes it a "truncated" version of DOPA, rendering it an unsuitable substrate for enzymes like Aromatic L-amino acid Decarboxylase (AADC), which is pivotal in dopamine synthesis.[5] Its primary known role is not as a signaling molecule or a catabolite in neurotransmission, but as a specialized building block for Non-Ribosomal Peptide Synthetases (NRPSs).[6][7]
Biosynthesis: A Divergence from Primary Metabolism
The biosynthesis of phenylglycine-type amino acids is a fascinating example of how organisms divert intermediates from primary metabolic routes to construct specialized molecules. While phenylglycine (Phg) and 4-hydroxyphenylglycine (Hpg) originate from the shikimate pathway intermediate chorismate, the pathway for 3,5-dihydroxyphenylglycine (Dpg) is distinct, starting from acetyl-CoA.[6][8] Although the precise pathway for the 3,4-dihydroxy isomer is less commonly documented than the 3,5-isomer, the general principles of polyketide-like synthesis are conserved.
The biosynthesis is a multi-step enzymatic process, typically encoded within the gene cluster of the final natural product.[7][8]
Generalized Biosynthetic Pathway for Dihydroxyphenylglycine
The pathway involves a type I polyketide synthase-like mechanism to assemble the aromatic ring from simple precursors.
Caption: Generalized biosynthetic pathway for L-3,5-dihydroxyphenylglycine (Dpg).
Causality Behind the Pathway:
-
Initiation & Elongation: Four molecules of malonyl-CoA are condensed by a complex of polyketide synthase-like enzymes. This process is analogous to fatty acid synthesis but is programmed to achieve a specific chain length and cyclization pattern.[8]
-
Cyclization & Aromatization: The enzyme complex catalyzes the intramolecular cyclization of the polyketide chain, followed by aromatization to form the dihydroxyphenylacetyl-CoA intermediate.
-
Oxidation: A subsequent oxidation step, often involving a hydratase and an oxidase, converts the acetyl side chain to a glyoxylic acid.[8]
-
Transamination: The final and crucial step is the stereospecific addition of an amino group, catalyzed by a transaminase, to yield the final L-dihydroxyphenylglycine amino acid.[8]
This pathway highlights a key principle of metabolic engineering: the recruitment of enzyme families from primary metabolism (like PKS and transaminases) to perform novel chemistry for secondary metabolite production.
Role in Metabolic Pathways: A Specialized Precursor
The primary metabolic role of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is to serve as a building block for complex non-ribosomally synthesized peptides, most notably the glycopeptide antibiotics such as vancomycin and teicoplanin.[6][9]
Incorporation into Glycopeptide Antibiotics
Within the multi-modular enzymatic assembly lines of NRPSs, Dpg is selected, activated, and incorporated into the growing peptide chain. Its dihydroxylated phenyl side chain is essential for the antibiotic's structure and function. It participates in the formation of the rigid, cross-linked macrocyclic structure that defines this class of antibiotics. This structure creates a binding pocket that sequesters the D-Ala-D-Ala terminus of peptidoglycan precursors in bacteria, thereby inhibiting cell wall synthesis.
Comparison with Dopamine Metabolism
To understand what Dpg is not, it is instructive to compare its structure to that of L-DOPA and its metabolic pathway.
Caption: Comparison of the metabolic fate of L-DOPA versus Dpg.
As the diagram illustrates, Dpg is not a substrate for the key enzymes of the dopamine pathway. Its metabolic significance is realized when it is channeled into the NRPS machinery for secondary metabolite synthesis.
Methodologies for Research and Development
Studying a non-canonical amino acid like Dpg requires specialized protocols for its detection, quantification, and functional characterization.
Protocol 1: Quantification of Dpg in Biological Matrices
This protocol outlines a robust method for quantifying Dpg in a bacterial fermentation broth using High-Performance Liquid Chromatography (HPLC).
Objective: To accurately measure the concentration of free Dpg in a complex biological sample.
Pillar of Trustworthiness: The use of an internal standard and a multi-point calibration curve ensures the accuracy and reproducibility of the quantification.
| Step | Procedure | Rationale / Key Insight |
| 1 | Sample Preparation | Centrifuge 10 mL of fermentation broth (10,000 x g, 15 min, 4°C) to pellet cells. Collect the supernatant. |
| 2 | Protein Precipitation | To 1 mL of supernatant, add 250 µL of 20% (w/v) trichloroacetic acid (TCA). Vortex and incubate on ice for 30 min. Centrifuge (14,000 x g, 10 min, 4°C). |
| 3 | Internal Standard | Transfer the deproteinized supernatant to a new tube. Add an internal standard (e.g., α-methyl-DOPA) to a final concentration of 10 µM. |
| 4 | Derivatization | Add 100 µL of sample to 70 µL of borate buffer (pH 8.5). Add 20 µL of o-phthalaldehyde (OPA) reagent. React for exactly 2 minutes at room temperature. |
| 5 | HPLC Analysis | Inject 20 µL onto a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | 0.1 M Sodium Acetate, pH 6.5 | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 10% B to 60% B over 20 minutes. | |
| Detection | Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm). | |
| 6 | Quantification | Construct a calibration curve using Dpg standards (0.1-100 µM). Calculate the concentration based on the peak area ratio of Dpg to the internal standard. |
Protocol 2: In Vitro Enzyme Interaction Assay
Objective: To determine if Dpg can act as a substrate or inhibitor of Aromatic L-amino acid Decarboxylase (AADC), a key enzyme in neurotransmitter synthesis.
Pillar of Expertise: This assay directly tests the hypothesis of metabolic crossover. Comparing the results to the known substrate (L-DOPA) provides a clear, authoritative answer.
| Step | Procedure | Rationale / Key Insight |
| 1 | Enzyme Source | Use purified recombinant human AADC or a cell lysate known to express the enzyme. |
| 2 | Reaction Buffer | 50 mM potassium phosphate buffer (pH 7.2), 100 µM pyridoxal-5'-phosphate (PLP) cofactor. |
| 3 | Substrate Assay | Prepare reactions containing AADC and varying concentrations of Dpg (1 µM to 1 mM). As a positive control, prepare a parallel set with L-DOPA. |
| 4 | Incubation | Incubate reactions at 37°C for 30 minutes. Stop the reaction by adding TCA. |
| 5 | Product Detection | Analyze the reaction mixture by HPLC (as in Protocol 1) for the appearance of the corresponding amine product (2-(3,4-dihydroxyphenyl)ethanamine). The absence of a product peak indicates it is not a substrate. |
| 6 | Inhibition Assay | Prepare reactions containing AADC, a fixed concentration of L-DOPA (at its Km value), and varying concentrations of Dpg (1 µM to 1 mM). |
| 7 | Data Analysis | Measure the rate of dopamine formation. A decrease in dopamine production in the presence of Dpg indicates inhibition. Calculate the IC50 value. |
Conclusion and Future Outlook
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid stands as a prime example of a specialized metabolite whose significance lies not in central metabolic pathways, but in its role as a bespoke component for constructing complex, high-value natural products. Its biosynthesis from primary metabolites and subsequent incorporation by NRPS machinery into glycopeptide antibiotics is a cornerstone of its known biological function.
For researchers and drug development professionals, understanding this distinction is critical. Efforts should be directed not at investigating its role as a neurotransmitter analogue, where it is biochemically unsuited, but at:
-
Metabolic Engineering: Modifying its biosynthetic pathway to improve yields of glycopeptide antibiotics or to create novel analogues.
-
Biocatalysis: Harnessing the biosynthetic enzymes to produce Dpg as a chiral building block for semi-synthetic pharmaceuticals.
-
Natural Product Discovery: Using its unique structure as a marker to identify new bioactive compounds from microbial sources.
The study of such non-canonical amino acids continues to open new avenues in biotechnology and medicine, reminding us that the metabolic capabilities of the natural world are vast and ripe for exploration.
References
-
Süssmuth, R. D., & Mainz, A. (2017). Nonribosomal peptide synthesis-principles and prospects. Angewandte Chemie International Edition, 56(14), 3770-3821. [Link]
-
Chen, H., et al. (2001). The biosynthetic gene cluster for the glycopeptide antibiotic balhimycin in Amycolatopsis balhimycina. Chemistry & Biology, 8(4), 315-325. [Link]
-
Wohlleben, W., et al. (2012). The Biosynthesis of Glycopeptide Antibiotics. In Glycopeptide Antibiotics (pp. 55-103). Birkhäuser Basel. [Link]
-
Katz, I. R. (1980). Inhibition of 3,4-dihydroxy-L-phenylalanine decarboxylase in rat striatal synaptosomes by amino acids interacting with substrate transport. Biochimica et Biophysica Acta (BBA) - Biomembranes, 600(1), 195-204. [Link]
-
Burke, W. J., et al. (2003). 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis. Brain Research, 989(2), 205-213. [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). HMDB. [Link]
-
Misu, Y., & Goshima, Y. (2003). L-3,4-Dihydroxyphenylalanine as a neurotransmitter candidate in the central nervous system. Neuroscience Research, 45(1), 11-23. [Link]
-
Blau, N., et al. (2019). Aromatic amino acid decarboxylase deficiency: Molecular and metabolic basis and therapeutic outlook. Molecular Genetics and Metabolism, 127(1), 1-11. [Link]
-
Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [Link]
-
Wikipedia. (2023). 3,4-Dihydroxyphenylacetic acid. [Link]
Sources
- 1. L-3,4-Dihydroxyphenylalanine as a neurotransmitter candidate in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 5. Aromatic amino acid decarboxylase deficiency: Molecular and metabolic basis and therapeutic outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 7. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Amino-2-(3,4-dihydroxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a non-proteinogenic amino acid, holds significant interest within the realms of medicinal chemistry and pharmacology. Its structure, featuring a catechol motif, an alpha-amino acid functionality, and a phenylglycine core, suggests a rich potential for biological activity and diverse chemical reactivity. This technical guide provides an in-depth exploration of the core physicochemical characteristics of this molecule, offering a foundational understanding for researchers engaged in its study and application. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from closely related compounds to provide valuable insights and comparative context. Furthermore, detailed experimental protocols are provided to empower researchers to determine these properties directly.
Section 1: Chemical Identity and Molecular Structure
A thorough understanding of a molecule's identity is the cornerstone of any scientific investigation. This section outlines the fundamental structural and identifying information for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
Table 1: Chemical Identity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid | [1] |
| Synonyms | 3,4-Dihydroxy-DL-phenylglycine | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| CAS Number | 16534-84-2 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)O)O | [1] |
The structure of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, characterized by a central chiral carbon bonded to a carboxylic acid, an amino group, a hydrogen atom, and a 3,4-dihydroxyphenyl (catechol) ring, is pivotal to its chemical behavior. The presence of acidic (carboxylic acid and phenolic hydroxyls) and basic (amino) functional groups imparts amphoteric properties, making its behavior highly dependent on pH.
Section 2: Acid-Base Properties and Ionization States
The molecule possesses four ionizable protons: one on the carboxylic acid, one on the ammonium group (protonated amine), and two on the catechol hydroxyls. The expected order of deprotonation with increasing pH is the carboxylic acid, followed by the ammonium group, and then the two phenolic hydroxyls.
Caption: Predicted ionization states of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid at different pH ranges.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol describes a standard method for determining the pKa values of an amino acid.[2][3][4][5][6]
1. Materials and Reagents:
-
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beakers (100 mL)
2. Procedure:
-
Sample Preparation: Accurately weigh a known amount of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to the amino acid solution to ensure all functional groups are fully protonated.
-
Titration with NaOH:
-
Calibrate the pH meter using standard buffers.
-
Place the beaker containing the acidified amino acid solution on the magnetic stirrer and immerse the pH electrode.
-
Begin titrating with standardized 0.1 M NaOH, adding small increments (e.g., 0.1-0.2 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the titration curve). The first midpoint corresponds to the pKa of the carboxylic acid, the second to the pKa of the amino group, and subsequent midpoints to the phenolic hydroxyls.
-
The isoelectric point (pI) can be calculated as the average of the pKa values flanking the zwitterionic form.
-
Section 3: Solubility Profile
Solubility is a critical physicochemical parameter that influences a compound's bioavailability and formulation development. The solubility of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is expected to be highly pH-dependent due to its amphoteric nature.[6][7][8][9]
While specific quantitative solubility data for the target compound is scarce, the related compound L-DOPA is described as slightly soluble in water (approximately 3.3 mg/mL).[8] It is practically insoluble in ethanol.[8] The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic solutions.[9]
Table 2: Predicted Solubility Behavior
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Low to moderate | Zwitterionic form with a net neutral charge has lower water solubility. |
| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the amino group to form a cationic species increases polarity and water solubility. |
| Aqueous Base (e.g., 0.1 M NaOH) | High | Deprotonation of the carboxylic acid and hydroxyl groups to form anionic species increases polarity and water solubility. |
| Ethanol | Low | The polar zwitterionic structure is less soluble in less polar organic solvents. |
| DMSO | Soluble | A polar aprotic solvent capable of solvating a wide range of compounds. |
Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][10][11][12][13]
1. Materials and Reagents:
-
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
-
Aqueous buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Selected organic solvents (e.g., ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
2. Procedure:
-
Sample Preparation: Add an excess amount of solid 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid to a vial containing a known volume of the desired solvent (e.g., 5 mL of a specific pH buffer).
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for the shake-flask solubility determination method.
Section 4: Physical Properties
The physical state and melting point of a compound are fundamental characteristics that provide information about its purity and solid-state properties.
Melting Point
Experimental Protocol: Melting Point Determination by the Capillary Method
This is a standard and widely used method for determining the melting point of a solid.[15][16][][18][19]
1. Materials and Apparatus:
-
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
2. Procedure:
-
Sample Packing: Press the open end of a capillary tube into a small amount of the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.
-
Accurate Determination: For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as this range.
-
Section 5: Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and quantification. This section covers the expected spectroscopic properties of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
UV-Visible Spectroscopy
The UV-Vis spectrum of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is expected to be dominated by the electronic transitions of the catechol ring. The absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent and the pH of the solution due to the ionization of the phenolic hydroxyl groups. While a specific spectrum for the target compound is not available, related catechol-containing compounds typically exhibit strong absorption in the UV region. For example, 3,4-dihydroxycinnamic acid shows absorption maxima around 200-300 nm.
Experimental Protocol: UV-Visible Spectroscopic Analysis
1. Materials and Apparatus:
-
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
-
Spectrophotometric grade solvents (e.g., water, ethanol, methanol)
-
Aqueous buffers of different pH values
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent. Then, prepare a series of dilutions of known concentrations.
-
Spectrum Acquisition:
-
Record the UV-Vis spectrum of a dilute solution from approximately 200 to 400 nm, using the same solvent as a blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Determination of Molar Absorptivity (ε):
-
Measure the absorbance of several solutions of known concentrations at the λmax.
-
Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting line is the molar absorptivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
-
Aromatic protons: Signals in the aromatic region (typically 6.5-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Alpha-proton (α-H): A singlet or a multiplet in the region of 3.5-4.5 ppm.
-
Amine and Carboxylic protons: These are exchangeable protons and may not be observed in deuterated solvents like D₂O, or may appear as broad signals.
Expected ¹³C NMR Signals:
-
Carbonyl carbon: A signal in the downfield region (typically 170-180 ppm).
-
Aromatic carbons: Multiple signals in the aromatic region (typically 110-160 ppm), with carbons attached to hydroxyl groups appearing more downfield.
-
Alpha-carbon (α-C): A signal in the aliphatic region (typically 50-60 ppm).
Section 6: Stability
The chemical stability of a compound is a critical factor for its storage, handling, and formulation. Catechol-containing compounds are known to be susceptible to oxidation, which can be accelerated by light, heat, and high pH.[11][15]
Potential Degradation Pathways
The primary degradation pathway for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is likely the oxidation of the catechol moiety to form a quinone, which can then undergo further reactions, potentially leading to colored degradation products. Other potential degradation pathways include decarboxylation at elevated temperatures and reactions involving the amino group.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][11][16]
1. Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).
-
Photostability: Exposing the solid or a solution to UV and visible light according to ICH guidelines.
2. Analytical Method:
-
A stability-indicating HPLC method with UV detection is typically used to separate the parent compound from its degradation products.
3. Procedure:
-
Prepare solutions of the compound and subject them to the various stress conditions for a defined period.
-
At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using the stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Caption: Workflow for a forced degradation study.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical characteristics of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. While a lack of extensive experimental data for this specific molecule necessitates a comparative approach with related compounds, the provided information and detailed experimental protocols offer a solid foundation for researchers. The unique structural features of this compound suggest a complex and interesting physicochemical profile that warrants further investigation. The methodologies outlined herein will enable scientists and drug development professionals to thoroughly characterize this promising molecule, paving the way for its potential applications in various scientific disciplines.
References
-
PubChem. 3,4-Dihydroxyphenylglycine. National Center for Biotechnology Information. [Link]
- Venneri, M. G., & Del Rio, G. (2004). Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography.
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure). Biochemistry Virtual Lab I. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
- Patel, K., & Patel, M. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 8(11), 1269-1275.
-
NIH National Center for Advancing Translational Sciences. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
- Glomme, A., & Bergström, C. A. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 57(5), 559-573.
-
PubChem. Dopac. National Center for Biotechnology Information. [Link]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000322 3,4-Dihydroxy-L-phenylalanine. [Link]
-
Scribd. (n.d.). Titration of Amino Acids Lab Con. [Link]
-
Chegg. (2022, September 20). Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. [Link]
-
The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]
-
PubChem. D-p-hydroxyphenylglycine. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). [Link]
- Google Patents. (n.d.). US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
-
Avdeef, A., & Bergström, C. A. S. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]
-
Lee, Y. C., & Lee, M. J. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. [Link]
-
Nsangou, M., et al. (2005). UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid. ResearchGate. [Link]
-
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
-
PubChem. 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 3-(3,4-Dihydroxyphenyl)-D,L-alanine - Optional[FTIR] - Spectrum. [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. longdom.org [longdom.org]
- 3. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [modernonco.orscience.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 10. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]
- 14. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. bmse000322 3,4-Dihydroxy-L-phenylalanine at BMRB [bmrb.io]
- 19. researchgate.net [researchgate.net]
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid CAS number and molecular formula
Foreword for the Modern Researcher
In the landscape of drug discovery and molecular biology, the family of non-proteinogenic amino acids represents a frontier of untapped potential. These molecules, structural cousins to the canonical twenty amino acids, offer unique stereochemical and functional properties that can be leveraged for novel therapeutic design and as probes for complex biological systems. Among these, 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as 3,4-dihydroxyphenylglycine, stands out. Its structural similarity to critical neurotransmitters and their precursors, such as dopamine and L-DOPA, positions it as a compound of significant interest. This guide moves beyond a simple recitation of facts to provide a cohesive, in-depth understanding of this molecule, from its fundamental properties and synthesis to its analytical quantification and potential applications, empowering researchers to confidently incorporate it into their discovery workflows.
Core Molecular Identity
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is an aromatic alpha-amino acid characterized by a catechol group attached to the alpha-carbon of glycine. This catechol motif is a well-established pharmacophore, crucial for the biological activity of many endogenous molecules and synthetic drugs.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(3,4-dihydroxyphenyl)acetic acid | PubChem[1] |
| Synonyms | 3,4-Dihydroxyphenylglycine | PubChem[1] |
| CAS Number | 138-62-5 | PubChem[1] |
| Molecular Formula | C₈H₉NO₄ | PubChem[1] |
| Molecular Weight | 183.16 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)O)O | PubChem[1] |
Synthesis Pathways: From Biocatalysis to Chemical Methods
The generation of 3,4-dihydroxyphenylglycine can be approached from both biological and chemical standpoints. The choice of methodology is dictated by the desired stereochemistry, scale, and available starting materials.
Biosynthesis in Prokaryotic Systems
Nature has evolved an elegant enzymatic pathway for the synthesis of dihydroxyphenylglycine moieties, particularly as they are integral components of glycopeptide antibiotics like vancomycin.[2] This pathway, found in certain bacteria, involves a suite of five core enzymes (DpgA, DpgB, DpgC, DpgD, and a transaminase) that construct the molecule from primary metabolites.[2]
The causality of this pathway is a masterful example of enzymatic logic:
-
Carbon Skeleton Assembly: The process is initiated by DpgA, a polyketide synthase, which condenses acetyl-CoA with three units of malonyl-CoA to form a linear tetrketide intermediate.[2]
-
Cyclization and Aromatization: This unstable intermediate is then cyclized and subsequently aromatized through the action of DpgB and DpgD, which catalyze key dehydration and isomerization steps to form the stable phenolic ring.[2]
-
Benzylic Oxidation: DpgC introduces a carbonyl group at the benzylic carbon, a critical step that sets up the final transamination.[2]
-
Transamination: Finally, a specific transaminase, 4-hydroxyphenylglycine transferase (Pgat), transfers an amino group to the α-keto acid, yielding the final (S)-3,5-dihydroxyphenylglycine. An epimerase later converts it to the (R) configuration for incorporation into the final antibiotic structure.[2]
Chemical Synthesis Protocols
Chemical synthesis provides a direct and scalable route to racemic DL-(3,4-dihydroxyphenyl)glycine. The chosen methods leverage classical organic reactions tailored for amino acid synthesis.
This method is a variation of a one-pot reaction that constructs the amino acid from simple precursors.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine 36.9 g of sodium glyoxylate, 75 g of ammonium acetate, and 72 g of catechol in 130 ml of water.[3]
-
Reaction Conditions: The mixture is heated and stirred. The exact temperature and time are optimized based on process parameters but are typically reflux conditions for several hours.
-
Workup and Isolation: Upon reaction completion (monitored by TLC or HPLC), the mixture is cooled. The product, DL-(3,4-dihydroxyphenyl)glycine, crystallizes from the solution.
-
Purification: The crystals are collected by filtration, washed with cold water, and dried to yield the final product.[3]
The Strecker synthesis is a foundational method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[4][5] This pathway is highly adaptable for producing 3,4-dihydroxyphenylglycine by starting with 3,4-dihydroxybenzaldehyde.
Mechanism and Workflow:
-
Imine Formation: 3,4-dihydroxybenzaldehyde is reacted with ammonia (often from a source like ammonium chloride) to form an imine intermediate. The catechol hydroxyl groups may require protection (e.g., as methoxy or benzyloxy groups) prior to this step to prevent side reactions, followed by deprotection in the final step.
-
Nitrile Addition: A cyanide source, such as potassium cyanide, attacks the electrophilic imine carbon to form an α-aminonitrile.[4][5]
-
Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to a carboxylic acid, yielding the final racemic amino acid.[4][5]
Analytical Methodologies for Quantification
The accurate quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid in various matrices is paramount for both synthetic chemistry and potential pharmacokinetic studies. While specific, validated protocols for this exact molecule are not widely published, a robust method can be designed based on established principles for analyzing structurally similar catechol-containing compounds. The catechol moiety is electrochemically active, making High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) an ideal analytical choice for achieving high sensitivity and selectivity.
Proposed Protocol: HPLC with Electrochemical Detection (HPLC-ECD)
This protocol is a self-validating system designed for the robust quantification of 3,4-dihydroxyphenylglycine.
1. System and Reagents:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a column thermostat.
-
Detector: An electrochemical detector with a glassy carbon working electrode.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An aqueous buffer containing sodium phosphate and a chelating agent like EDTA, with an organic modifier. For example: 50 mM sodium phosphate, 0.1 mM EDTA, adjusted to pH 3.0 with phosphoric acid, mixed with 5-10% methanol.[6] The low pH protonates the carboxylic acid and amine, improving retention and peak shape, while EDTA chelates trace metals that can catalyze catechol oxidation.
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid standard and dissolve in 10 mL of mobile phase. The catechol moiety is prone to oxidation, so the use of freshly prepared solutions or the addition of an antioxidant like glutathione is recommended for stability.[6]
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1-1000 ng/mL) using the mobile phase to construct a calibration curve.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ECD Potential: Set the potential of the working electrode to +0.65 V to +0.75 V. This potential is sufficient to oxidize the catechol group, generating a measurable current, while minimizing background noise.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression to determine the relationship.
-
Quantify the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Biological Significance and Applications in Drug Development
The scientific intrigue of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid lies primarily in its structural context and its potential as a synthetic building block, rather than a well-characterized pharmacologically active agent itself. It is crucial to distinguish it from its widely studied isomer, (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG) , which is a potent and selective agonist for group I metabotropic glutamate receptors (mGluR1 and mGluR5) and has been extensively investigated for its roles in synaptic plasticity and potential therapeutic effects in neurological disorders.[7][8][9][10]
A Structural Analog to Key Neurochemicals
The 3,4-dihydroxy-phenyl (catechol) structure is the cornerstone of the catecholamine neurotransmitters. The structural relationship between 3,4-DHPG, L-DOPA, and dopamine underscores its potential relevance in neurochemical research. This similarity suggests it could serve as a chemical probe to study enzymes involved in catecholamine metabolism or transport, or as a starting point for the synthesis of novel psychoactive compounds.
Precursor for Novel Materials and Therapeutics
Non-proteinogenic amino acids are valuable intermediates in medicinal chemistry. Phenylglycine derivatives, for instance, are core components of many semi-synthetic β-lactam antibiotics. The unique functionality of 3,4-DHPG, with its reactive catechol group, offers compelling opportunities:
-
Bio-adhesives and Polymer Chemistry: The catechol moiety, inspired by the adhesive proteins of marine mussels which contain L-DOPA, is known for its strong adhesive and cross-linking properties.[11] The oxidation of the catechol to a reactive quinone allows for covalent bond formation. Therefore, 3,4-DHPG could be incorporated into polymers to create advanced bio-adhesives or hydrogels for tissue engineering and medical applications.
-
Intermediate for Complex Synthesis: Its defined stereochemistry and multiple functional groups make it a valuable chiral building block for the synthesis of more complex molecules, including natural product analogs and novel pharmaceutical agents.
Conclusion and Future Outlook
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is a molecule of significant foundational importance. While it does not possess the well-documented pharmacological profile of its 3,5-dihydroxy isomer, its value to the research and drug development community is clear. Its accessibility through both chemical and biosynthetic routes, combined with its structural relationship to vital neurochemicals and its potential as a functional building block for novel materials, makes it a compelling target for further investigation. Future research should focus on elucidating its specific biological activities, exploring its utility in medicinal chemistry programs, and developing validated analytical methods to support these endeavors.
References
-
PrepChem. (n.d.). Synthesis of (3,4-dihydroxyphenyl)glycine. Retrieved from [Link]
-
Howes, J. F., & Sulpizio, A. C. (1987). Determination of 3,4-dihydroxyphenylglycol (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma. Biomedical Chromatography, 2(1), 30–33. Available at: [Link]
-
Grokipedia. (n.d.). Dihydroxyphenylglycine. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroxyphenylglycine. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydroxyphenylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
Schoepp, D. D., Johnson, B. G., & True, R. A. (1994). 3,5-dihydroxyphenylglycine is a highly selective agonist for phosphoinositide-linked metabotropic glutamate receptors in the rat hippocampus. Journal of Neurochemistry, 63(2), 769–772. Available at: [Link]
-
PubChem. (n.d.). 3,5-Dihydroxyphenylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ito, I., Kohda, A., & Tanabe, S. (1992). 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors. Neuropharmacology, 31(7), 643-648. Available at: [Link]
-
Burkhard, W. J., & Waite, J. H. (1993). alpha,beta-Dehydro-3,4-dihydroxyphenylalanine derivatives: potential schlerotization intermediates in natural composite materials. Archives of Biochemistry and Biophysics, 302(2), 349-355. Available at: [Link]
Sources
- 1. 3,4-Dihydroxyphenylglycine | C8H9NO4 | CID 27915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Determination of 3,4-dihydroxyphenylglycol (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-3,5-DHPG | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 8. 3,5-dihydroxyphenylglycine is a highly selective agonist for phosphoinositide-linked metabotropic glutamate receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,5-Dihydroxyphenylglycine | C8H9NO4 | CID 108001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alpha,beta-Dehydro-3,4-dihydroxyphenylalanine derivatives: potential schlerotization intermediates in natural composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: Understanding Droxidopa's Physicochemical Landscape
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, known pharmaceutically as Droxidopa or L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid that functions as a prodrug for norepinephrine.[1][2][3] Its clinical utility in treating neurogenic orthostatic hypotension (nOH) stems from its metabolic conversion to norepinephrine by the widely distributed enzyme DOPA decarboxylase, which in turn elevates blood pressure by inducing peripheral vasoconstriction.[3][4][5][6]
The efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties. For Droxidopa, the presence of a catechol group, a carboxylic acid, and an amino group within its structure dictates a complex profile of solubility and stability. This guide provides a comprehensive technical analysis of these critical parameters. A thorough understanding of Droxidopa's behavior in various solvents and under different stress conditions is paramount for designing robust formulations, defining appropriate storage conditions, and developing accurate, stability-indicating analytical methods.
Part 1: Physicochemical Characteristics and Solubility Profile
The molecular architecture of Droxidopa is foundational to its behavior in solution. As a substituted amino acid, its properties are heavily influenced by its functional groups.
Core Physicochemical Data
A summary of Droxidopa's fundamental properties provides a baseline for further analysis.
| Property | Value | Source(s) |
| Chemical Name | (–)-threo-3-(3,4-Dihydroxyphenyl)-L-serine | [4][5] |
| Molecular Formula | C₉H₁₁NO₅ | [4][7] |
| Molecular Weight | 213.19 g/mol | [4][7] |
| Appearance | White to light brown or off-white powder | [4][8] |
| Melting Point | Approx. 232-235°C (with decomposition) |
Solubility Analysis: The Critical Role of pH
Droxidopa's solubility is a key determinant of its formulation potential and bioavailability. Its classification as "slightly soluble in water" belies the complexity of its behavior, which is governed by the ionization state of its acidic and basic moieties.[4][8][9]
The molecule is zwitterionic at physiological pH, containing both a protonated amine group and a deprotonated carboxyl group. This characteristic leads to minimal solubility around its isoelectric point. However, solubility increases significantly in acidic or alkaline conditions.
-
In Acidic Media: The carboxylic acid group is protonated, and the molecule carries a net positive charge, enhancing its interaction with polar solvents. Its solubility in 1 N hydrochloric acid is well-documented.[4][5][8] This principle is analogous to other catecholamines like Levodopa, which also shows increased solubility at low pH.[10]
-
In Alkaline Media: The phenolic hydroxyl groups and the amino group can be deprotonated, resulting in a net negative charge and again increasing solubility.
| Solvent | Solubility | Rationale / Source(s) |
| Water | Slightly Soluble | Zwitterionic nature limits solubility near neutral pH.[4][8][9] |
| Ethanol (99.5%) | Practically Insoluble | The high polarity and hydrogen bonding capacity of Droxidopa are not well-matched with the less polar character of ethanol.[4][5] |
| Methanol, Acetone, Chloroform | Practically Insoluble | Poor solubility in common organic solvents is expected for a polar amino acid structure.[8] |
| Dilute Hydrochloric Acid | Soluble | Protonation of the amino and carboxyl groups at low pH leads to the formation of a soluble salt.[4][5][8] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a foundational method for quantifying the solubility of Droxidopa. The causality behind this method is to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and solid-state drug.
-
Preparation of Media: Prepare a series of buffered solutions across a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) and other solvents of interest.
-
Excess Solute Addition: Add an excess amount of Droxidopa powder to a known volume of each medium in sealed, temperature-controlled vessels (e.g., glass vials). The excess is critical to ensure saturation is achieved.
-
Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). The duration must be sufficient to ensure equilibrium is reached, which should be confirmed by sampling at multiple time points (e.g., 24, 36, and 48 hours) until the concentration plateaus.
-
Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a filter material, like PVDF, confirmed not to bind the analyte). This step is crucial to prevent undissolved particles from artificially inflating the concentration measurement.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Droxidopa using a validated analytical method, such as UV-Vis spectrophotometry or, more specifically, a stability-indicating HPLC-UV method.[11]
-
Data Reporting: Express solubility in units such as mg/mL or mol/L at the specified pH and temperature.
Part 2: Stability Profile and Degradation Pathways
The stability of Droxidopa is a critical quality attribute. Its catechol structure makes it theoretically susceptible to oxidation, while its amino acid backbone presents potential for hydrolysis and other degradation reactions. Forced degradation studies are essential to probe these vulnerabilities.[12][13]
Forced Degradation (Stress Testing) Insights
Systematic stress testing reveals the conditions under which Droxidopa is likely to degrade. Multiple studies have established a consistent degradation profile.[14][15][16][17]
Summary of Droxidopa's Stability Under Stress Conditions
| Stress Condition | Observation | Causality & Significance |
| Acid Hydrolysis | Susceptible (e.g., 0.1 N - 1M HCl at elevated temperatures) | The amino acid structure is prone to hydrolysis under strong acidic conditions, potentially leading to cleavage or other molecular rearrangements.[14][15][16] |
| Alkaline Hydrolysis | Susceptible (e.g., 0.15 N - 0.2M NaOH at elevated temperatures) | Base-catalyzed hydrolysis can also occur. Furthermore, the catechol moiety is more susceptible to oxidation at higher pH, although direct oxidative degradation was not observed to be a primary pathway.[14][15][16] |
| Oxidation | Resistant (e.g., 6.0% H₂O₂ for 60 min at 85°C) | Despite the presence of the easily oxidizable catechol group, studies show Droxidopa is surprisingly resistant to oxidative stress under the tested conditions.[14][15] This provides a significant advantage in formulation development. |
| Thermal Degradation | Susceptible (e.g., 105°C for 120 hours) | The molecule is sensitive to dry heat, indicating that high temperatures during manufacturing or storage can lead to degradation.[14][15][16] |
| Photolytic Degradation | Resistant (White light and UV light exposure) | Droxidopa shows good stability upon exposure to light, simplifying packaging and handling requirements.[14][15] |
Primary Degradation Pathways
Based on forced degradation results, the primary degradation pathways for Droxidopa are hydrolytic and thermal.
Caption: Major degradation pathways for Droxidopa under stress.
Experimental Protocol: Forced Degradation Study
This workflow is designed to intentionally degrade the drug substance to identify potential degradants and validate the specificity of analytical methods. The goal is to achieve 5-20% degradation, which is sufficient to detect and characterize impurities without destroying the parent molecule.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of Droxidopa at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl (to achieve a final concentration of 0.1 N HCl) and heat (e.g., 85°C).[14][15] Monitor over time.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.3 N NaOH (to achieve a final concentration of 0.15 N NaOH) and heat.[14] Monitor degradation, which may be rapid.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 6.0%) and heat.[15]
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 105°C).[14][15]
-
Photostability: Expose the solution to light conditions as specified in ICH guideline Q1B.[15]
-
Sample Processing: At appropriate time points, withdraw samples. For acid and base hydrolysis, cool and neutralize the samples with an equivalent amount of base or acid, respectively. This step is critical to halt the degradation reaction before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method. The method must be capable of separating the intact Droxidopa peak from all process impurities and degradation products.[14][17][18]
Conclusion: A Roadmap for Formulation and Development
The physicochemical profile of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is one of contrasts. Its solubility is highly dependent on pH, a critical factor for developing both oral and potential parenteral formulations. While the catechol moiety suggests a high risk of oxidation, Droxidopa has demonstrated robust resistance to oxidative and photolytic stress.
The primary liabilities are its susceptibility to degradation under hydrolytic (both acidic and alkaline) and thermal stress. This knowledge provides a clear directive for drug development professionals:
-
Formulation Strategy: pH control is essential. Formulations should be buffered to a pH that optimizes both solubility and stability. For liquid formulations, this will require careful excipient selection.
-
Manufacturing: Exposure to high temperatures during processes like drying should be minimized and carefully controlled.
-
Storage and Handling: Droxidopa should be stored in well-sealed containers to protect from moisture and stored at controlled room temperature, avoiding excessive heat.
By leveraging this in-depth understanding of its solubility and stability, researchers can confidently advance the development of safe, effective, and stable Droxidopa drug products.
References
-
Kumar, T., Ramya, M., & Xavier, S. J. A. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. Journal of Chromatographic Science, 54(9), 1535–1542. [Link]
-
Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub. (2024). International Journal of Pharmaceutical Quality Assurance, 15(3). [Link]
-
DailyMed. (n.d.). DROXIDOPA capsule. National Institutes of Health. [Link]
-
PharmaCompass. (n.d.). Droxidopa | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Safety Data Sheet: Droxidopa Capsules. (n.d.). [Link]
-
Ningbo INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey: Synthesis and Applications of Droxidopa. [Link]
-
DailyMed. (2021). DROXIDOPA- droxidopa capsule. National Institutes of Health. [Link]
-
Chaudhary, A. B., Patel, R. D., & Hingu, M. J. (n.d.). Analytical methods development and validation of droxidopa. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Kaufmann, H., Norcliffe-Kaufmann, L., & Palma, J. A. (2015). Droxidopa in neurogenic orthostatic hypotension. Expert Review of Cardiovascular Therapy, 13(8), 875–891. [Link]
-
ResearchGate. (n.d.). Possible mechanisms of action of droxidopa. [Link]
-
Wikipedia. (n.d.). Droxidopa. [Link]
-
SciSpace. (2016). (Open Access) Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. [Link]
-
Kumar, T., Ramya, M., & Xavier, S. J. A. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR. Journal of Chromatographic Science. [Link]
-
ResearchGate. (n.d.). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR | Request PDF. [Link]
-
PubChem. (n.d.). Droxidopa. National Institutes of Health. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Droxidopa?. [Link]
-
Krisanarungson, S., & Suwanpidokkul, N. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. Thai Journal of Pharmaceutical Sciences. [Link]
-
Krisanarungson, S. (n.d.). INCREASING THE SOLUBILITY OF LEVODOPA AND CARBIDOPA USING IONIZATION APPROACH. Thai Journal of Pharmaceutical Sciences (TJPS). [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Sources
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. Droxidopa | C9H11NO5 | CID 92974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 4. DailyMed - DROXIDOPA capsule [dailymed.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. (Open Access) Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. (2016) | Thangarathinam Kumar | 4 Citations [scispace.com]
- 7. Droxidopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. ajantapharmausa.com [ajantapharmausa.com]
- 9. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. wjpps.com [wjpps.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biomedres.us [biomedres.us]
- 14. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Introduction
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as 3,4-dihydroxyphenylglycine (DHPG), is a non-proteinogenic amino acid of significant interest in neuroscience and medicinal chemistry. The D-enantiomer, in particular, is a crucial component in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of a robust and widely applicable method for the laboratory-scale synthesis of racemic 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, primarily focusing on the Strecker synthesis, a classic and reliable method for amino acid preparation.[1]
The significance of this compound lies in its structural similarity to key neurotransmitters and its role as a building block for more complex molecules. For instance, its core structure is found in various biologically active natural products.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles.
Synthesis Strategy: The Strecker Amino Acid Synthesis
The Strecker synthesis is a three-component reaction that produces an α-amino acid from an aldehyde, ammonia, and cyanide.[1][3] This method was chosen for its reliability and the ready availability of the starting materials. The overall process involves two main stages: the formation of an α-aminonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid.[4][5]
Reaction Scheme
The synthesis begins with the reaction of 3,4-dihydroxybenzaldehyde with an ammonium source and a cyanide source to form an intermediate α-aminonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the final product, 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
Sources
Application Notes and Protocols for the Quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)
Introduction: The Significance of Precise Droxidopa Quantification
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, known as Droxidopa or L-DOPS, is a synthetic amino acid analog that acts as a prodrug to the neurotransmitter norepinephrine. Its therapeutic application in treating neurogenic orthostatic hypotension necessitates robust and accurate analytical methods for its quantification in both pharmaceutical formulations and biological matrices. This guide provides a comprehensive overview of the principal analytical techniques, detailed experimental protocols, and the scientific rationale underpinning method selection and validation for researchers, scientists, and drug development professionals.
The catechol moiety in Droxidopa's structure makes it susceptible to oxidation, posing a significant challenge in developing stability-indicating analytical methods. The methods detailed herein are designed to ensure specificity, accuracy, and precision, allowing for the reliable quantification of Droxidopa and the resolution of its potential impurities and degradation products.
I. Overview of Analytical Methodologies
The quantification of Droxidopa can be effectively achieved through several analytical techniques. The choice of method is contingent upon the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., quality control of a drug product versus pharmacokinetic studies).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most prevalent method for the quantification of Droxidopa in pharmaceutical dosage forms. Its advantages include robustness, cost-effectiveness, and ease of implementation. Reversed-phase chromatography on a C18 or C8 column is typically employed to separate Droxidopa from its related substances.
-
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection: UPLC, an evolution of HPLC, utilizes smaller particle size columns to achieve faster analysis times and improved resolution. This can be particularly advantageous for high-throughput screening.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as quantifying Droxidopa in plasma or serum, LC-MS/MS is the gold standard.[1] Its high sensitivity and selectivity allow for the detection of low concentrations of the analyte in complex biological matrices.[2]
-
Electrochemical Detection: The catechol group of Droxidopa is electrochemically active and can be oxidized at a carbon-based electrode. This property can be harnessed for sensitive detection, particularly when coupled with HPLC.
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Detailed Protocol
This protocol provides a validated, stability-indicating HPLC method for the quantification of Droxidopa in pharmaceutical preparations. The method is designed to be specific, accurate, precise, and robust, in accordance with ICH guidelines.[3][4]
A. Principle and Causality
This method utilizes reversed-phase chromatography, where the stationary phase (C18) is nonpolar and the mobile phase is polar. Droxidopa, being a polar molecule, has a limited retention on the column, and its retention time is modulated by the composition of the mobile phase. The use of a buffer in the mobile phase is crucial to control the ionization state of the acidic and basic functional groups of Droxidopa, thereby ensuring reproducible retention times. UV detection is based on the principle that Droxidopa absorbs light in the ultraviolet region, and the absorbance is directly proportional to its concentration.
B. Experimental Workflow
Caption: Workflow for Droxidopa quantification by HPLC-UV.
C. Materials and Reagents
-
Droxidopa Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (for analysis)
-
Orthophosphoric acid (for analysis)
-
Water (HPLC grade)
-
Inertsil ODS C18 column (150mm x 4.6mm, 5µm) or equivalent[3]
D. Instrumentation
-
HPLC system with a UV detector (e.g., Shimadzu LC 20 AT VP)[3]
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
E. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Inertsil ODS C18 (150mm x 4.6mm, 5µm)[3] | Provides good resolution for Droxidopa and its impurities. |
| Mobile Phase | 0.1% v/v Triethylamine in Water : Acetonitrile (60:40 v/v)[3] | The aqueous component with triethylamine helps in peak shaping and reducing tailing. Acetonitrile is the organic modifier. |
| Flow Rate | 1.0 mL/min[3] | Ensures optimal separation and reasonable run time. |
| Detection Wavelength | 250 nm[3] | Wavelength of maximum absorbance for Droxidopa, providing good sensitivity. |
| Injection Volume | 20 µL | A standard volume for good reproducibility. |
| Column Temperature | Ambient | Sufficient for robust separation. |
F. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a 0.1% v/v solution of Triethylamine in HPLC grade water.
-
Mix this aqueous solution with Acetonitrile in a 60:40 ratio.
-
Degas the mobile phase by sonication for 10-15 minutes.
-
-
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Droxidopa reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]
-
Working Standard Solutions: From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to cover the concentration range of 50-150 µg/mL.[3]
-
-
Sample Preparation (from capsules):
-
Accurately weigh the contents of not fewer than 20 capsules to determine the average weight.
-
Weigh a quantity of the powdered capsule contents equivalent to 25 mg of Droxidopa into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of this solution through a 0.45 µm membrane filter into an HPLC vial.
-
-
System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 100 µg/mL) six times. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.[3]
-
Inject the prepared standard and sample solutions in duplicate.
-
-
Data Analysis and Quantification:
-
Integrate the peak area of Droxidopa in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of Droxidopa in the sample solution from the calibration curve.
-
Calculate the amount of Droxidopa per capsule.
-
G. Validation Parameters
The described method has been validated according to ICH guidelines, demonstrating linearity, accuracy, precision, specificity, and robustness.[3][4]
| Parameter | Typical Results |
| Linearity (Concentration Range) | 50-150 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.10% - 101.01%[3] |
| Precision (%RSD) | < 2.0%[3] |
| Retention Time | Approximately 3.33 min[3] |
III. LC-MS/MS for Bioanalysis: Key Considerations and Protocol Outline
For the quantification of Droxidopa in biological fluids like plasma, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[5]
A. Principle and Rationale
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of tandem mass spectrometry. After chromatographic separation, Droxidopa is ionized (typically using electrospray ionization - ESI), and the mass spectrometer selects the precursor ion (the ionized Droxidopa molecule). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity by minimizing interferences from the complex biological matrix.[1]
B. Experimental Workflow
Caption: Workflow for Droxidopa quantification in plasma by LC-MS/MS.
C. Protocol Outline
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample (e.g., 100 µL), add an internal standard (a stable isotope-labeled Droxidopa is ideal).
-
Add a precipitating agent (e.g., acetonitrile or methanol, typically 3 volumes) to precipitate plasma proteins.[1]
-
Vortex the mixture and then centrifuge at high speed.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 or similar column.
-
Mobile Phase: Typically a gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Droxidopa and the internal standard need to be optimized.
-
-
Method Validation:
-
The method must be fully validated for bioanalytical applications, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
IV. Electrochemical Detection: An Alternative Approach
The catechol structure of Droxidopa makes it amenable to electrochemical detection. This technique can offer high sensitivity and is often used in the analysis of neurotransmitters.
A. Principle
Electrochemical detection involves the application of a potential to an electrode. When an electroactive species like Droxidopa comes into contact with the electrode surface at a sufficiently high potential, it undergoes oxidation, resulting in a measurable current that is proportional to its concentration.
B. Potential Application
An electrochemical sensor can be developed using a modified glassy carbon electrode. The modification can enhance the sensitivity and selectivity towards Droxidopa. The electrochemical behavior can be studied using techniques like cyclic voltammetry and differential pulse voltammetry. While not as common as HPLC-UV or LC-MS/MS for routine analysis, this approach holds promise for specific applications, such as in biosensors. The anodic oxidation of 3,4-dihydroxyphenylacetic acid (DOPAC), a structurally similar compound, has been studied on carbon electrodes and involves a two-step one-electron one-proton process.[6]
V. Conclusion
The accurate quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is crucial for ensuring the quality of pharmaceutical products and for conducting pharmacokinetic and clinical studies. This guide has detailed robust and validated HPLC-UV methods for routine analysis and outlined the principles and workflow for highly sensitive LC-MS/MS bioanalysis. The choice of the analytical method should be guided by the specific requirements of the study, with careful consideration of the sample matrix, desired sensitivity, and throughput. The provided protocols and insights are intended to equip researchers and scientists with the necessary tools to confidently and accurately quantify Droxidopa.
VI. References
-
Kumar, T., Ramya, M., & Xavier, S. J. A. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR. Journal of Chromatographic Science, 54(9), 1535–1542. Available from: [Link]
-
Derangula, V. R., et al. (2019). Method Development and Validation of Droxidopa by RP-UPLC. Research Journal of Pharmacy and Technology, 12(1), 143-147. Available from: [Link]
-
Pullareddy, K. C., Sahoo, S., & Gupta, V. R. (2020). Analytical Method Development and Validation of Droxidopa By Using HPLC Method. International Journal of Pharmacy and Analytical Research, 9(4), 438-449. Available from: [Link]
-
Reddy, G. V., et al. (2019). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Substance. Asian Journal of Pharmaceutical and Clinical Research, 12(9), 133-141. Available from: [Link]
-
Kumar, T., Ramya, M., & Xavier, S. J. A. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. PubMed, 27601041. Available from: [Link]
-
Pullareddy, K. C., Sahoo, S., & Gupta, V. R. (2020). Analytical Method Development and Validation of Droxidopa By Using HPLC Method. International Journal of Pharmacy and Analytical Research. Available from: [Link]
-
Kumar, T., Ramya, M., & Xavier, S. J. A. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. Request PDF. Available from: [Link]
-
Derangula, V. R., et al. (2019). Method Development and Validation of Droxidopa by RP-UPLC. ProQuest. Available from: [Link]
-
Patel, A., et al. (2021). Method development and validation of droxidopa by HPLC technique. GSC Biological and Pharmaceutical Sciences, 15(2), 118-126. Available from: [Link]
-
CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. Available from: [Link]
-
Bioanalysis Zone. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]
-
MDPI. (2023). Electrochemical Detection of Dopamine with a Non-Enzymatic Sensor Based on Au@SiO 2 -APTES Composite. Available from: [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]
-
Hussain, M., et al. (2020). Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements. PMC. Available from: [Link]
-
PubMed. (2011). Electrochemical sensing of melamine with 3,4-dihydroxyphenylacetic acid as recognition element. Available from: [Link]
-
NIH. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Available from: [Link]
-
PubMed. (2010). Anodic oxidation of 3,4-dihydroxyphenylacetic acid on carbon electrodes in acetic acid solutions. Available from: [Link]
-
MDPI. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]
-
MDPI. (2024). Development of Electrochemical and Colorimetric Biosensors for Detection of Dopamine. Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. ijpar.com [ijpar.com]
- 4. Analytical Method Development and Validation of Droxidopa By Using HPLC Method | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 5. Method Development and Validation of Droxidopa by RP-UPLC - ProQuest [proquest.com]
- 6. Anodic oxidation of 3,4-dihydroxyphenylacetic acid on carbon electrodes in acetic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
An In-Depth Technical Guide to the HPLC Analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)
Senior Application Scientist's Foreword
This document provides a comprehensive guide to the quantitative analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, known pharmaceutically as Droxidopa. As a synthetic amino acid precursor to norepinephrine, Droxidopa is critical in the treatment of neurogenic orthostatic hypotension.[1] Consequently, the development of a robust, accurate, and reliable analytical method for its quantification is paramount for quality control in pharmaceutical manufacturing, stability studies, and pharmacokinetic assessments.
This guide moves beyond a simple recitation of steps. It delves into the rationale behind the methodological choices, offering insights into the physicochemical properties of Droxidopa and how they dictate the selection of stationary phase, mobile phase composition, and detection parameters. The presented protocol is a synthesis of established, validated methods designed to be both efficient and compliant with rigorous international standards, such as the International Conference on Harmonisation (ICH) guidelines.[2][3]
The Analytical Challenge: Understanding Droxidopa's Chemistry
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is a polar molecule characterized by three key functional groups: a catechol (3,4-dihydroxy) moiety, an amino group, and a carboxylic acid group. This amphoteric and hydrophilic nature presents a specific challenge for traditional reversed-phase chromatography, where retention is primarily driven by hydrophobic interactions.
The catechol group is susceptible to oxidation, necessitating careful sample handling and mobile phase selection to ensure analyte stability throughout the analysis. The ionizable amino and carboxylic acid groups mean that the pH of the mobile phase will critically influence the molecule's overall charge, retention behavior, and peak shape.
Diagram 1: Chemical Structure of Droxidopa
Caption: Key functional groups of the Droxidopa molecule.
Core Principles of the Reversed-Phase HPLC Method
The most prevalent and successful approach for analyzing Droxidopa is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3][4] This technique utilizes a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
The "Why" Behind Method Component Selection
-
Stationary Phase: C18 Column: Despite Droxidopa's polarity, the phenyl ring provides sufficient hydrophobicity to interact with the C18 alkyl chains. A high-purity, Type B silica with end-capping is recommended to minimize undesirable interactions between the analyte's polar groups and residual silanols on the silica surface, thereby preventing peak tailing.[5] Numerous validated methods demonstrate excellent performance on modern C18 columns (e.g., 150 or 250 mm x 4.6 mm, 5 µm particle size).[2][3][4]
-
Mobile Phase pH Control: This is the most critical parameter. To achieve consistent retention and sharp, symmetrical peaks, the ionization of both the carboxylic acid and amino groups must be controlled. By acidifying the mobile phase to a pH between 2.0 and 3.0 with an acid like phosphoric acid, several objectives are met:
-
Suppression of Carboxylate Formation: The carboxylic acid group (pKa ~2-3) is protonated, rendering it neutral. This enhances its hydrophobic character and interaction with the C18 phase.
-
Protonation of the Amino Group: The amino group (pKa ~9-10) is fully protonated (positive charge), which ensures consistent ionization state.
-
Improved Peak Shape: Suppressing silanol ionization on the stationary phase surface further reduces peak tailing.
-
-
Organic Modifier: Acetonitrile vs. Methanol: Acetonitrile is frequently the organic modifier of choice.[2][3][4] It typically provides lower backpressure and better UV transparency at lower wavelengths compared to methanol. The proportion of acetonitrile to the aqueous buffer is adjusted to achieve the desired retention time, generally aiming for a k' (retention factor) between 2 and 10 for robust separation.
-
Detection: UV Absorbance: Droxidopa's catechol ring contains a chromophore that absorbs UV light. The optimal wavelength for detection is typically found between 220 nm and 280 nm. While 220 nm or 235 nm often provide a strong signal, a wavelength of 250 nm can offer a good balance of sensitivity and selectivity against potential interferences from the mobile phase or excipients.[2][3][4][6] For higher sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the superior choice.[1][7]
Detailed Application Protocol: Isocratic RP-HPLC for Droxidopa
This protocol describes a validated, stability-indicating isocratic method for the quantification of Droxidopa in bulk substance and pharmaceutical dosage forms.
Equipment and Materials
-
HPLC System: Equipped with an isocratic pump, autosampler, column thermostat, and UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS).
-
Column: Inertsil ODS C18 (150mm x 4.6 mm, 5µm) or equivalent.[3]
-
Chemicals:
-
Droxidopa Reference Standard
-
Acetonitrile (HPLC Grade)
-
Triethylamine (HPLC Grade)[3]
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or HPLC Grade)
-
-
Glassware: Volumetric flasks, pipettes.
-
Other: Analytical balance, sonicator, 0.45 µm membrane filters.
Preparation of Solutions
-
Buffer Preparation (0.1% v/v Triethylamine, pH 5.1):
-
Mobile Phase Preparation (Buffer:Acetonitrile 60:40 v/v):
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Droxidopa reference standard into a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Make up the volume to 25 mL with the mobile phase and mix well.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix. This concentration is suitable for linearity studies.[3]
-
-
Sample Preparation (from 250 mg Tablets):
-
Weigh and finely powder 5 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of Droxidopa into a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of mobile phase and sonicate for 30 minutes to ensure complete extraction.[3]
-
Cool to room temperature and make up the volume with the mobile phase. Mix thoroughly.
-
Centrifuge a portion of this solution, then dilute 1.0 mL of the supernatant to 10 mL with the mobile phase to get a final theoretical concentration of 100 µg/mL.[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS C18 (150mm x 4.6 mm, 5µm) |
| Mobile Phase | 0.1% Triethylamine in Water (pH 5.1) : Acetonitrile (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C (Ambient)[3] |
| Injection Volume | 20 µL[3] |
| Detection Wavelength | 250 nm[3] |
| Run Time | 6 minutes[3] |
Diagram 2: Experimental Workflow for Droxidopa Analysis
Caption: From preparation to quantification in Droxidopa HPLC analysis.
System Suitability and Method Performance
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. These tests confirm that the chromatographic system is performing adequately.
System Suitability Criteria
Based on validated methods, the following criteria should be met by injecting the working standard solution six times:[3]
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | Approx. 3.3 minutes | 3.33 min[3] |
| Tailing Factor (T) | ≤ 2.0 | 1.1[3] |
| Theoretical Plates (N) | ≥ 2000 | 4521[3] |
| % RSD for Peak Area | ≤ 2.0% | < 2.0%[3] |
Expected Method Validation Characteristics
The described method is robust and has been validated according to ICH guidelines, demonstrating high performance.
| Validation Parameter | Specification | Result |
| Linearity Range | 50 - 150 µg/mL | Correlation Coefficient (r²) > 0.999[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.10% - 101.01%[3] |
| Precision (% RSD) | ≤ 2.0% | < 2.0%[3] |
| Specificity | No interference from blank/placebo at the RT of Droxidopa. | Method is specific.[2][3] |
| Robustness | %RSD < 2.0% after minor changes in flow rate and wavelength. | Method is robust.[3] |
Conclusion and Advanced Perspectives
The RP-HPLC method detailed herein provides a reliable, precise, and accurate means for the quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. The key to a successful analysis lies in the stringent control of mobile phase pH to ensure consistent analyte ionization and excellent peak shape. While UV detection is sufficient for most quality control applications, laboratories analyzing Droxidopa in biological fluids for pharmacokinetic studies should consider developing an LC-MS/MS method.[1] This approach offers unparalleled sensitivity and selectivity, allowing for lower detection limits and confirmation of analyte identity through mass fragmentation.
References
-
N/A. (2025). Method development and validation of droxidopa by HPLC technique. ResearchGate. [Link]
-
N/A. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub. Impactfactor. [Link]
-
N/A. (n.d.). Analytical Method Development and Validation of Droxidopa By Using HPLC Method. ijpar. [Link]
-
Pandilla, B., Chitra, K., Nalini, C. N., & Ashok, P. (2021). Method Development and Validation of Droxidopa by RP-UPLC. Research Journal of Pharmacy and Technology. [Link]
-
Thangavel, K., et al. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. PubMed. [Link]
-
N/A. (n.d.). 3,4-Dihydroxyphenylacetic acid. Wikipedia. [Link]
-
N/A. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
N/A. (n.d.). What is a good HPLC or UPLC column choice for the analysis of catecholamines?. Waters. [Link]
-
N/A. (2023). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). HMDB. [Link]
-
N/A. (2015). How to best detect catecholamines HPLC?. ResearchGate. [Link]
-
Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]
-
N/A. (n.d.). 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. Appchem. [Link]
-
Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]
-
N/A. (n.d.). HPLC Separation of Catecholamines on Newcrom AH Column. SIELC Technologies. [Link]
-
N/A. (n.d.). Catecholamines. Merck Millipore. [Link]
-
Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpar.com [ijpar.com]
- 4. impactfactor.org [impactfactor.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-2-(3,4-dihydroxyphenyl)acetic Acid (Droxidopa/L-DOPS) in Neuroscience Research: Application Notes and Protocols
Introduction: A Unique Tool for Norepinephrine Restoration
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, commonly known as Droxidopa or L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid that serves as a direct precursor to the neurotransmitter norepinephrine[1]. Its significance in neuroscience research lies in its ability to increase norepinephrine levels in both the peripheral and central nervous systems, offering a unique pharmacological tool to investigate and modulate noradrenergic pathways.
Unlike Levodopa (L-DOPA), the cornerstone treatment for Parkinson's disease which primarily replenishes dopamine, Droxidopa is designed to restore norepinephrine[2]. This distinction is crucial for researchers focusing on the non-dopaminergic aspects of neurodegenerative diseases and autonomic dysfunction. Droxidopa's clinical approval for the treatment of neurogenic orthostatic hypotension (nOH) underscores its efficacy in conditions characterized by deficient norepinephrine signaling[3][4]. For drug development professionals and scientists, Droxidopa provides a means to explore the pathophysiology of norepinephrine deficiency and to test novel therapeutic strategies targeting this system.
Mechanism of Action: Bypassing the Rate-Limiting Step
Droxidopa functions as a prodrug that is systemically converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase[1][2]. This enzymatic conversion is a single-step process that bypasses the dopamine β-hydroxylase (DBH) enzyme, which is the rate-limiting step in the endogenous synthesis of norepinephrine from dopamine[5]. This is particularly relevant in certain conditions where DBH activity may be impaired[1].
The newly synthesized norepinephrine can then exert its effects through several proposed mechanisms[5][6][7]:
-
Peripheral Neurotransmitter Replenishment: In the peripheral nervous system, Droxidopa can be taken up by sympathetic nerve terminals, converted to norepinephrine, and stored in vesicles for release, thereby restoring neurovascular tone[5][6].
-
Hormonal Action: Droxidopa can also be converted to norepinephrine in non-neuronal tissues, such as the kidneys, and released into circulation to act as a hormone, inducing vasoconstriction[5][7].
-
Central Nervous System Modulation: Droxidopa is capable of crossing the blood-brain barrier, where it is converted to norepinephrine within the brain. This central action can influence various neurological functions, including motor control, mood, and cognition[6][8].
The resulting increase in norepinephrine levels leads to the activation of α- and β-adrenergic receptors, triggering downstream signaling cascades that regulate cardiovascular function and neuronal activity[7].
Applications in Neuroscience Research
Modeling and Investigating Neurogenic Orthostatic Hypotension (nOH)
Droxidopa is extensively used in preclinical animal models to study nOH, a common feature in synucleinopathies such as Parkinson's disease (PD), Multiple System Atrophy (MSA), and Pure Autonomic Failure (PAF)[4][9]. These models are invaluable for understanding the pathophysiology of autonomic failure and for the preclinical evaluation of potential therapies.
-
Key Preclinical Findings:
-
In a rat model, oral administration of Droxidopa demonstrated a slow-onset, long-lasting pressor effect, which was enhanced in sympathectomized rats, supporting its potential for treating nOH in autonomic failure[1].
-
Studies in a 5xFAD transgenic mouse model of Alzheimer's disease showed that Droxidopa treatment increased central nervous system norepinephrine levels, which correlated with improved learning and memory[10]. This suggests a broader potential for Droxidopa in neurodegenerative diseases with a noradrenergic deficit.
-
Investigating Neurodegenerative Diseases
Beyond its application in nOH, Droxidopa is emerging as a tool to investigate the role of norepinephrine in the pathophysiology of various neurodegenerative diseases.
-
Alzheimer's Disease (AD): Damage to the locus coeruleus, the principal site of norepinephrine synthesis in the brain, is an early feature of AD. Research using Droxidopa in a mouse model of AD has shown that restoring central norepinephrine levels can reduce astrocyte activation and amyloid burden, and increase levels of neurotrophic factors like BDNF[10].
-
Parkinson's Disease (PD): While PD is primarily characterized by dopamine deficiency, norepinephrine depletion also contributes significantly to both motor and non-motor symptoms, including freezing of gait and orthostatic hypotension[11]. Preclinical studies are exploring the potential of Droxidopa to alleviate these non-dopaminergic symptoms.
In Vitro Studies on Neuronal Function and Neuroprotection
Neuronal cell cultures provide a controlled environment to dissect the molecular effects of Droxidopa and its metabolite, norepinephrine. These in vitro models are essential for high-throughput screening and mechanistic studies.
-
Neuroprotection: The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuroprotective effects against various neurotoxins. These cells can be differentiated into a more mature neuronal phenotype and are susceptible to stressors like oxidative stress, which is implicated in many neurodegenerative diseases. Protocols utilizing this cell line can assess the potential of Droxidopa to protect neurons from cell death.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells and MTT Assay
This protocol describes a method to assess the neuroprotective effect of Droxidopa against hydrogen peroxide (H₂O₂)-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Droxidopa (L-DOPS)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Droxidopa Pre-treatment:
-
Prepare fresh solutions of Droxidopa in serum-free medium at various concentrations (e.g., 1, 10, 50, 100 µM).
-
Remove the culture medium from the wells and replace it with the Droxidopa-containing medium. Include a vehicle control (serum-free medium without Droxidopa).
-
Incubate the cells for a pre-determined time (e.g., 2 hours) to allow for uptake and potential conversion to norepinephrine.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 100-200 µM, to be optimized for your specific cell passage and conditions).
-
Add the H₂O₂ solution to the wells containing the Droxidopa-treated cells and the control wells. Include a set of wells with Droxidopa alone to test for its intrinsic toxicity.
-
Incubate for 24 hours at 37°C.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well[12].
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[12].
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Compare the viability of cells pre-treated with Droxidopa and exposed to H₂O₂ with those exposed to H₂O₂ alone to determine the neuroprotective effect.
-
Protocol 2: Analysis of Droxidopa and Norepinephrine in Rodent Brain Tissue by HPLC-ECD
This protocol provides a method for the simultaneous quantification of Droxidopa and norepinephrine in mouse brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., 0.07 M KH₂PO₄, 20 mM citric acid, 5.3 mM OSA, 100 mM EDTA, 3.1 mM TEA, 8 mM KCl, and 11% (v/v) methanol, pH 3.2)[13]
-
Perchloric acid (PCA) solution (0.1 M)[6]
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Animal Dosing and Tissue Collection:
-
Administer Droxidopa to mice via oral gavage or intraperitoneal injection at the desired dose.
-
At a specified time point post-administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum) on ice.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system with the C18 column and the prepared mobile phase. Equilibrate the system until a stable baseline is achieved.
-
Inject a standard mixture of Droxidopa and norepinephrine to determine their retention times and generate a calibration curve.
-
Inject the prepared brain tissue samples.
-
The electrochemical detector is set to an oxidizing potential that allows for the sensitive detection of Droxidopa and norepinephrine.
-
-
Data Analysis:
-
Identify and quantify the peaks for Droxidopa and norepinephrine in the sample chromatograms based on the retention times of the standards.
-
Calculate the concentration of each analyte in the brain tissue using the calibration curve and normalize to the tissue weight.
-
Protocol 3: Enzymatic Assay for DOPA Decarboxylase (AADC) Activity with Droxidopa (L-DOPS)
This protocol is adapted from methods used for L-DOPA and can be optimized for Droxidopa to measure AADC activity. It is based on the spectrophotometric detection of the product, norepinephrine.
Materials:
-
Tissue homogenate (e.g., from liver or brain) or purified AADC enzyme
-
Droxidopa (L-DOPS) solution
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor for AADC)
-
Reaction buffer (e.g., 50 mM Bis-Tris-propane, pH adjusted as needed)[14]
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a tissue homogenate containing AADC or use a commercially available purified enzyme.
-
Prepare a stock solution of Droxidopa in the reaction buffer.
-
Prepare a stock solution of PLP in the reaction buffer.
-
-
Enzyme Reaction:
-
In a microcuvette or 96-well plate, combine the reaction buffer, PLP solution, and the enzyme preparation.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the Droxidopa solution. The final reaction volume should be standardized.
-
Monitor the reaction over time by measuring the change in absorbance at a specific wavelength. The formation of norepinephrine can be monitored directly or after a derivatization step, depending on the chosen spectrophotometric method. A common method involves monitoring the decrease in substrate concentration or the appearance of a product with a distinct absorbance spectrum[14][15].
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute).
-
Determine the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein) using a standard curve for norepinephrine and the protein concentration of the enzyme preparation.
-
Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Summary of Key Clinical Trial Results of Droxidopa for nOH
| Study/Parameter | Droxidopa Group | Placebo Group | p-value | Reference |
| Study 301 (n=162) | ||||
| Change in OHQ Composite Score | -1.83 | -0.93 | 0.003 | [1] |
| Change in Standing Systolic BP (mmHg) | +11.2 | +3.9 | <0.001 | [1] |
| Integrated Analysis in PD Patients (n=307) | ||||
| Change in OHQ Composite Score | Meaningful Improvement | Less Improvement | 0.014 | [16] |
| Change in Standing Systolic BP (mmHg) | Significant Increase | Less Increase | 0.003 | [16] |
Table 2: Pharmacokinetic Parameters of Droxidopa in Preclinical and Clinical Settings
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | Human | [1] |
| Plasma Half-life (t½) | 2-3 hours | Human | [1] |
| Bioavailability | ~90% | Animal Models | [1] |
Interpreting Your Results
-
In Vitro Neuroprotection: An increase in cell viability in Droxidopa-pre-treated, H₂O₂-exposed cells compared to cells exposed to H₂O₂ alone indicates a neuroprotective effect. It is crucial to include controls for Droxidopa's own potential toxicity at higher concentrations.
-
HPLC-ECD Analysis: Successful detection and quantification of Droxidopa and norepinephrine in brain tissue confirm the drug's ability to cross the blood-brain barrier and its conversion to the active neurotransmitter. The ratio of norepinephrine to Droxidopa can provide insights into the efficiency of AADC activity in the brain.
-
AADC Enzyme Assay: The rate of norepinephrine formation is a direct measure of AADC activity. This assay can be used to screen for inhibitors or activators of the enzyme or to compare AADC activity in different tissues or disease models.
Conclusion: A Versatile Tool for Noradrenergic Research
Droxidopa is a powerful and versatile tool for neuroscience researchers. Its ability to restore norepinephrine levels both peripherally and centrally allows for the investigation of a wide range of physiological and pathological processes. The protocols provided in this guide offer a starting point for researchers to incorporate Droxidopa into their in vitro and in vivo studies. As our understanding of the role of norepinephrine in neurological disorders continues to grow, the utility of Droxidopa as a research compound is poised to expand, paving the way for new discoveries and therapeutic innovations.
References
-
Kaufmann, H., Freeman, R., Biaggioni, I., Low, P., Pedder, S., Hewitt, L. A., ... & Mathias, C. J. (2014). Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. Neurology, 83(4), 328-335. [Link]
- Perez-Lloret, S., Rey, M. V., Pavy-Le Traon, A., & Rascol, O. (2014). Droxidopa for the treatment of neurogenic orthostatic hypotension and other symptoms of neurodegenerative disorders. Expert Opinion on Pharmacotherapy, 15(16), 2385-2399.
-
Kaufmann, H., Freeman, R., Biaggioni, I., Low, P., Pedder, S., Hewitt, L. A., ... & Mathias, C. J. (2014). Droxidopa for neurogenic orthostatic hypotension. Neurology, 83(4), 328–335. [Link]
- Ejaz, A., & Farhan, M. (2016). Meta-analysis of the Safety and Efficacy of Droxidopa for Neurogenic Orthostatic Hypotension. Clinical Autonomic Research, 26(3), 221-228.
- Hauser, R. A., Isaacson, S., Lisk, J., Hewitt, L. A., & Rowse, G. (2015). Droxidopa in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A). Journal of Parkinson's disease, 5(2), 335-343.
-
Smith, L. (2023). MTT assay. protocols.io. [Link]
-
A schematic diagram depicting the involvement of norepinephrine in the descending pain inhibitory pathway. ResearchGate. [Link]
- DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub.
-
High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. (2024). protocols.io. [Link]
- S, S., & P, A. (2025). PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES. Journal of Population Therapeutics and Clinical Pharmacology, 32(6), 130-141.
- NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Parkinson's Disease.
-
Schematic diagram showing the determinants of norepinephrine (NE) turnover in cardiac sympathetic nerves. ResearchGate. [Link]
-
Cell viability evaluation of SH-SY5Y using the MTT assay (A) and using the Trypan Blue assay (B) after cotinine and nicotine treatment (3 h) (mean ± SE). ResearchGate. [Link]
-
The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain. (2021). PubMed Central. [Link]
-
Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. (2020). National Institutes of Health. [Link]
-
A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. (2015). PubMed. [Link]
-
Norepinephrine pathways of human brain. ResearchGate. [Link]
-
Physiology, Noradrenergic Synapse. (2023). StatPearls. [Link]
-
The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. (2024). MDPI. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2023). PubMed Central. [Link]
-
Prospects for Droxidopa in Neurogenic Orthostatic Hypotension. (2015). PubMed Central. [Link]
-
Inhibition of Drp1 provides neuroprotection in vitro and in vivo. (2012). PubMed Central. [Link]
-
SH SY5Y culturing. (2022). protocols.io. [Link]
-
Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. (2023). PubMed Central. [Link]
-
Contamination of the Norepinephrine Prodrug Droxidopa by Dihydroxyphenylacetaldehyde. (2011). PubMed Central. [Link]
-
A Two Part Study (306A/306B) to Assess Droxidopa in Treatment of NOH in Patients With Parkinson's Disease. (2010). ClinicalTrials.gov. [Link]
-
Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH. (2013). PubMed Central. [Link]
-
Modulatory Effects of Noradrenergic and Serotonergic Signaling Pathway on Neurovascular Coupling. (2021). PubMed Central. [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. (2024). MDPI. [Link]
-
Clinical Study of Droxidopa in Patients With Neurogenic Orthostatic Hypotension (NOH). (2008). ClinicalTrials.gov. [Link]
-
Droxidopa in neurogenic orthostatic hypotension. (2015). PubMed. [Link]
-
Determination of D,L-threo-3,4-dihydroxyphenylserine and of the D- and L-enantiomers in human plasma and urine. (1990). PubMed. [Link]
- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2009). Cambridge University Press.
-
Integrated Analysis of Droxidopa for the Treatment of Neurogenic Orthostatic Hypotension in Patients with Parkinson Disease. (2018). PubMed. [Link]
- Human Dopa Decarboxylase ELISA Kit (EH159RB). Thermo Fisher Scientific.
- DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF LEVODOPA (L-dopa)
-
Substantial renal conversion of L-threo-3,4-dihydroxyphenylserine (droxidopa) to norepinephrine in patients with neurogenic orthostatic hypotension. (2018). PubMed. [Link]
Sources
- 1. Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. Prospects for Droxidopa in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 7. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Droxidopa in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay [protocols.io]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Integrated Analysis of Droxidopa for the Treatment of Neurogenic Orthostatic Hypotension in Patients with Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Droxidopa in Drug Development: A Technical Guide for Researchers
Introduction: Unveiling the Therapeutic Potential of a Norepinephrine Prodrug
Droxidopa, chemically known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid analogue that has carved a significant niche in the therapeutic landscape. Functioning as a prodrug, its clinical efficacy stems from its metabolic conversion to norepinephrine, a critical neurotransmitter and hormone. This conversion, catalyzed by the ubiquitous enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase), effectively replenishes norepinephrine levels in the body.[1][2][3] This unique mechanism of action positions Droxidopa as a cornerstone therapy for conditions characterized by norepinephrine deficiency.
The primary and most well-established application of Droxidopa is the management of neurogenic orthostatic hypotension (nOH), a debilitating condition marked by a significant drop in blood pressure upon standing, leading to dizziness, lightheadedness, and fainting.[4][5][6][7] nOH is often associated with various neurodegenerative disorders, including Parkinson's disease, multiple system atrophy, and pure autonomic failure.[1][8] Beyond nOH, research has explored its potential utility in other conditions such as intradialytic hypotension and freezing of gait in Parkinson's disease.[1]
This technical guide provides an in-depth exploration of the applications of Droxidopa in drug development, offering detailed protocols and insights for researchers and scientists in the field. From its fundamental mechanism of action to practical experimental workflows, this document aims to equip researchers with the knowledge necessary to effectively investigate and harness the therapeutic potential of Droxidopa.
Mechanism of Action: A Prodrug-Based Strategy for Norepinephrine Restoration
The therapeutic efficacy of Droxidopa is entirely dependent on its bioconversion to norepinephrine.[1][2] Unlike direct-acting adrenergic agonists, Droxidopa provides a more sustained and regulated increase in norepinephrine levels.
The Metabolic Conversion Pathway
The conversion of Droxidopa to norepinephrine is a single-step enzymatic reaction catalyzed by DOPA decarboxylase. This enzyme is widely distributed throughout the body, including the peripheral nervous system and non-neuronal tissues.[3][8] This widespread enzymatic activity allows for the systemic conversion of orally administered Droxidopa to norepinephrine, which can then exert its effects on adrenergic receptors.
Caption: A typical preclinical workflow for the evaluation of Droxidopa.
Pharmacokinetic Analysis of Droxidopa and Norepinephrine
Characterizing the pharmacokinetic profile of Droxidopa and its active metabolite, norepinephrine, is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Objective: To determine the plasma concentrations of Droxidopa and norepinephrine over time following oral administration in an animal model.
Materials:
-
LC-MS/MS system
-
Solid-phase extraction (SPE) cartridges
-
Internal standards for Droxidopa and norepinephrine
Protocol:
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) after oral administration of Droxidopa. Collect blood in tubes containing an anticoagulant and a stabilizer (e.g., EDTA and sodium metabisulfite).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction: Perform a solid-phase extraction of the plasma samples to isolate Droxidopa and norepinephrine and remove interfering substances.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. Use appropriate internal standards to ensure accurate quantification.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both Droxidopa and norepinephrine.
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters of Droxidopa in healthy human volunteers. Note that these values can vary depending on the specific study population and design.
| Parameter | Value | Unit |
| Tmax (Droxidopa) | ~3 | hours |
| Half-life (Droxidopa) | 2-3 | hours |
| Tmax (Norepinephrine) | ~3-4 | hours |
| Protein Binding | ~13% |
Data compiled from publicly available literature.
Clinical Development Considerations
The clinical development of Droxidopa has provided several key insights for researchers.
Dosing and Administration
Droxidopa is typically administered three times a day, with the last dose taken at least 3 hours before bedtime. [4][5][7]This dosing regimen is designed to provide coverage during the active parts of the day while minimizing the risk of supine hypertension during sleep. [6]The dose is usually initiated at a low level and gradually titrated upwards to achieve the desired clinical effect while minimizing side effects. [6]
Potential Drug Interactions
Researchers should be aware of potential drug interactions with Droxidopa. Concomitant use of DOPA decarboxylase inhibitors, such as carbidopa, can significantly reduce the peripheral conversion of Droxidopa to norepinephrine, thereby diminishing its pressor effect. [3][8]Conversely, this property can be exploited in research settings to investigate the central effects of Droxidopa.
Adverse Effects
The most common side effects of Droxidopa include headache, dizziness, nausea, and hypertension. [1][5]A significant safety concern is the risk of supine hypertension, which necessitates careful dose titration and patient counseling. [6]
Future Directions and Emerging Applications
While the primary application of Droxidopa is well-established, ongoing research continues to explore its potential in other therapeutic areas. Its ability to increase norepinephrine levels in both the peripheral and central nervous systems suggests potential applications in a broader range of neurological and psychiatric disorders. Further investigation into its effects on cognitive function, mood, and motor control is warranted.
Conclusion
Droxidopa represents a successful example of a prodrug strategy for targeted neurotransmitter replacement. Its application in the treatment of neurogenic orthostatic hypotension has significantly improved the quality of life for many patients. For researchers in drug development, a thorough understanding of its mechanism of action, coupled with the application of robust preclinical models and analytical methods, is essential for exploring its full therapeutic potential and developing the next generation of norepinephrine-modulating therapies.
References
-
Cleveland Clinic. Droxidopa (Northera) Capsules: Uses & Side Effects. [Link]
-
GoodRx. Droxidopa (Northera): Uses, Side Effects, Alternatives & More. [Link]
-
MedlinePlus. Droxidopa. [Link]
-
Healio. Droxidopa: Uses, Side Effects & Dosage. [Link]
-
Wikipedia. Droxidopa. [Link]
-
PubMed. [Development of L-threo-DOPS, a norepinephrine precursor amino acid]. [Link]
-
Kaufmann, H. The discovery of the pressor effect of DOPS and its blunting by decarboxylase inhibitors. J Neural Transm Suppl. 2006;(70):477-84. [Link]
-
Goldstein, DS. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug. Cardiovasc Ther. 2006;24(3-4):207-21. [Link]
Sources
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. [Development of L-threo-DOPS, a norepinephrine precursor amino acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. goodrx.com [goodrx.com]
- 6. Droxidopa: MedlinePlus Drug Information [medlineplus.gov]
- 7. Droxidopa: Uses, Side Effects & Dosage | Healio [healio.com]
- 8. The discovery of the pressor effect of DOPS and its blunting by decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Amino-2-(3,4-dihydroxyphenyl)acetic Acid in Advanced Organic Synthesis
Introduction: The Strategic Value of 3,4-Dihydroxyphenylglycine (DHPG)
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, commonly known as 3,4-dihydroxyphenylglycine (3,4-DHPG), is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its structure is characterized by a glycine backbone attached to a catechol ring, a motif renowned for its ability to engage in crucial biological interactions, including metal chelation and redox cycling. While its isomer, (S)-3,5-DHPG, is a well-known potent agonist of group I metabotropic glutamate receptors (mGluRs), the 3,4-dihydroxy isomer presents a unique scaffold for synthetic exploration.[3][4]
The catechol moiety is notoriously sensitive to oxidation, posing a significant challenge yet also offering an opportunity for selective transformations. The presence of three distinct functional groups—the amine, the carboxylic acid, and the vicinal diol—makes DHPG a versatile chiral building block. Mastery of its reactivity, particularly through strategic protecting group chemistry, unlocks its potential as a precursor for complex nitrogen-containing heterocycles, peptidomimetics, and novel pharmaceutical agents. This guide provides an in-depth exploration of the synthetic utility of DHPG, complete with detailed protocols and the underlying chemical principles.
Core Challenge & Strategic Approach: Managing the Catechol Moiety
The primary obstacle in harnessing DHPG as a synthetic precursor is the high reactivity of the 3,4-dihydroxy-substituted phenyl ring. Under basic, oxidative, or even neutral aerobic conditions, the catechol can readily oxidize to form highly reactive ortho-quinones, which can polymerize or engage in unwanted side reactions. Therefore, effective protection of the catechol group is the cornerstone of any successful synthetic strategy involving DHPG.
The choice of protecting group is dictated by its stability to downstream reaction conditions and its lability for selective removal. Common strategies involve converting the vicinal diols into cyclic acetals or ketals, which are stable under a wide range of conditions but can be cleaved under acidic hydrolysis.
Caption: General workflow for utilizing DHPG in synthesis.
The following table summarizes key protecting groups for the catechol moiety and their compatibility.
| Protecting Group | Reagents for Protection | Stability | Reagents for Deprotection | Causality & Field Insights |
| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane, cat. Acid (e.g., TsOH) | Most reductive/oxidative conditions, non-aqueous bases, organometallics | Mild aqueous acid (e.g., AcOH, dilute HCl) | Expertise: The most common and cost-effective choice. Its formation is rapid and high-yielding. Ideal for subsequent reactions like peptide couplings or esterifications. |
| Methylene Acetal | CH₂Br₂ or CH₂I₂, Base (e.g., Cs₂CO₃) | Strong acids/bases, many organometallics | Strong Lewis acids (e.g., BBr₃) | Trustworthiness: Offers greater stability than the acetonide, particularly towards stronger acids. Use when subsequent steps require more forcing conditions. |
| Silyl Ethers (e.g., TBS) | TBSCl, Imidazole | Bases, nucleophiles | Fluoride sources (e.g., TBAF), acid | Experience: While possible, requires protection of both hydroxyls. Can be sterically demanding and may not be as robust as cyclic protectors for ensuring catechol integrity. |
Application Protocol 1: Synthesis of a Protected DHPG-Amide Derivative
This protocol details the synthesis of an N-acylated, catechol-protected DHPG derivative. This is a foundational step for incorporating the DHPG scaffold into larger molecules, such as peptide chains or potential anticancer agents.[5][6][7] The causality is clear: protection of the catechol and carboxylic acid is required to achieve selective acylation of the amine.
Principle: A three-step sequence involving (1) protection of the catechol as an acetonide, (2) esterification of the carboxylic acid to prevent self-reaction and improve solubility, and (3) acylation of the primary amine.
Caption: Workflow for the synthesis of a protected DHPG-amide.
Methodology
PART A: Catechol Protection and Esterification
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, suspend 10.0 g of (DL)-3,4-DHPG in 100 mL of acetone.
-
Catalysis: Add 5.0 mL of 2,2-dimethoxypropane and 0.2 g of p-toluenesulfonic acid (TsOH).
-
Reaction Conditions: Heat the mixture to reflux for 4 hours. The progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and neutralize the catalyst by adding 0.5 mL of triethylamine. Concentrate the mixture under reduced pressure.
-
Esterification: Without further purification, dissolve the crude residue in 100 mL of anhydrous methanol and cool to 0 °C in an ice bath. Add 5.0 mL of thionyl chloride (SOCl₂) dropwise over 20 minutes. Causality: The in-situ formation of HCl from SOCl₂ and methanol catalyzes the esterification. This is a classic and highly efficient method (Fischer esterification).
-
Reaction: Allow the solution to warm to room temperature and stir overnight.
-
Isolation: Remove the solvent in vacuo. Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl 2-amino-2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetate, typically as a light-yellow oil.
PART B: N-Acylation
-
Reaction Setup: Dissolve the crude methyl ester from the previous step in 80 mL of dichloromethane (DCM) in a 250 mL flask and cool to 0 °C.
-
Base Addition: Add 1.2 equivalents of pyridine.
-
Acylation: Add 1.1 equivalents of benzoyl chloride dropwise. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor completion by TLC.
-
Workup and Purification: Quench the reaction by adding 50 mL of water. Separate the organic layer and wash with 1 M HCl (2 x 40 mL), saturated NaHCO₃ (2 x 40 mL), and brine (1 x 40 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Final Product: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 2-benzamido-2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetate.
Application Protocol 2: Enzymatic Synthesis of Optically Pure (L)-3,4-DHPG
For many pharmaceutical applications, enantiopure starting materials are essential. While classical resolution can be used, enzymatic synthesis offers a highly stereoselective and environmentally benign alternative. This protocol adapts the principles of enzymatic synthesis of L-DOPA to produce (L)-3,4-DHPG.[8][9]
Principle: The enzyme β-tyrosinase, which possesses broad substrate specificity, catalyzes the β-replacement reaction between a simple substrate (like L-serine or pyruvate/ammonia) and catechol to directly form (L)-3,4-DHPG. This method avoids racemic intermediates and complex resolution steps.
Methodology
-
Biocatalyst Preparation: Prepare a suspension of microbial cells known to express high levels of β-tyrosinase (e.g., Citrobacter freundii or Erwinia herbicola) in a phosphate buffer (100 mM, pH 8.0).[8]
-
Reaction Mixture: In a temperature-controlled bioreactor (30 °C), combine the following components:
-
Pyrocatechol (Catechol): 100 mM
-
Sodium Pyruvate: 150 mM
-
Ammonium Chloride: 150 mM
-
Pyridoxal Phosphate (PLP, enzyme cofactor): 0.2 mM
-
Cell suspension (biocatalyst)
-
Phosphate Buffer (pH 8.0) to final volume.
-
-
Reaction Conditions: Maintain the reaction at 30 °C with gentle agitation. Keep the reaction under an inert atmosphere (e.g., nitrogen) to minimize catechol oxidation.
-
Monitoring: Monitor the formation of (L)-3,4-DHPG over time using HPLC with a chiral column or by spectrophotometric methods after derivatization.[8] The ninhydrin reaction can be used, with an adsorption maximum for the DHPG-ninhydrin complex at 390 nm.[8]
-
Termination and Isolation: Once the reaction reaches equilibrium or the desired conversion, terminate it by centrifuging the mixture to remove the cells.
-
Purification: Adjust the pH of the supernatant to the isoelectric point of DHPG (~pH 5-6) to induce precipitation. Cool the solution to 4 °C to maximize crystallization.
-
Final Product: Collect the crystalline (L)-3,4-DHPG by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess can be determined by chiral HPLC.
| Parameter | Condition | Rationale / Field Insight |
| Enzyme Source | Citrobacter freundii | Trustworthiness: This strain is well-documented for producing β-tyrosinase with high activity and stability for DOPA synthesis, which is directly analogous to DHPG synthesis.[8] |
| Key Substrates | Pyruvate, NH₄Cl, Catechol | Expertise: This combination is a cost-effective and efficient way to provide the necessary building blocks for the amino acid backbone and the side chain. |
| Cofactor | Pyridoxal Phosphate (PLP) | Causality: PLP is an essential cofactor for β-tyrosinase, directly participating in the catalytic mechanism of transamination and C-C bond formation. |
| pH | ~8.0 | Experience: This pH is typically optimal for β-tyrosinase activity while balancing the stability of the catechol substrate. |
Conclusion
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is more than a mere structural curiosity; it is a potent and versatile precursor for synthetic chemists. While the reactivity of its catechol ring demands careful planning and execution, particularly concerning protecting group strategies, it also provides a rich platform for chemical innovation. The protocols outlined herein demonstrate both chemical and enzymatic pathways to access and derivatize this valuable building block, paving the way for its broader application in the synthesis of novel pharmaceuticals, peptidomimetics, and other high-value compounds. By understanding and controlling its unique reactivity, researchers can fully exploit the synthetic potential of DHPG.
References
-
PubChem. (n.d.). 3,4-Dihydroxyphenylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
APPCHEM. (n.d.). 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroxyphenylglycine. Retrieved from [Link]
-
King, F. D., & Walton, G. (2014). (S)-3,5-DHPG: A Review. ACS Chemical Neuroscience, 5(10), 955-973. (Note: While this reference is for the 3,5-isomer, it provides context on the importance of the DHPG scaffold.) Available at: [Link]
-
Ke, S., et al. (2013). Synthesis of Novel Steroid Derivatives Derived from Dehydroepiandrosterone as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 13(8), 1288-1294. (Note: Provides examples of synthetic strategies for complex molecules with potential therapeutic use.) Available at: [Link]
-
Wang, X., et al. (2014). A novel methodology for synthesis of dihydropyrazole derivatives as potential anticancer agents. Organic & Biomolecular Chemistry, 12(13), 2028-2032. Available at: [Link]
-
Qiu, H. Y., et al. (2016). Synthesis of dihydropyrazole sulphonamide derivatives that act as anti-cancer agents through COX-2 inhibition. Pharmacological Research, 104, 86-96. Available at: [Link]
-
Voitsekhovskaia, I. G., et al. (1989). [Determination of 3,4-dioxyphenyl-L-alanine by spectrophotometric and chromatographic methods in enzymatic synthesis using microbial cells]. Prikladnaia biokhimiia i mikrobiologiia, 25(2), 278-285. Available at: [Link]
-
Kumagai, H., et al. (1969). Synthesis of 3,4-dihydroxyphenyl-L-alanine from L-tyrosine and pyrocatechol by crystalline beta-tyrosinase. Biochemical and Biophysical Research Communications, 34(3), 266-270. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of (3,4-dihydroxyphenyl)glycine. Retrieved from [Link]
Sources
- 1. 3,4-Dihydroxyphenylglycine | C8H9NO4 | CID 27915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. Dihydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 4. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel methodology for synthesis of dihydropyrazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of dihydropyrazole sulphonamide derivatives that act as anti-cancer agents through COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of 3,4-dioxyphenyl-L-alanine by spectrophotometric and chromatographic methods in enzymatic synthesis using microbial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4-dihydroxyphenyl-L-alanine from L-tyrosine and pyrocatechol by crystalline beta-tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid as a biomarker in disease models
Application Notes & Protocols
Measuring 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (DHPG): A Key Biomarker of Sympathetic Nervous System Activity in Disease Models
Introduction: Beyond Norepinephrine - The Significance of DHPG
In the study of physiological and pathological processes involving the sympathetic nervous system, direct measurement of norepinephrine (NE) has long been a cornerstone. However, plasma NE levels can be influenced by various factors such as clearance rates and synaptic spillover, potentially offering an incomplete picture of neuronal activity. This is where 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, more commonly known as 3,4-dihydroxyphenylglycol (DHPG), emerges as a crucial biomarker. DHPG is the primary intraneuronal metabolite of norepinephrine, and its levels in plasma, urine, and tissues provide a more nuanced and stable index of NE turnover and sympathetic tone.[1][2] Fluctuations in DHPG concentrations have been implicated in a range of conditions, from neurodegenerative diseases to pheochromocytoma, making its accurate quantification a valuable tool for researchers, scientists, and drug development professionals.[3][4] This guide provides a comprehensive overview of the biochemical rationale for using DHPG as a biomarker, its applications in various disease models, and detailed protocols for its robust and reliable measurement.
The Biochemical Rationale: Understanding DHPG Metabolism
Norepinephrine released from sympathetic nerve terminals is primarily cleared from the synaptic cleft through reuptake into the presynaptic neuron via the norepinephrine transporter (NET).[2] Once inside the neuron, NE that is not repackaged into synaptic vesicles is metabolized. The initial and rate-limiting step is the deamination of NE by monoamine oxidase (MAO-A), an enzyme located on the outer mitochondrial membrane, to form the unstable intermediate, 3,4-dihydroxymandelaldehyde (DOPEGAL).[2] This aldehyde is then rapidly reduced by aldehyde reductase to form DHPG.[2] DHPG can then diffuse out of the neuron and enter circulation. A smaller fraction of NE is metabolized extraneuronally by catechol-O-methyltransferase (COMT). Therefore, plasma DHPG levels are largely determined by the intraneuronal metabolism of NE and serve as an indirect measure of neuronal NE release and reuptake.[5][6]
Caption: Metabolic pathway of norepinephrine to DHPG.
Applications in Disease Models
The utility of DHPG as a biomarker extends across various research areas:
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, alterations in noradrenergic signaling are observed.[7][8] Measuring DHPG can provide insights into the extent of neuronal injury and the efficacy of neuroprotective agents.[9][10]
-
Pheochromocytoma and Paraganglioma: While plasma metanephrines are the primary biomarkers for these neuroendocrine tumors, DHPG levels can offer complementary information.[4][11][12] However, the substantial production of DHPG from sympathetic nerves can sometimes obscure smaller increases from tumor cells, making it a less sensitive marker for this specific application.[4]
-
Pharmacology and Drug Development: DHPG is a sensitive biomarker for assessing the activity of drugs targeting the norepinephrine transporter (NET) and monoamine oxidase (MAO).[3][13] For instance, NET inhibitors block the reuptake of NE, leading to decreased intraneuronal metabolism and consequently, lower plasma DHPG levels.[14]
-
Cardiovascular Research: Given the central role of the sympathetic nervous system in cardiovascular regulation, DHPG is a valuable tool for studying conditions like hypertension and heart failure.[15]
Protocols for DHPG Quantification
Accurate measurement of DHPG requires meticulous sample handling and sensitive analytical techniques. The two most common methods are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1]
General Sample Handling and Preparation
Proper sample collection and preparation are critical for reliable DHPG analysis. Catechols are susceptible to oxidation, so prompt processing and storage are essential.
1. Sample Collection:
-
Plasma: Collect whole blood in chilled tubes containing EDTA.
-
Urine: For 24-hour urine collection, the collection container should contain an acid preservative (e.g., HCl) to stabilize the catecholamines. For spot urine samples, collect in a sterile container and acidify immediately.
-
Tissues: Rapidly dissect tissues in a cold environment and immediately freeze them on dry ice or in liquid nitrogen.[16]
2. Initial Processing:
-
Plasma: Immediately after collection, centrifuge the blood at 4°C to separate the plasma.[1]
-
Urine: Centrifuge to remove any particulate matter.
-
Tissues: Keep frozen at -80°C until homogenization.
3. Stabilization and Storage:
-
Acidify plasma and urine samples with perchloric acid to precipitate proteins and stabilize the catechols.[1][16]
-
Store all processed samples at -80°C until analysis.
Experimental Workflow Overview
Caption: General experimental workflow for DHPG analysis.
Protocol 1: DHPG Quantification in Plasma by HPLC-ED
This method offers excellent sensitivity and is a well-established technique for catecholamine analysis.[17][18][19]
1. Materials:
-
Reversed-phase C18 HPLC column
-
HPLC system with an electrochemical detector
-
Solid-phase extraction (SPE) cartridges (e.g., alumina)
-
Perchloric acid
-
Mobile phase: Buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol) and an ion-pairing agent.[1]
-
Internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add a known amount of internal standard.
-
Add 100 µL of perchloric acid to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Perform solid-phase extraction on the supernatant using alumina cartridges to isolate DHPG and other catechols.[1][15] A sodium bicarbonate wash can be included to remove interfering substances like uric acid.[15]
-
Elute the catechols from the SPE cartridge with a small volume of acid.
-
Inject the eluate into the HPLC system.
3. HPLC-ED Conditions:
| Parameter | Typical Value | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation of polar catecholamines. |
| Mobile Phase | Phosphate buffer, pH 3.0, with 5-10% methanol and an ion-pairing agent | The acidic pH improves the stability and retention of catechols. Methanol adjusts the retention time, and the ion-pairing agent enhances resolution. |
| Flow Rate | 0.8 - 1.2 mL/min | Optimizes separation efficiency and analysis time.[1] |
| Detector Potential | +0.65 to +0.75 V | This potential is sufficient to oxidize DHPG, generating a measurable current proportional to its concentration.[1] |
4. Data Analysis:
-
Quantify DHPG concentration by comparing the peak area ratio of DHPG to the internal standard against a calibration curve prepared with known concentrations of DHPG.
Protocol 2: DHPG Quantification in Urine and Tissue by LC-MS/MS
LC-MS/MS provides high selectivity and sensitivity, making it an increasingly popular method for biomarker quantification.[13][20][21]
1. Materials:
-
LC-MS/MS system (triple quadrupole)
-
Reversed-phase or HILIC column
-
Stable isotope-labeled DHPG (e.g., DHPG-d3) as an internal standard
-
For urine: β-glucuronidase for deconjugation of glucuronide metabolites[20][22]
-
For tissue: Homogenizer (e.g., bead beater or sonicator) and lysis buffer[23][24]
2. Sample Preparation:
-
Urine:
-
Thaw urine samples on ice.
-
Add a known amount of stable isotope-labeled internal standard.
-
If measuring total DHPG, perform enzymatic hydrolysis with β-glucuronidase to deconjugate DHPG-glucuronide.[22]
-
Perform solid-phase extraction to clean up and concentrate the sample.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
Tissue:
-
Weigh the frozen tissue sample.
-
Add ice-cold lysis buffer (containing antioxidants and protease inhibitors) and a known amount of internal standard.[23][25]
-
Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is obtained.[24]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[23]
-
Collect the supernatant and proceed with protein precipitation and solid-phase extraction as described for plasma.
-
3. LC-MS/MS Conditions:
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for DHPG[13] | ESI is a soft ionization technique suitable for small molecules. Negative mode can provide better sensitivity for DHPG. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both DHPG and its internal standard.[1] |
| MRM Transitions | To be determined empirically for the specific instrument. | Precursor ion will be the molecular weight of DHPG, and product ions will be characteristic fragments. |
| LC Conditions | Similar to HPLC-ED, but mobile phases must be volatile (e.g., using formic acid or ammonium formate as buffer). | Ensures compatibility with the mass spectrometer. |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of DHPG in the samples from this curve.
Conclusion and Future Perspectives
The measurement of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (DHPG) offers a powerful approach to investigating the activity of the sympathetic nervous system in various disease models. Its role as a stable and informative biomarker provides valuable insights that complement direct measurements of norepinephrine. The detailed protocols provided herein for HPLC-ED and LC-MS/MS analysis offer robust and reliable methods for DHPG quantification in different biological matrices. As our understanding of the complexities of neurochemical signaling in disease continues to grow, the precise measurement of biomarkers like DHPG will undoubtedly play an increasingly important role in advancing both basic research and the development of novel therapeutic strategies.
References
-
Veselá, E., & Petrák, J. (n.d.). HPLC-ED determination of catecholamines and their metabolites in urine. PubMed. [Link]
-
Sramek, J. J., et al. (2009). Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing. PubMed. [Link]
-
Fotherby, K., et al. (1983). Radioenzymatic assay for plasma dihydroxyphenylglycol (DHPG), dihydroxymandelic acid (DOMA) and dihydroxyphenylacetic acid (DOPAC). PubMed. [Link]
-
Dihydroxyphenylglycine. (n.d.). Wikipedia. [Link]
-
Determination of Catecholamines in Human Plasma by HPLC with Electrochemical Detection. (2020, August 6). ResearchGate. [Link]
-
Wieronska, J. M., & Smialowska, M. (2002). (S)-3,5-DHPG: A Review. PMC - NIH. [Link]
-
Scheinin, M., et al. (1991). Plasma 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers. PubMed. [Link]
-
Ramadoss, M., et al. (2019). LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions. PubMed. [Link]
-
Tsunoda, M. (n.d.). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. J-STAGE. [Link]
-
Martin, H. J., & Lee, C. (1996). Determination of Catecholamines in Human Plasma by HPLC with Electrochemical Detection. Taylor & Francis Online. [Link]
-
Protective effect of DHPG against A 25–35 -induced toxicity. Cor. (n.d.). ResearchGate. [Link]
-
Brown, M. J., & Dollery, C. T. (1984). Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism. PubMed. [Link]
-
Carter, J. R., et al. (2018). Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study. PMC - NIH. [Link]
-
Biochemical Diagnosis of Pheochromocytoma and Paraganglioma. (2019, July 2). NCBI - NIH. [Link]
-
Eisenhofer, G., et al. (1988). Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans. JCI. [Link]
-
DHPG increased the number and recycling of active glutamatergic.... (n.d.). ResearchGate. [Link]
-
Pshenichkin, S., et al. (2007). Activation of neuroprotective pathways by metabotropic group I glutamate receptors: a potential target for drug discovery?. PubMed. [Link]
-
Bibb, J. A., et al. (2002). Mechanism of regulation of casein kinase I activity by group I metabotropic glutamate receptors. PubMed. [Link]
-
Scheinin, M., et al. (1991). Plasma 3, 4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4- hydroxyphenylglycol (MHPG) are insensitive indicators of α2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers. Scilit. [Link]
-
Sample Preparation for HPLC. (n.d.). University of Florida. [Link]
-
Ficek, J., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. PMC - NIH. [Link]
-
Tominaga, M., et al. (2021). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. PubMed. [Link]
-
Tominaga, M., et al. (2021). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. NIH. [Link]
-
Johansen, S. S., & Jensen, J. L. (2007). Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers. PubMed. [Link]
-
Time courses of change in NE, MHPG and DHPG concentrations in rats.... (n.d.). ResearchGate. [Link]
-
(PDF) Tissue sample preparation in bioanalytical assays. (2022, July 15). ResearchGate. [Link]
-
Wieronska, J. M., & Smialowska, M. (2002). (S)-3,5-DHPG: a review. PubMed. [Link]
-
Cwynar, B., et al. (2021). Potential Biomarkers of Metastasizing Paragangliomas and Pheochromocytomas. PMC. [Link]
-
Genetic and Molecular Biomarkers in Aggressive Pheochromocytomas and Paragangliomas. (n.d.). MDPI. [Link]
-
Eisenhofer, G., et al. (2012). Diagnostic tests and biomarkers for pheochromocytoma and extra-adrenal paraganglioma: from routine laboratory methods to disease stratification. PubMed. [Link]
-
Automated Analysis of Dried Urine Spot (DUS) Samples for Toxicology Screening. (2019, November 7). NIH. [Link]
-
Jimenez, C., et al. (2023). Biomarker response to high-specific-activity I-131 meta-iodobenzylguanidine in pheochromocytoma/paraganglioma. PubMed. [Link]
-
Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022, September 16). ResearchGate. [Link]
-
Preparation of Tissue Samples for Metabolism Assays. (2021, June 23). YouTube. [Link]
-
Qiu, Z., et al. (2019). Chronic Activation of Gp1 mGluRs Leads to Distinct Refinement of Neural Network Activity through Non-Canonical p53 and Akt Signaling. PMC - PubMed Central. [Link]
-
Aerts, M. B., et al. (2017). Homovanillic acid and 5-hydroxyindole acetic acid as biomarkers for dementia with Lewy bodies and coincident Alzheimer's disease: An autopsy-confirmed study. PubMed. [Link]
-
Biomarkers. (n.d.). PubMed. [Link]
-
Biomarkers. (n.d.). PubMed. [Link]
-
Biomarkers. (n.d.). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Plasma 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans. [jci.org]
- 7. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of neuroprotective pathways by metabotropic group I glutamate receptors: a potential target for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Biomarkers of Metastasizing Paragangliomas and Pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnostic tests and biomarkers for pheochromocytoma and extra-adrenal paraganglioma: from routine laboratory methods to disease stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cores.emory.edu [cores.emory.edu]
- 17. HPLC-ED determination of catecholamines and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Experimental design for studying 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid effects
An In-Depth Guide to the Experimental Design for Studying the Effects of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing robust experimental protocols to investigate the multifaceted effects of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, commercially known as Droxidopa or L-DOPS. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind each experimental choice, ensuring a foundation built on expertise, trustworthiness, and authoritative scientific grounding.
Foundational Understanding: The Pharmacology of Droxidopa
Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline).[1][2][3] Its primary therapeutic action stems from its systemic conversion to norepinephrine, thereby augmenting noradrenergic activity.
Mechanism of Action
The core mechanism of Droxidopa is its enzymatic conversion to norepinephrine. This process is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), which is widely distributed throughout the body.[4][5][6][7] Unlike norepinephrine itself, which has poor oral bioavailability and cannot cross the blood-brain barrier (BBB) effectively, Droxidopa is orally active and can penetrate the BBB.[1][8] This allows it to increase norepinephrine levels in both the peripheral nervous system (PNS) and the central nervous system (CNS).[1]
The pharmacological effects are therefore not mediated by the parent molecule but by its active metabolite, norepinephrine, which increases blood pressure by inducing peripheral arterial and venous vasoconstriction.[6]
Caption: Metabolic conversion of Droxidopa.
Pharmacokinetic Profile
Understanding the pharmacokinetics of Droxidopa is critical for designing meaningful experiments. After oral administration, peak plasma concentrations are typically reached within 1 to 4 hours.[6] The drug has an elimination half-life of approximately 2.5 hours.[8][9] Its metabolism is not dependent on the cytochrome P450 system, reducing the likelihood of certain drug-drug interactions.[6][8]
In Vitro Experimental Designs: Elucidating Cellular Mechanisms
In vitro assays are indispensable for dissecting the direct cellular and molecular actions of Droxidopa-derived norepinephrine, independent of systemic physiological variables.
Rationale for In Vitro Studies
The primary goals of in vitro experiments are to:
-
Confirm and quantify the conversion of Droxidopa to norepinephrine in specific cell types.
-
Characterize the downstream signaling events following adrenergic receptor activation by the newly synthesized norepinephrine.
-
Assess off-target effects or direct actions of the parent compound, if any.
Selecting the Appropriate Cell Model
The choice of cell line is paramount. The ideal model should possess the necessary enzymatic machinery and cellular targets.
-
Human Neuroblastoma SK-N-BE(2)C Cells: These cells are an excellent choice as they exhibit essential noradrenergic phenotypes, including the ability to synthesize and uptake norepinephrine, and express key enzymes like dopamine β-hydroxylase.[10]
-
Primary Neuronal Cultures: While more complex to maintain, these provide a more physiologically relevant system for studying effects in CNS-derived cells.
-
Transfected Cell Lines (e.g., HEK293): For studying specific receptor subtypes, cells can be engineered to express the AADC enzyme along with a specific adrenergic receptor (e.g., α1, β2), creating a clean system to isolate a particular signaling pathway.
Protocol 1: Quantification of Norepinephrine Production in Cell Culture
Objective: To measure the efficiency of Droxidopa conversion to norepinephrine in a selected cell line.
Materials:
-
Selected cell line (e.g., SK-N-BE(2)C)
-
Cell culture medium and supplements
-
Droxidopa (L-DOPS)
-
Phosphate-Buffered Saline (PBS)
-
Perchloric acid (PCA)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or LC-MS/MS system.[11][12]
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in 6-well plates and allow them to adhere and grow to ~80% confluency.
-
Treatment: Aspirate the culture medium. Wash cells once with warm PBS. Add fresh, serum-free medium containing various concentrations of Droxidopa (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control.
-
Incubation: Incubate for a defined period (e.g., a time-course of 1, 4, and 24 hours) at 37°C in a CO2 incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the culture medium into a microcentrifuge tube.
-
Cell Lysate: Wash the remaining cells twice with ice-cold PBS. Add 200 µL of 0.1 M PCA to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation: Centrifuge the lysate and supernatant samples at >12,000 x g for 10 minutes at 4°C. Collect the resulting supernatant for analysis. This step is crucial for removing proteins that can interfere with the analytical column.
-
Analysis: Quantify the concentrations of Droxidopa and norepinephrine in the samples using a validated HPLC-ECD or LC-MS/MS method.[13][14]
Data Analysis: Calculate the amount of norepinephrine produced per mg of cellular protein. Present the data in a table and plot concentration-response and time-course curves.
| Treatment Concentration | Incubation Time (hr) | Norepinephrine in Supernatant (ng/mL) | Norepinephrine in Lysate (ng/mg protein) |
| Vehicle Control | 4 | < LOD | < LOD |
| 10 µM Droxidopa | 4 | Expected: Low-Mid Range | Expected: Low-Mid Range |
| 100 µM Droxidopa | 4 | Expected: High Range | Expected: High Range |
Protocol 2: Functional Assay - Norepinephrine-Mediated Platelet Activation
Objective: To assess a key peripheral effect of Droxidopa-derived norepinephrine on a primary human cell type. Norepinephrine is known to influence platelet function.[15]
Materials:
-
Freshly isolated human platelets from healthy volunteers.
-
Tyrode's buffer.
-
Droxidopa.
-
AADC enzyme (commercially available, if pre-conversion is desired).
-
Flow cytometer.
-
Fluorescently-labeled antibodies against platelet activation markers (e.g., anti-P-selectin/CD62P).
-
Thrombin Receptor-Activating Peptide (TRAP) as a positive control.[15]
Procedure:
-
Platelet Isolation: Isolate platelets from whole blood using standard differential centrifugation methods. Resuspend in Tyrode's buffer.
-
In Vitro Conversion (Optional but recommended): Pre-incubate Droxidopa with a purified AADC enzyme to generate norepinephrine ex vivo. This controls for variability in endogenous AADC activity in the platelet preparation.
-
Stimulation: Incubate isolated platelets with varying concentrations of the Droxidopa/AADC mixture or pre-synthesized norepinephrine (e.g., 10 nM to 100 µM) for 20 minutes.[15] Include a vehicle control and a positive control (TRAP).
-
Staining: Add a saturating concentration of the anti-P-selectin antibody and incubate in the dark for 20 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter. Measure the percentage of P-selectin positive platelets.
Data Analysis: Plot the percentage of activated platelets against the concentration of norepinephrine. This will demonstrate the dose-dependent effect of Droxidopa's active metabolite on platelet function.
Caption: General workflow for in vitro Droxidopa studies.
In Vivo Experimental Designs: Assessing Systemic and Behavioral Effects
In vivo studies are essential to understand the integrated physiological and behavioral outcomes of Droxidopa administration, which are the ultimate indicators of its therapeutic potential.
Rationale and Animal Model Selection
The primary goals of in vivo experiments are to:
-
Establish a PK/PD relationship, linking plasma/tissue drug concentrations to physiological responses.
-
Evaluate efficacy in animal models of human disease (e.g., neurogenic orthostatic hypotension, Parkinson's disease).
-
Assess behavioral and functional outcomes.
Animal Models:
-
Neurotoxin-Induced Parkinson's Disease Models: Unilateral or bilateral injection of 6-hydroxydopamine (6-OHDA) or systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in rodents can replicate the motor symptoms and, to some extent, the autonomic dysfunction seen in Parkinson's disease.[16][17]
-
Genetic Models: Mice with genetic modifications related to synucleinopathies can also be valuable for studying cardiovascular dysfunction in the context of neurodegeneration.[16]
Protocol 3: Cardiovascular Assessment in a Rodent Model of Neurogenic Orthostatic Hypotension (NOH)
Objective: To evaluate the ability of Droxidopa to restore blood pressure control in an animal model exhibiting orthostatic hypotension.
Materials:
-
Rodent model of NOH (e.g., 6-OHDA-lesioned rats).
-
Droxidopa.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Blood pressure monitoring system (radiotelemetry is the gold standard; tail-cuff plethysmography is a non-invasive alternative).
-
A tilt table for orthostatic challenge.
Procedure:
-
Animal Model Creation: Induce NOH in rats or mice using established neurotoxin protocols. Allow for a sufficient recovery and stabilization period.
-
Instrumentation (for telemetry): Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for post-operative recovery.
-
Baseline Measurement: Record baseline cardiovascular parameters for at least 24-48 hours before treatment.
-
Droxidopa Administration: Administer Droxidopa orally via gavage at doses relevant to clinical use (e.g., 10-100 mg/kg). Clinical trials have used doses from 100 mg to 600 mg three times daily in humans.[18][19] A placebo group receiving only the vehicle is essential.
-
Continuous Monitoring: Record blood pressure and heart rate continuously post-administration.
-
Orthostatic Challenge: At the expected time of peak plasma concentration (~1-2 hours post-dose), perform a head-up tilt test. Place the anesthetized or conscious animal on a tilt table and rapidly change its orientation from horizontal (0°) to a head-up position (e.g., 60-70°) for several minutes.
-
Data Recording: Record the blood pressure drop upon tilting and the time to recovery.
Data Analysis: Compare the magnitude of the orthostatic-induced blood pressure drop and the recovery time between the Droxidopa-treated and placebo groups. The expected outcome is a significant attenuation of the hypotensive response in the treated group.
| Experimental Group | Baseline SBP (mmHg) | SBP Drop on Tilt (mmHg) | Time to Recovery (s) |
| Placebo | 110 ± 5 | 35 ± 6 | > 120 |
| Droxidopa (50 mg/kg) | 120 ± 6 | 12 ± 4 | 45 ± 10 |
Protocol 4: Analysis of Droxidopa and Metabolites in Plasma and Brain Tissue
Objective: To correlate the physiological effects observed in vivo with the concentration of Droxidopa and norepinephrine in relevant biological matrices.
Materials:
-
Animals from the in vivo study.
-
Tools for blood collection (e.g., via cardiac puncture) and brain dissection.
-
Anticoagulant tubes (e.g., EDTA-coated).
-
Homogenization buffer (e.g., PCA-based).
-
Tissue homogenizer.
-
HPLC-ECD or LC-MS/MS system.
Procedure:
-
Timed Sample Collection: At various time points after Droxidopa administration (e.g., 0.5, 1, 2, 4, 8 hours), euthanize a cohort of animals.
-
Blood Collection: Immediately collect trunk blood or perform cardiac puncture into EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: Rapidly dissect the brain and specific regions of interest (e.g., striatum, prefrontal cortex, kidney).[20] Flash-freeze in liquid nitrogen and store at -80°C.
-
Sample Preparation:
-
Plasma: Use alumina extraction to selectively isolate catecholamines from the plasma matrix.[11]
-
Tissue: Weigh the frozen tissue and homogenize in a known volume of ice-cold 0.1 M PCA. Centrifuge the homogenate at high speed to pellet proteins. The resulting supernatant can be directly injected or further purified.[14]
-
-
Analytical Quantification: Analyze the prepared samples for Droxidopa and norepinephrine content using a validated HPLC-ECD or LC-MS/MS method.
Data Analysis: Construct pharmacokinetic curves (concentration vs. time) for Droxidopa and norepinephrine in both plasma and brain tissue. Correlate these concentrations with the pharmacodynamic data (e.g., blood pressure changes) obtained in parallel experiments.
Caption: Integrated workflow for in vivo Droxidopa studies.
Conclusion and Future Perspectives
The experimental designs detailed in this guide provide a robust framework for investigating the effects of Droxidopa. By integrating in vitro mechanistic studies with in vivo functional and PK/PD assessments, researchers can build a comprehensive understanding of this compound's therapeutic actions. Future research should focus on its long-term effects on neuronal plasticity, its potential in other disorders characterized by norepinephrine deficiency, and the development of more refined animal models that fully recapitulate the complexities of human autonomic disorders.[21]
References
-
Kaufman, S. (2008). A randomized, placebo-controlled, phase 2 study of the efficacy and safety of droxidopa in patients with intradialytic hypotension. PubMed. [Link]
-
Goldstein, D. S. (2006). L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug. PubMed. [Link]
-
Pivovarov, J. A., et al. (2017). Substantial renal conversion of L-threo-3,4-dihydroxyphenylserine (droxidopa) to norepinephrine in patients with neurogenic orthostatic hypotension. PubMed. [Link]
-
Goldstein, D. S. (2006). L-Dihydroxyphenylserine (L-DOPS): A Norepinephrine Prodrug. ResearchGate. [Link]
-
FDA. (2014). NORTHERA® (droxidopa) capsules, for oral use - accessdata.fda.gov. FDA. [Link]
-
ClinicalTrials.gov. (2014). Safety and Benefit Study of Droxidopa to Treat Patients With Intradialytic Hypotension. ClinicalTrials.gov. [Link]
-
Assimon, M. M., et al. (2019). Impact of Drugs on Intradialytic Hypotension: Antihypertensives and Vasoconstrictors. Seminars in Dialysis. [Link]
-
Kaufman, S., et al. (2017). A randomized, placebo-controlled, phase 2 study of the efficacy and safety of droxidopa in patients with intradialytic hypotension. Taylor & Francis Online. [Link]
-
Medscape. Northera (droxidopa) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Assimon, M. M., et al. (2017). Impact of drugs on intradialytic hypotension: Antihypertensives and vasoconstrictors. Seminars in Dialysis. [Link]
-
ClinicalTrials.gov. (2010). A Two Part Study (306A/306B) to Assess Droxidopa in Treatment of NOH in Patients With Parkinson's Disease. ClinicalTrials.gov. [Link]
-
Wikipedia. Droxidopa. Wikipedia. [Link]
-
Freeman, R. (2008). Neurogenic Orthostatic Hypotension. Circulation. [Link]
-
Isaacson, S., et al. (2017). Droxidopa and Reduced Falls in a Trial of Parkinson Disease Patients With Neurogenic Orthostatic Hypotension. PubMed Central. [Link]
-
Daws, L. C., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]
-
Kumar, T., et al. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. PubMed. [Link]
-
Wurtman, R. J., et al. (1970). Effects of L-Dopa on Norepinephrine Metabolism in the Brain. Massachusetts Institute of Technology. [Link]
-
ResearchGate. (2022). Development of methods for droxidopa and its related substances. ResearchGate. [Link]
-
Mechcatie, E. (2019). FDA approves droxidopa for neurogenic orthostatic hypotension. MDedge. [Link]
-
ResearchGate. (2014). Biochemical conversion of L-Threo-DOPS into norepinephrine is achieved by amino acid decarboxylase at the peripheral level. ResearchGate. [Link]
-
Hauser, R. A., et al. (2015). Droxidopa for neurogenic orthostatic hypotension. Neurology.org. [Link]
-
Hewitt, L. A., et al. (2016). Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. PubMed Central. [Link]
-
ClinicalTrials.gov. (2008). Clinical Study of Droxidopa in Patients With Neurogenic Orthostatic Hypotension (NOH). ClinicalTrials.gov. [Link]
-
NORTHERA® (droxidopa). Clinical Trials Information. NORTHERA® (droxidopa). [Link]
-
Rosenthal, T., et al. (1984). Methods of plasma catecholamine measurement including radioimmunoassay. PubMed. [Link]
-
Hauser, R. A., et al. (2013). Droxidopa in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A). PubMed. [Link]
-
Palma, J. A., & Kaufmann, H. (2017). Droxidopa for symptomatic neurogenic orthostatic hypotension: what can we learn?. PubMed Central. [Link]
-
Impactfactor. (2022). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub. Impactfactor. [Link]
-
Espay, A. J., et al. (2022). Droxidopa reduces postural sway in Parkinson disease patients with orthostatic hypotension. Parkinsonism & Related Disorders. [Link]
-
Hewitt, L. A., et al. (2017). Analysis of Droxidopa for the Treatment of Neurogenic Orthostatic Hypotension in Patients with Parkinson Disease (P5.321). Neurology.org. [Link]
-
FDA. (2013). 203202Orig1s000. FDA. [Link]
-
Schlapfer, M., et al. (2012). In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury. PubMed Central. [Link]
-
Hellstrand, K., et al. (1991). Norepinephrine inhibits human natural killer cell activity in vitro. PubMed. [Link]
-
ijpar. (2021). Analytical Method Development and Validation of Droxidopa By Using HPLC Method. ijpar. [Link]
-
RJPT. (2020). Method Development and Validation of Droxidopa by RP-UPLC. RJPT. [Link]
-
Jha, S., et al. (2010). Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors. Journal of Neuroscience. [Link]
-
Gibbons, C. H., & Freeman, R. (2015). Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges. PubMed Central. [Link]
-
Parvin, R., et al. (2013). Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein. PubMed Central. [Link]
-
Fleming, S. M., & Ekhator, O. R. (2011). Cardiovascular autonomic dysfunction in animal models of Parkinson's disease. PubMed. [Link]
-
Antec Scientific. Analysis of Catecholamines in Urine and Plasma. Antec Scientific. [Link]
-
MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. [Link]
-
ResearchGate. (2015). Could anyone please suggest a protocol for measure catecholamine content by HPLC in pig kidney tissue?. ResearchGate. [Link]
-
Wikipedia. 3,4-Dihydroxyphenylacetic acid. Wikipedia. [Link]
-
HMDB. (2023). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). HMDB. [Link]
-
Rommelfanger, K. S., et al. (2017). Autonomic Dysfunction in Parkinson Disease and Animal Models. PubMed Central. [Link]
-
Continue Research. Scientific Evidence. Continue Research. [Link]
-
Taylor & Francis. 3 4 dihydroxyphenylacetic acid – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Droxidopa for symptomatic neurogenic orthostatic hypotension: what can we learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antecscientific.com [antecscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro norepinephrine significantly activates isolated platelets from healthy volunteers and critically ill patients following severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular autonomic dysfunction in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autonomic Dysfunction in Parkinson Disease and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NORTHERA® (droxidopa) | Clinical Trials Information [northerahcp.com]
- 19. Droxidopa in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Substantial renal conversion of L-threo-3,4-dihydroxyphenylserine (droxidopa) to norepinephrine in patients with neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for the Mass Spectrometric Analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Introduction: The Analytical Challenge of a Multifunctional Molecule
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a molecule bearing a catechol moiety, a primary amine, and a carboxylic acid, presents a significant analytical challenge for mass spectrometry (MS). Its high polarity, low volatility, and thermal lability make direct analysis, particularly by gas chromatography-mass spectrometry (GC-MS), practically impossible. The multiple reactive functional groups can lead to poor chromatographic peak shape, low ionization efficiency, and unpredictable fragmentation in liquid chromatography-mass spectrometry (LC-MS).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid to overcome these analytical hurdles. We will explore the rationale behind derivatization, provide detailed, field-proven protocols for both GC-MS and LC-MS analysis, and discuss the expected mass spectral fragmentation of the resulting derivatives.
The Rationale for Derivatization: Enhancing Analyte Properties for MS Analysis
Derivatization is a chemical modification process that transforms an analyte into a more suitable form for analysis. For 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, the primary goals of derivatization are:
-
Increased Volatility: By masking the polar functional groups (hydroxyl, amino, and carboxyl), the volatility of the molecule is significantly increased, making it amenable to GC-MS analysis.
-
Improved Thermal Stability: Derivatization protects the thermally labile catechol and carboxylic acid groups from degradation in the hot GC injector.
-
Enhanced Chromatographic Performance: The derivatized analyte will exhibit better peak shape and reduced tailing on both GC and reversed-phase LC columns.
-
Increased Ionization Efficiency: Derivatization can introduce moieties that enhance the ionization of the analyte in the MS source, leading to improved sensitivity.
-
Directed and Predictable Fragmentation: The derivatives are designed to produce characteristic fragment ions upon collision-induced dissociation (CID) in the mass spectrometer, aiding in structural confirmation and quantification.
Visualizing the Derivatization Workflow
The general workflow for the derivatization and analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is depicted below.
Caption: General workflow for derivatization and MS analysis.
Protocol 1: Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and amino groups.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common silylating reagents. For 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a two-step derivatization is often optimal to ensure complete reaction with all functional groups.[2]
Causality of Experimental Choices:
-
Two-Step Derivatization: The catechol hydroxyls and the carboxylic acid are more acidic and will react readily. The primary amine is less reactive and may require a stronger silylating agent or more forcing conditions to derivatize completely. A two-step approach ensures all active hydrogens are replaced.
-
Choice of Reagent: MTBSTFA is often preferred over BSTFA as it forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less susceptible to hydrolysis than the trimethylsilyl (TMS) derivatives formed by BSTFA.[1]
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Therefore, all glassware and solvents must be scrupulously dried.[3]
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
To 1-100 µg of the dried sample extract in a 2 mL autosampler vial, add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and a solvent.
-
-
First Derivatization (Hydroxyls and Carboxyl):
-
Add 50 µL of BSTFA + 1% TMCS (trimethylchlorosilane). TMCS is a catalyst that enhances the reactivity of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Second Derivatization (Amine):
-
Cool the vial to room temperature.
-
Add 50 µL of MTBSTFA.
-
Recap the vial and heat at 90°C for 45 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature before injection.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Expected Mass Spectrum and Fragmentation:
The fully derivatized 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid will have four silyl groups (two on the catechol, one on the carboxylic acid, and one on the amine). The fragmentation pattern in electron ionization (EI) mode is expected to be dominated by characteristic losses.
Caption: Silylation of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
| Ion Description | Expected m/z (for TBDMS) | Significance |
| [M]+• | High m/z, may be weak or absent | Molecular ion |
| [M-15]+ | M-15 | Loss of a methyl group from a TBDMS group |
| [M-57]+ | M-57 | Loss of a tert-butyl group (C4H9) from a TBDMS group, often a base peak |
| [M-115]+ | M-115 | Loss of a COOTBDMS group |
| Characteristic ions | m/z 73, 75, 147 | Fragments indicative of TMS or TBDMS groups |
Protocol 2: Acylation for LC-MS/MS Analysis
For LC-MS/MS analysis, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Acylation with reagents like isobutyl chloroformate or propionic anhydride is a common strategy.[4][5] This approach targets the primary amine and the phenolic hydroxyl groups.
Causality of Experimental Choices:
-
Reagent Choice: Isobutyl chloroformate reacts rapidly with primary amines and phenolic hydroxyls under mildly alkaline conditions to form stable carbamates.[4] Propionic anhydride is effective for acylating these groups, leading to increased hydrophobicity and improved MS/MS fragmentation.[5][6]
-
pH Control: The reaction is pH-dependent. A basic pH is required to deprotonate the amino and hydroxyl groups, making them nucleophilic for the reaction with the acylating agent.
-
Extraction: After derivatization, a liquid-liquid extraction is typically performed to remove excess reagent and salts before LC-MS analysis.
Detailed Step-by-Step Methodology (using Isobutyl Chloroformate):
-
Sample Preparation:
-
To 50 µL of an aqueous sample solution, add 50 µL of methanol and 20 µL of pyridine.
-
-
Derivatization:
-
Add 20 µL of 5% isobutyl chloroformate in methanol.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 200 µL of chloroform and 200 µL of 0.1 M sodium bicarbonate solution.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
-
Sample Analysis:
-
Transfer the lower organic layer to a new vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject into the LC-MS/MS system.
-
Expected Mass Spectrum and Fragmentation:
The derivatized molecule will have isobutyl carbamate groups on the amine and the two phenolic hydroxyls. In positive ion electrospray ionization (ESI+), the protonated molecular ion [M+H]+ will be readily observed. MS/MS fragmentation will likely involve the loss of the isobutyl groups and cleavage of the carbamate linkages.
Caption: Workflow for acylation and LC-MS/MS analysis.
| Precursor Ion | Product Ions | Fragmentation Pathway |
| [M+H]+ | [M+H - 56]+ | Loss of isobutene from an isobutyl carbamate group |
| [M+H - 100]+ | Loss of the entire isobutyloxycarbonyl group | |
| Characteristic immonium ions | Low m/z ions indicative of the amino acid core |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of these protocols, the following quality control measures are essential:
-
Internal Standards: The use of a stable isotope-labeled internal standard of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is highly recommended. This will correct for variations in derivatization efficiency, extraction recovery, and matrix effects.
-
Calibration Curves: A calibration curve should be prepared using standards of the derivatized analyte to ensure linearity and accuracy of quantification.
-
Method Blanks: A method blank (a sample without the analyte) should be run through the entire procedure to check for contamination.
-
Reagent Quality: Always use high-purity, anhydrous solvents and fresh derivatization reagents.
Conclusion
The derivatization of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is a critical step for its successful analysis by mass spectrometry. The choice between silylation for GC-MS and acylation for LC-MS/MS will depend on the available instrumentation and the specific requirements of the study. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can achieve sensitive, accurate, and reliable quantification of this challenging but important molecule.
References
- Sobolevsky, T. G., et al. (2003). Analysis of amino acids by gas chromatography-mass spectrometry.
- de Jong, A. P., & Cramers, C. A. (1983). Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids by gas chromatography-mass spectrometry.
- Husek, P. (1998). Derivatization of amino acids with alkyl chloroformates.
-
ResearchGate. How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?[Link]
- Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bioanalytical Techniques.
- Kaspar, H., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids.
-
MDPI. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.[Link]
-
MASONACO. Free amino acids (LC-MS/MS).[Link]
-
ACS Publications. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines.[Link]
-
Agilent. Plasma Catecholamines by LC/MS/MS.[Link]
- K. I. Pandya, et al. (2020).
-
K. I. Pandya, et al. (2020). In Matrix Derivatization Combined with LC–MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines.[Link]
Sources
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
Isolating a Fleeting Target: Protocols for the Quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic Acid from Biological Samples
In the landscape of clinical and pharmaceutical research, the accurate quantification of therapeutic agents and their metabolites from complex biological matrices is paramount. 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as Droxidopa or L-threo-3,4-dihydroxyphenylserine (L-DOPS), presents a unique analytical challenge. As a synthetic amino acid precursor to norepinephrine, its inherent polarity and susceptibility to degradation demand meticulously developed protocols to ensure reliable and reproducible results.[1][2] This guide provides a comprehensive overview of field-proven methodologies for the isolation and quantification of Droxidopa from biological samples, tailored for researchers, scientists, and drug development professionals.
The Analytical Imperative: Understanding Droxidopa's Chemistry
Droxidopa's structure, characterized by a catechol group and an amino acid moiety, dictates its chemical behavior and, consequently, the strategies for its analysis. The catechol group is prone to oxidation, while the overall molecule can be susceptible to acid and alkaline hydrolysis, as well as thermal degradation.[3][4] Therefore, every step, from sample collection to final analysis, must be optimized to maintain the integrity of the analyte.
Pre-Analytical Best Practices: The Foundation of Reliable Data
The journey to accurate quantification begins long before the sample reaches the analytical instrument. Inconsistent pre-analytical handling is a primary source of variability and erroneous results.
Sample Collection and Handling:
-
Anticoagulants: For plasma samples, K2-EDTA is a commonly used anticoagulant.[1]
-
Stabilizers: Due to the oxidative nature of the catechol group, the addition of stabilizers to the collection tubes is highly recommended. A combination of reduced L-glutathione and ethylene glycol-bis(2-aminoethylether)-N, N, N′, N′-tetraacetic acid (EGTA) can be employed to preserve Droxidopa's stability.[5]
-
Immediate Processing: Whenever possible, process blood samples immediately after collection. Centrifuge at low temperatures (e.g., 4°C) to separate plasma.[6]
Storage:
-
Short-term: If analysis is not performed immediately, store plasma samples at -80°C.[6]
-
Long-term: For extended storage, maintaining samples at -70°C or lower is crucial to minimize degradation.[7] Knowledge of the stability of the analyte in the biological matrix under various storage conditions is a critical aspect of method development and validation.[1][7]
Sample Preparation: Isolating Droxidopa from the Matrix
The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins and lipids. The choice of method depends on the desired level of cleanliness, throughput, and the analytical technique employed.
Protocol 1: Protein Precipitation (PPT) - The High-Throughput Approach
This method is favored for its simplicity and speed, making it suitable for large sample batches, particularly in pharmacokinetic studies.[1]
Rationale: A water-miscible organic solvent, such as methanol or acetonitrile, is added to the plasma sample to denature and precipitate proteins. The analyte, being soluble in the resulting supernatant, is then separated by centrifugation. Acidification of the precipitation solvent can improve the recovery of polar compounds like Droxidopa.
Step-by-Step Protocol:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of an internal standard working solution (e.g., L-threo-Droxidopa-13C2,15N) to all samples except the blank.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for matrix effects and variability in sample processing.[1][2]
-
Vortex the sample for 10 seconds.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate the proteins.[1]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation of Droxidopa.
Protocol 2: Solid-Phase Extraction (SPE) - The High-Purity Approach
SPE provides a cleaner extract by utilizing the principles of chromatography to separate the analyte from matrix components.[8] This method is particularly useful when lower detection limits are required or when significant matrix effects are observed with PPT.[9]
Rationale: SPE involves passing the sample through a sorbent bed that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. For a polar molecule like Droxidopa, a mixed-mode or ion-exchange sorbent can be effective.[10]
Step-by-Step Protocol:
-
Sample Pre-treatment: Thaw plasma samples and vortex. Acidify the plasma by adding an equal volume of a weak acid (e.g., 1% trifluoroacetic acid) to disrupt protein binding.[6] Centrifuge to pellet any precipitated proteins.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Column Equilibration: Equilibrate the cartridge with 1 mL of the weak acid used for sample pre-treatment.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of the weak acid to remove unretained interferences. Follow with a wash using a non-polar solvent like hexane to remove lipids.
-
Elution: Elute the Droxidopa from the cartridge using 1 mL of a solvent mixture designed to disrupt the interactions with the sorbent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Caption: General Workflow for Solid-Phase Extraction.
Analytical Methodologies: Quantifying Droxidopa
While various techniques can be employed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for its sensitivity, selectivity, and wide linear range.[1][9]
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC separates Droxidopa from other components in the prepared sample based on its physicochemical properties. The mass spectrometer then detects and quantifies Droxidopa with high specificity by monitoring a specific precursor-to-product ion transition.
Typical LC-MS/MS Parameters:
| Parameter | Value |
| LC System | Validated HPLC or UPLC system[1] |
| Column | Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)[1] or BEH Amide (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water[9] |
| Mobile Phase B | Methanol[9] or Acetonitrile |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Droxidopa | 214.2 | 152.0[1] |
| L-threo-Droxidopa-13C2,15N (IS) | 217.2 | 152.0[1] |
Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection can be an alternative. However, this often requires a derivatization step to enhance the detectability of Droxidopa, as it lacks a strong native chromophore or fluorophore.
Derivatization: Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to introduce a fluorescent tag to the primary amine of Droxidopa, significantly increasing sensitivity.[11][12][13]
Method Validation: Ensuring Data Integrity
Any bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters, as per regulatory guidelines (e.g., FDA or EMA), include:[1]
-
Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range (e.g., 5 - 4000 ng/mL).[1]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]
-
Selectivity and Specificity: The method must be free from significant interference from endogenous matrix components.[1]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.[1][9]
-
Recovery: The efficiency of the extraction process.[1]
-
Stability: The stability of Droxidopa in the biological matrix under various storage and handling conditions must be established.[1]
Conclusion
The successful isolation and quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid from biological samples is a multi-faceted process that hinges on a thorough understanding of the analyte's chemistry and meticulous attention to detail at every stage. While protein precipitation offers a rapid and straightforward approach for high-throughput analysis, solid-phase extraction can provide the cleaner samples necessary for achieving lower detection limits. LC-MS/MS remains the definitive analytical technique, offering unparalleled sensitivity and specificity. By adhering to the robust protocols and validation principles outlined in this guide, researchers can generate high-quality, reliable data essential for advancing our understanding of Droxidopa's pharmacology and clinical utility.
References
- BenchChem. (2025).
- Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Sigma-Aldrich. Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns. Sigma-Aldrich.
- Kim, K. H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(15), 4483.
- Patel, R., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 28-36.
- Shimadzu. (2018).
- Patel, D., et al. (2016). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 7(8), 3369-3376.
- Li, W., et al. (2016). Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study.
- Elmouelhi, N., et al. (2016). Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Therapeutics, 38(1), 139-151.
- LCGC International. (2024).
- Samanidou, V. F., & Nazyropoulou, C. (2018). A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants.
- Al-Samydai, A., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2595.
- Foley, L. M., et al. (2012). Measurement of Urinary Catecholamines in Small Samples for Mice. Journal of Visualized Experiments, (67), e4111.
- Carle, A. B., & Lunte, C. E. (2000). Determination of free catecholamines in urine by tandem affinity/ion-pair chromatography and flow injection analysis. Analytical and Bioanalytical Chemistry, 367(5), 456-462.
- Bujji Babu, N., et al. (2012). Development of new robust RP-HPLC method for analysis of Levo Dopa in formulations.
- BenchChem. (2025). Application Notes and Protocols: Pharmacokinetic Studies of Droxidopa using an L-threo-Droxidopa-13C2,15N Tracer. Benchchem.
- Thermo Fisher Scientific. Quantification of Catecholamines and Metanephrines in Urine Using the TSQ Endura Mass Spectrometer for Research Use. Thermo Fisher Scientific.
- Kumar, T., et al. (2017). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR.
- Polanowska, K., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Plants, 11(21), 2959.
- Kumar, T., et al. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR.
- Rocchetti, G., et al. (2022).
- Polanowska, K., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7549.
- LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
- Thermo Fisher Scientific. Solid Phase Extraction Guide. Thermo Fisher Scientific.
- Sigma-Aldrich. Solid Phase Extraction: Normal Phase Methodology. Sigma-Aldrich.
- Płotka-Wasylka, J., et al. (2020). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. Polymers, 12(1), 169.
- Phenomenex. (2021). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex.
- BenchChem. (2025). Application Note: High-Throughput Analysis of Droxidopa in Human Plasma using L-threo-Droxidopa-13C2,15N as an Internal Standard by LC-MS/MS. Benchchem.
- Horvath, G., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. International Journal of Molecular Sciences, 23(6), 3326.
- Thermo Fisher Scientific. (2017). Peptide/protein extraction protocol. Thermo Fisher Scientific.
- Sigma-Aldrich. 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride. Sigma-Aldrich.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. Benchchem.
- Higashi, T., et al. (2002). Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate. Analytical Biochemistry, 307(1), 1-7.
- Texas A&M University. Amino Acid Analysis.
- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
- Gaugain, M., et al. (2013). Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS.
- WuXi AppTec DMPK. (2024). Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec.
- Armstrong, D. W., & Gasparrini, F. (2011).
- BenchChem. (2025). Identifying and minimizing interfering substances in (3-Amino-4-hydroxyphenyl)acetic acid assays. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Prepared by: Senior Application Scientist, Gemini Synthetics
Welcome to the technical support hub for the synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this valuable, yet challenging, molecule. The inherent reactivity of the catechol moiety demands careful control over reaction conditions. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.
Troubleshooting Guide
This section addresses specific, acute problems you may encounter during your synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction mixture turns dark brown or black shortly after starting, and my final product is heavily discolored. What's happening and how can I fix it?
A1: This is the most common issue encountered and is almost certainly due to the oxidation of the catechol ring in your starting material (3,4-dihydroxybenzaldehyde) or product.
Causality: The 3,4-dihydroxyphenyl group, or catechol, is exceptionally sensitive to oxidation, especially under neutral to basic conditions.[1] Oxygen from the air can oxidize the catechol to a highly reactive ortho-quinone intermediate.[2] This quinone can then undergo further reactions, including polymerization and reactions with other nucleophiles, to form complex, high-molecular-weight, dark-colored humic substances.[3][4] This process is often catalyzed by trace metal impurities.
Actionable Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.
-
Inert Atmosphere: Conduct all steps of the reaction, workup, and purification under a positive pressure of an inert gas like Argon or Nitrogen.
-
Degassed Solvents: Before use, degas all solvents (water, alcohols, organic solvents) by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
-
Control of pH: While the Strecker synthesis involves basic conditions that can promote oxidation, minimizing the time the catechol is exposed to high pH is crucial.[5]
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid can help scavenge dissolved oxygen, though this may complicate purification.
-
Chelating Agents: To sequester catalytic metal ions, a trace amount of ethylenediaminetetraacetic acid (EDTA) can be added to the aqueous phases.
Experimental Protocol: Setting Up an Oxygen-Free Reaction
-
Glassware Preparation: Oven-dry all glassware and cool it under a stream of Argon or Nitrogen.
-
Reagent Addition: Add solid reagents to the reaction flask under a positive pressure of inert gas.
-
Solvent Transfer: Transfer degassed solvents to the reaction flask via cannula or a gas-tight syringe.
-
Reaction Monitoring: Use a system that maintains the inert atmosphere, such as a bubbler or a balloon filled with inert gas.
-
Workup: Conduct aqueous extractions and washes using degassed water and solvents. Perform any transfers via cannula where possible.
Q2: My reaction yield is consistently low, or the reaction seems to stall. I'm using the Strecker synthesis route.
A2: Low yields in a Strecker synthesis of this compound can stem from several factors beyond the oxidation discussed above. The primary causes are often incomplete formation of the initial imine, inefficient cyanide addition, or degradation of the starting aldehyde.
Causality: The Strecker synthesis is a three-component reaction involving an aldehyde, an ammonia source, and a cyanide source.[6] The mechanism proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile.[7]
-
Inefficient Imine/Iminium Formation: The condensation of 3,4-dihydroxybenzaldehyde with ammonia to form the imine is a reversible equilibrium. If the concentration of reactants is too low or if water is not effectively managed, the equilibrium may not favor the imine.
-
Starting Aldehyde Degradation: 3,4-dihydroxybenzaldehyde can be unstable and may degrade under the reaction conditions, especially if the quality of the starting material is poor.[8] It can also undergo side reactions like Cannizzaro reactions under strongly basic conditions.
-
Cyanide Addition Issues: The nucleophilic attack of cyanide on the iminium ion is a critical step. If the pH is too low, the concentration of the active nucleophile (CN⁻) will be reduced. If the pH is too high, the concentration of the electrophilic iminium ion decreases.
Actionable Solutions:
| Parameter | Recommended Action | Rationale |
| Starting Material | Use fresh, high-purity 3,4-dihydroxybenzaldehyde.[9] Verify purity by melting point or NMR before use. | Impurities can inhibit the reaction or act as catalysts for degradation pathways. |
| Ammonia Source | Use ammonium chloride (NH₄Cl) with a stoichiometric amount of a base (like NaCN or an external base) instead of aqueous ammonia. | This provides a controlled, high-concentration source of ammonia in situ, driving the imine formation equilibrium forward.[6] |
| pH Control | Maintain the reaction pH in a weakly basic range (typically pH 8-10). | This range provides a good balance between having enough free cyanide nucleophile (pKa of HCN is ~9.2) and maintaining the stability of the iminium ion intermediate. |
| Reaction Monitoring | Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC). | This provides direct evidence of whether the reaction is proceeding or has stalled. |
| Hydrolysis Step | Ensure the final hydrolysis of the aminonitrile to the amino acid is complete. This step often requires harsh conditions (e.g., boiling in strong acid like 6M HCl).[10] | The nitrile group is very stable and requires forcing conditions to hydrolyze completely to the carboxylic acid. |
Q3: I'm concerned about racemization. How can I ensure the stereochemical integrity of my final product?
A3: Racemization is an inherent risk in most classical amino acid syntheses, including the Strecker synthesis, which produces a racemic mixture by default.[10] If you are performing an asymmetric variant or resolving a racemic mixture, subsequent steps can compromise enantiomeric purity.
Causality: The key event leading to racemization is the deprotonation of the α-carbon (the carbon bearing the amino and carboxyl groups), which forms a planar, achiral enolate intermediate.[11] Re-protonation can then occur from either face, leading to a mixture of stereoisomers. This process is highly dependent on pH, temperature, and the presence of certain reagents.[12][13]
Actionable Solutions:
-
pH Management During Workup: Avoid prolonged exposure to strong bases during workup and purification. When adjusting pH to precipitate the amino acid (at its isoelectric point), do so slowly and at low temperatures.
-
Temperature Control: Perform all purification steps, especially those involving pH changes or chromatography, at reduced temperatures (0-4 °C) to minimize the rate of enolization.
-
Resolution Strategy: If you are resolving the racemic amino acid, it is best to do so at the final stage to avoid potential racemization of a pure enantiomer during intermediate steps.
-
Asymmetric Synthesis: For enantiomerically pure synthesis, consider a chiral auxiliary-based Strecker reaction or an enzymatic resolution method, which operate under milder conditions.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid?
A1: The most direct and commonly cited method is the Strecker synthesis , starting from 3,4-dihydroxybenzaldehyde.[14] This one-pot, two-step process is generally favored for its simplicity and the availability of starting materials.[6]
However, the high sensitivity of the catechol group to oxidation presents a significant challenge. An alternative, albeit longer, route involves using a protected starting material, such as veratraldehyde (3,4-dimethoxybenzaldehyde) or piperonal (with a methylenedioxy protecting group).[15] This strategy prevents the oxidation issues but adds deprotection steps at the end of the synthesis.
Q2: Should I use protecting groups for the catechol hydroxyls?
A2: The decision to use protecting groups involves a trade-off between the number of synthetic steps and the robustness of the reaction.
-
Without Protecting Groups:
-
Pros: Shorter synthesis (fewer steps).
-
Cons: Highly susceptible to oxidation, requiring stringent oxygen-free conditions. Lower yields are common. Purification can be difficult due to colored impurities.
-
-
With Protecting Groups (e.g., Methoxy, Methylenedioxy, Acetonide): [16][17][18]
-
Pros: The protected catechol is stable to oxidation, making the reaction much more robust and scalable. Higher yields and cleaner reactions are typical.
-
Cons: Adds two steps to the synthesis (protection and deprotection). Deprotection of aryl methyl ethers, for example, often requires harsh reagents like HBr or BBr₃, which can affect other functional groups.[15]
-
Recommendation: For initial, small-scale exploratory work, proceeding without protection while maintaining strict anaerobic conditions is feasible. For larger-scale synthesis or when high purity is paramount, developing a protection/deprotection strategy is highly recommended.
Q3: How should I purify the final product?
A3: The product is an amino acid, making it zwitterionic and generally soluble in aqueous acid and base but poorly soluble in most organic solvents. Purification is typically achieved by exploiting its pH-dependent solubility.
Recommended Purification Protocol: Isoelectric Point Precipitation
-
Dissolution: After the hydrolysis step, the product is in the form of its hydrochloride salt in an acidic aqueous solution.
-
Decolorization (Optional): If the solution is colored, treat it with a small amount of activated charcoal and filter through a pad of diatomaceous earth. Perform this step quickly to minimize contact time.
-
Precipitation: Cool the solution in an ice bath (0-5 °C). Slowly add a base (e.g., dilute ammonium hydroxide or sodium hydroxide) dropwise with vigorous stirring to adjust the pH to the isoelectric point (pI) of the amino acid (typically around pH 5-6).
-
Crystallization: The neutral zwitterionic product will precipitate out of the solution. Allow the mixture to stand at a low temperature for several hours to maximize crystal growth.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water, followed by a water-miscible organic solvent like ethanol or acetone to facilitate drying.
-
Drying: Dry the purified product under vacuum.
References
-
Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from Google.[12]
-
ACS Publications. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry.[13]
-
National Institutes of Health. (n.d.). Tyrosinase-catalyzed oxidation of 3,4-dihydroxyphenylglycine. PubMed.[14]
-
Google Patents. (n.d.). Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde.[8]
-
Taylor & Francis Online. (2013). Racemization of Amino Acids in Nature.[19]
-
PubMed Central. (n.d.). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities.[3]
-
Google Patents. (n.d.). Process for producing 3,4-dihydroxy benzaldehyde.[20]
-
National Institutes of Health. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. PubMed.[2]
-
(n.d.). 7.4 Racemization Assays.[11]
-
ResearchGate. (n.d.). Various protection groups used in the synthesis of COFs. Catechol... [Diagram].[16]
-
National Institutes of Health. (n.d.). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. PMC.[21]
-
American Chemical Society. (n.d.). Amino Acid Racemization.[22]
-
(n.d.). The Versatility of 3,4-Dihydroxybenzaldehyde in Modern Chemical Synthesis.
-
bioRxiv. (2020). Catechol-Containing Compounds are a Broad Class of Amyloid Inhibitors: Redox State is a Key Determinant of the Inhibitory Activities.[4]
-
Google Patents. (n.d.). Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde.[23]
-
ResearchGate. (2015). Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes.[24]
-
Wikipedia. (n.d.). 3,4-Dihydroxybenzaldehyde.[9]
-
(n.d.). Oxidation of 3,4-dihydroxyphenylalanine (DOPA).[25]
-
National Institutes of Health. (1959). The oxidation of 3,4-dihydroxyphenylacetaldehyde. PubMed.[26]
-
Reddit. (2020). Protecting Groups in Organic Synthesis. r/chemistry.[17]
-
ACS Publications. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega.[1]
-
ACS Publications. (n.d.). Electrochemical stability of catechols with a pyrene side chain strongly adsorbed on graphite electrodes for catalytic oxidation of dihydronicotinamide adenine dinucleotide. Journal of the American Chemical Society.[27]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.[28]
-
Google Patents. (n.d.). Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.[29]
-
Semantic Scholar. (2016). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry.[5]
-
NROChemistry. (n.d.). Strecker Synthesis.[7]
-
(n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.[10]
-
Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid.[30]
-
Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis Practice Problems.[31]
-
National Institutes of Health. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC.[6]
-
Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems.[32]
-
Wikipedia. (n.d.). Protecting group.[18]
-
Google Patents. (n.d.). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.[15]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. CN101676253B - Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]
- 9. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tyrosinase-catalyzed oxidation of 3,4-dihydroxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
- 20. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 21. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. ila.ilsl.br [ila.ilsl.br]
- 26. The oxidation of 3,4-dihydroxyphenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Synthesis of Amino Acids: Strecker Synthesis Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 32. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Optimizing HPLC Separation of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and its Metabolites
Welcome to the technical support center for the analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (DOPAC) and its associated metabolites. As a key metabolite of dopamine, the accurate quantification of DOPAC is critical in neuroscience research and clinical diagnostics for monitoring sympathetic nervous system activity and diagnosing diseases like pheochromocytomas.[1][2]
However, the inherent characteristics of DOPAC—high polarity, the presence of both acidic and basic functional groups, and susceptibility to oxidation—present significant chromatographic challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you develop robust and reliable HPLC methods.
Troubleshooting Guide: From Problem to Resolution
This section addresses common issues encountered during the HPLC analysis of DOPAC and related catecholamine metabolites. We follow a logical process of identifying the problem, understanding the potential causes, and implementing effective solutions.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape is one of the most frequent challenges, compromising resolution and integration accuracy.
Q: My DOPAC peak is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for a compound like DOPAC, which contains a primary amine, a carboxylic acid, and catechol hydroxyl groups, is often due to multiple interaction modes with the stationary phase or system.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: The primary amine group can interact with acidic, un-endcapped silanol groups on the silica surface of C18 columns, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to 2.5-3.5 protonates the silanol groups, minimizing their interaction with the protonated amine of the analyte.[3] At the same time, this suppresses the ionization of the carboxylic acid group, increasing its retention on a reversed-phase column.[4]
-
Solution 2: Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (~0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[3]
-
Solution 3: Employ Modern, High-Purity Columns: Use columns manufactured with high-purity silica and advanced end-capping techniques that have minimal residual silanols. Columns like the Agilent ZORBAX Eclipse Plus C8 are designed to provide excellent peak shape for basic compounds even at intermediate pH.[5]
-
-
Analyte-Metal Interactions: The catechol moiety of DOPAC can chelate with trace metal ions present in the HPLC system (e.g., stainless steel frits, tubing) or on the column packing itself, leading to severe tailing.[6]
-
Solution 1: System Passivation: Before analysis, passivate the HPLC system by flushing it with an acid solution like 20% nitric acid, followed by water and mobile phase, to remove metallic contaminants.[7]
-
Solution 2: Use a Chelating Agent: Add a weak chelating agent, such as EDTA, to the mobile phase at a low concentration (e.g., 0.1 mM) to bind metal ions and prevent them from interacting with the analyte.
-
Solution 3: Use Metal-Free or Coated Columns: Consider using columns with metal-free hardware to eliminate these interactions entirely.[6]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, resulting in tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample and reinject.[6]
-
Q: My peaks are unusually broad. What should I investigate?
A: Broad peaks lead to decreased sensitivity and poor resolution. The causes can range from the sample solvent to column degradation.
Primary Causes & Solutions:
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% methanol when the mobile phase is 10% methanol) causes the sample band to spread before it reaches the column, resulting in broad peaks.[8][9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or an improperly installed column can lead to peak broadening.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all connections are made with zero dead volume. Cut tubing cleanly and ensure it is fully seated in the fitting before tightening.[9]
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase (e.g., a void at the column inlet) can cause broad and distorted peaks.[3][10]
-
Solution 1: Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective consumable to replace.[10]
-
Solution 2: Column Flushing: Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove contaminants.[3][9] If a void is suspected, back-flushing may help, but column replacement is often necessary.[9]
-
Troubleshooting Workflow for Peak Shape Issues
This diagram outlines a systematic approach to diagnosing and solving common peak shape problems.
Caption: Troubleshooting decision tree for common peak shape problems.
Problem 2: Poor Resolution or Shifting Retention Times
Q: I can't separate DOPAC from another closely eluting metabolite. How can I improve resolution?
A: Resolution is a function of column efficiency, selectivity, and retention. Improving it requires a systematic approach to method development.
Primary Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The mobile phase composition is a powerful tool for adjusting selectivity.[5]
-
Solution 1: Adjust Organic Modifier Percentage: For reversed-phase, decrease the percentage of organic solvent (e.g., acetonitrile or methanol) to increase the retention factor (k') and potentially improve resolution. A shallow gradient can also help separate closely eluting peaks.[6]
-
Solution 2: Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.
-
Solution 3: Optimize pH: The retention of ionizable compounds like DOPAC is highly dependent on pH.[11] Systematically adjust the mobile phase pH to alter the ionization state and, therefore, the retention and selectivity of your analytes.
-
-
Inappropriate Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.
-
Solution: Change the stationary phase to one that offers a different separation mechanism. For polar compounds like catecholamine metabolites, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which provides alternative selectivities through π-π interactions.[12] For very polar metabolites that are poorly retained on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[1][13]
-
Q: My retention times are drifting from one injection to the next. What's causing this instability?
A: Unstable retention times are a critical issue for analyte identification and quantification.
Primary Causes & Solutions:
-
Insufficient Column Equilibration: This is a very common cause, especially when running gradients.[14] The column needs to return to the initial mobile phase conditions completely before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.
-
-
Mobile Phase Issues: Changes in the mobile phase composition over time will cause retention shifts.
-
Solution 1: Prepare Fresh Mobile Phase: Aqueous buffers are susceptible to bacterial growth, which can alter their properties.[7] Prepare fresh mobile phase daily and filter it.[14]
-
Solution 2: Degas Thoroughly: Dissolved gases can form bubbles in the pump or detector, causing flow rate and baseline instability.[7][14] Degas the mobile phase using sonication, vacuum, or helium sparging.[14]
-
-
Temperature Fluctuations: The viscosity of the mobile phase and chromatographic retention are temperature-dependent.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development for DOPAC and its metabolites.
Q1: What is the best column to start with for analyzing DOPAC and its metabolites?
A1: The choice of column depends on the specific metabolites you are trying to separate. Reversed-phase (RP) chromatography is the most common starting point. However, because these compounds are hydrophilic, standard C18 columns can sometimes provide insufficient retention.[1]
| Column Type | Separation Principle | Best For... | Key Considerations |
| High-Purity C18 | Hydrophobic interactions | General-purpose starting point for DOPAC and moderately polar metabolites. | Use a modern, end-capped column to minimize peak tailing. May require ion-pairing agents for more polar analytes.[11] |
| Polar-Embedded C18 | Hydrophobic interactions + polar selectivity | Enhanced retention of polar analytes and compatibility with highly aqueous mobile phases without phase collapse.[4] | Offers different selectivity compared to standard C18. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Separating structurally similar compounds, isomers, and halogenated species. Excellent for catecholamines.[12] | Provides unique selectivity that is often orthogonal to C18. |
| HILIC (e.g., Amide) | Partitioning into a water-enriched layer on a polar stationary phase | Retaining very polar metabolites that are unretained in reversed-phase.[1][13] | Requires high organic mobile phases. Careful control of water content is critical for reproducibility.[1][13] |
Q2: How do I choose and prepare a mobile phase for a reversed-phase separation?
A2: A typical mobile phase for the reversed-phase analysis of these compounds consists of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B).
-
Buffer Selection: Use a buffer with a pKa close to the desired pH. Phosphate and acetate buffers are common choices. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[8]
-
pH Control: This is the most critical parameter. A pH between 2.5 and 4.0 is a good starting point. This suppresses the ionization of the carboxylic acid group in DOPAC and protonates silanols, improving retention and peak shape.[4][11]
-
Buffer Concentration: A concentration of 10-25 mM is usually sufficient. Higher concentrations can sometimes improve peak shape but may also increase backpressure.[8]
-
Ion-Pairing Agents: For enhancing the retention of the primary amine, a negative ion-pairing agent like sodium heptanesulfonate can be added to the mobile phase.[11] This forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and retention.
Q3: What detection method is most suitable for this analysis?
A3: Due to the low concentrations of these compounds in biological fluids, a sensitive and selective detection method is required.
-
Electrochemical Detection (ED): This is the gold standard for catecholamine analysis.[16] The catechol ring is easily oxidized, providing a highly sensitive and selective signal with minimal interference from other endogenous compounds.[7][17]
-
Fluorescence Detection (FLD): Native fluorescence can be used, but sensitivity is often enhanced through post-column derivatization, for example, by reaction with ethylenediamine.[18][19]
-
Mass Spectrometry (MS): HPLC-MS/MS offers the highest degree of selectivity and sensitivity and provides structural confirmation. It is the method of choice for complex matrices and demanding applications.[12]
-
UV Detection: While less sensitive, UV detection is possible. The absorption maximum for DOPAC is around 280 nm.[20]
Q4: What is the best way to prepare biological samples like plasma or urine?
A4: Sample preparation is crucial to remove interferences and concentrate the analytes.
-
Solid-Phase Extraction (SPE): This is the most common and effective technique.[21] For catechol-containing compounds like DOPAC, cartridges functionalized with phenylboronic acid (PBA) are highly specific. At a basic pH, the PBA forms a covalent complex with the cis-diol of the catechol group, retaining the analytes while interferences are washed away. The analytes are then eluted with an acidic solution.[1][17]
-
Liquid-Liquid Extraction (LLE): A traditional method that can also be effective for sample cleanup.[21]
-
Protein Precipitation: For plasma samples, a simple protein crash with a solvent like acetonitrile or perchloric acid can be used, followed by centrifugation and filtration.
Metabolic Context: The Dopamine Pathway
Understanding the relationship between DOPAC and its parent compound, dopamine, is essential for interpreting analytical results.
Caption: Simplified metabolic conversion of L-DOPA to Dopamine and then to DOPAC.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Mobile Phase Preparation
This protocol describes the preparation of a typical mobile phase for the analysis of DOPAC.
Reagents:
-
Sodium phosphate monobasic
-
Phosphoric acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Prepare Aqueous Buffer (Mobile Phase A):
-
Weigh an appropriate amount of sodium phosphate monobasic to make a 25 mM solution in HPLC-grade water (e.g., 3.0 g for 1 L).
-
Dissolve the salt completely in the water.
-
Adjust the pH of the solution to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Vacuum filter the buffer through a 0.22 µm nylon filter to remove particulates.
-
-
Prepare Mobile Phase B:
-
Use 100% HPLC-grade acetonitrile.
-
-
System Setup:
-
Place the filtered buffer in your HPLC system as Mobile Phase A.
-
Place the acetonitrile in your system as Mobile Phase B.
-
Thoroughly degas both solvent lines using the HPLC's built-in degasser or by helium sparging.
-
Protocol 2: Solid-Phase Extraction (SPE) using Phenylboronic Acid (PBA) Cartridges
This protocol provides a workflow for the selective extraction of DOPAC from a biological matrix like urine.[1][17]
Materials:
-
PBA SPE cartridge
-
Conditioning solvent (e.g., Methanol)
-
Equilibration buffer (e.g., 100 mM Ammonium Formate, pH 8.0)
-
Wash solvent (e.g., 50:50 acetonitrile/water)
-
Elution solvent (e.g., Acetonitrile/water with 1% formic acid)
-
Urine sample, pre-adjusted to pH ~8.0
Procedure:
-
Conditioning: Pass 1 mL of methanol through the PBA cartridge to activate the stationary phase. Do not let the cartridge run dry.
-
Equilibration: Pass 1 mL of equilibration buffer (pH 8.0) through the cartridge to prepare it for sample loading.
-
Sample Loading: Load the pH-adjusted urine sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min). The basic pH facilitates the binding of the catechol group to the boronic acid.
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove salts and other unretained interferences.
-
Elution: Elute the retained analytes by passing 1 mL of acidic elution solvent through the cartridge. The acidic conditions disrupt the catechol-boronate complex, releasing DOPAC and other catecholamines.
-
Final Step: The eluate can now be injected directly into the HPLC system or evaporated and reconstituted in the mobile phase if further concentration is needed.
References
- Chromsystems. Mobile Phase for L-DOPA, DHPG, DOPAC.
- MicroSolv. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Analyst (RSC Publishing). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC.
- Journal of Chromatography B. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION.
- PubMed Central.
- Chromsystems.
- Benchchem.
- PubMed Central. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites.
- Journal of Pharmaceutical and Biomedical Analysis.
- PubMed. HPLC-ED determination of catecholamines and their metabolites in urine.
- ResearchG
- MAC-MOD Analytical.
- Phenomenex.
- Medikamenter Quality Services. Common Issues in HPLC Analysis.
- Agilent.
- SIELC Technologies.
- SIELC Technologies. Dopamine.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Restek. HPLC Troubleshooting Guide.
- Benchchem. Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid.
- Agilent.
- Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- NIH.
- PubMed.
Sources
- 1. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]
- 2. chromsystems.com [chromsystems.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mac-mod.com [mac-mod.com]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC-ED determination of catecholamines and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromsoc.jp [chromsoc.jp]
- 19. Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dopamine | SIELC Technologies [sielc.com]
- 21. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid quantification assays
Introduction
Welcome to the technical support guide for the quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, commonly known as Droxidopa or L-DOPS. As a synthetic amino acid precursor to norepinephrine, accurate measurement of Droxidopa in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. However, its inherent chemical structure—specifically the catechol group—presents significant analytical challenges, primarily related to stability.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common issues encountered during quantification, structured in a practical question-and-answer format. We will explore the causality behind these challenges and offer robust, validated solutions to ensure the integrity and reproducibility of your results.
Section 1: Pre-Analytical & Sample Handling Issues
The journey to accurate quantification begins long before the sample reaches the instrument. The catechol structure of Droxidopa makes it highly susceptible to oxidation. Mishandling at this early stage is the most common source of error, leading to low recovery and inaccurate results.
Q1: My Droxidopa calibrators and quality control (QC) samples consistently show low and variable recovery. What is the most likely cause?
A1: The most probable cause is the oxidative degradation of the Droxidopa molecule. The 3,4-dihydroxy-phenyl (catechol) moiety is highly susceptible to oxidation, which can be catalyzed by exposure to oxygen, light, alkaline pH, and the presence of metal ions. This process converts the analyte into electrochemically inactive quinone species, leading to a significant loss of signal.[1][2]
Causality Explained: The two hydroxyl groups on the phenyl ring can be easily oxidized to form a highly reactive o-quinone. This reaction is often irreversible and renders the molecule undetectable by common analytical techniques like reverse-phase HPLC with electrochemical or mass spectrometry detection. This degradation can occur rapidly once the biological sample is thawed and exposed to ambient conditions.[1]
Workflow for Preventing Oxidative Degradation
Caption: Immediate post-collection stabilization is critical.
Q2: What specific stabilizing agents should I use for plasma samples, and at what concentration?
A2: A combination of antioxidants and chelating agents is highly recommended to protect Droxidopa. Quantification of catecholamines often involves collecting samples into tubes containing antioxidants.[3] A common and effective approach for plasma involves treating the sample with reduced L-glutathione and EGTA.[4]
Detailed Protocol: Plasma Stabilization
-
Prepare Stabilizing Solution: Create a stock solution containing both an antioxidant and a chelating agent. A validated method uses a combination of:
-
Sample Treatment: Immediately after blood collection and centrifugation, add the appropriate volume of the stabilizing solution to the plasma. For instance, add 20 µL of a concentrated stock to each 1 mL of plasma to achieve the final concentrations listed above.
-
Mixing & Storage: Gently vortex the sample and immediately flash-freeze it in liquid nitrogen. Store samples at -80°C until analysis.[5]
Data Summary: Comparison of Stabilizing Agents
| Stabilizing Agent | Function | Typical Concentration | Reference |
| Reduced L-Glutathione | Antioxidant (scavenges free radicals) | 2.0 mg/mL | [4] |
| EGTA | Chelating Agent (binds metal ions) | 1.35 mg/mL | [4] |
| Sodium Metabisulfite | Antioxidant (oxygen scavenger) | ~6 mg/mL (final) | [5] |
| EDTA | Chelating Agent | Pre-coated in collection tubes | [6] |
Section 2: Sample Preparation & Extraction Troubleshooting
Once stabilized, the analyte must be efficiently extracted from the complex biological matrix. Common issues in this stage include poor recovery, high matrix effects, and the introduction of interferences.
Q3: I'm using protein precipitation for sample cleanup, but my LC-MS/MS results are inconsistent, showing significant ion suppression. How can I improve this?
A3: While simple and fast, protein precipitation (PPT) is a non-selective cleanup method that often leaves behind significant amounts of matrix components, such as phospholipids, which are notorious for causing ion suppression in ESI-MS.[7] For a sensitive assay, a more robust cleanup method like solid-phase extraction (SPE) is recommended.[8][9]
Causality Explained: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's source, reducing the analyte's signal intensity.[7] Protein precipitation with acetonitrile or methanol is effective at removing proteins but does little to remove other endogenous interferences.[6][10]
Recommended Workflow: Solid-Phase Extraction (SPE)
Caption: A robust SPE workflow minimizes matrix effects.
Detailed Protocol: SPE Cleanup
-
Sample Pre-treatment: Thaw stabilized plasma samples. Perform an initial protein precipitation by adding 4 parts of cold methanol containing 0.1% formic acid to 1 part plasma (e.g., 400 µL to 100 µL).[6] Vortex and centrifuge.
-
SPE Cartridge Selection: Alumina-based SPE cartridges have been successfully used for Droxidopa extraction.[4] Mixed-mode cation exchange cartridges are also effective for catecholamines.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's protocol, typically with methanol followed by water.
-
Loading: Load the supernatant from the PPT step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove unretained interferences.
-
Elution: Elute Droxidopa using a stronger, acidified organic solvent (e.g., methanol with 1-5% formic acid).[8]
-
Final Steps: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
This two-step cleanup (PPT followed by SPE) provides a much cleaner extract, significantly reducing matrix effects and improving assay accuracy and precision.[7][8]
Section 3: Chromatographic & Detection Issues
Even with a clean sample, challenges can arise during the analytical separation and detection stages.
Q4: I'm observing poor peak shape (tailing) for Droxidopa on my C18 column. What adjustments can I make?
A4: Peak tailing for Droxidopa, an amphiprotic compound, is often caused by secondary interactions between its amino group and residual silanols on the silica-based column packing. This can be mitigated by adjusting the mobile phase pH and/or using a modern, end-capped column.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Reducing the pH of the aqueous mobile phase to between 2.5 and 3.5 with an additive like formic acid (0.1%) ensures that the primary amine group of Droxidopa is fully protonated (-NH3+).[11] This minimizes its interaction with acidic silanol groups (-Si-OH) on the column surface.
-
Use a High-Purity, End-Capped Column: Modern C18 columns are manufactured with high-purity silica and are extensively end-capped to shield most of the residual silanols. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as an amide column, has been shown to provide good separation for Droxidopa.[10]
Q5: My LC-MS/MS sensitivity is lower than expected. What are the optimal MS parameters for Droxidopa?
A5: Droxidopa ionizes well in positive electrospray ionization (ESI+) mode. The most common and sensitive precursor-to-product ion transition for Multiple Reaction Monitoring (MRM) is m/z 214.2 → m/z 152.0.[6][10]
Causality Explained: The precursor ion [M+H]+ for Droxidopa has a mass-to-charge ratio (m/z) of 214.2. The fragmentation to the product ion at m/z 152.0 corresponds to the neutral loss of both the carboxyl group (-COOH) and water (-H2O). This is a stable and specific fragmentation pathway, ideal for quantification.
Recommended MS Parameters (Triple Quadrupole)
| Parameter | Typical Value | Reference |
| Ionization Mode | ESI Positive | [10] |
| Precursor Ion [M+H]+ | m/z 214.2 - 214.3 | [8][10] |
| Product Ion | m/z 152.0 - 152.1 | [8][10] |
| Internal Standard (IS) | L-threo-Droxidopa-13C2,15N | [6] |
| IS Transition | m/z 217.2 → m/z 152.0 | [6] |
| Dwell Time | 200 ms | [8] |
Pro-Tip: Always use a stable isotope-labeled internal standard (SIL-IS), such as L-threo-Droxidopa-13C2,15N.[6] A SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects and ionization variability, providing the most accurate correction and ensuring high precision and accuracy.[6]
Frequently Asked Questions (FAQs)
-
Q: Can I use a UV detector instead of a mass spectrometer?
-
A: Yes, HPLC-UV methods have been developed. Droxidopa has a UV maximum around 220 nm or 250 nm.[12][13] However, HPLC-UV is significantly less sensitive and less selective than LC-MS/MS. It may be suitable for bulk drug substance analysis but is generally not adequate for quantifying low ng/mL concentrations in complex biological matrices like plasma.[14]
-
-
Q: My Droxidopa appears to degrade even when stored at -80°C. Is this possible?
-
A: While storage at -80°C is the standard, long-term stability can still be an issue if the samples were not properly stabilized before freezing. Additionally, repeated freeze-thaw cycles must be avoided. A comprehensive method validation should always include freeze-thaw stability assessments (typically 3 cycles) to confirm analyte integrity under your specific laboratory conditions.[6]
-
-
Q: I've heard Droxidopa can be contaminated. What should I look for?
-
A: Studies have shown that Droxidopa drug substance can be contaminated with 3,4-Dihydroxyphenylacetaldehyde (DOPAL), a toxic catecholaldehyde.[15] It is also susceptible to degradation into various impurities under stress conditions like acid/alkaline hydrolysis and heat.[16] A validated, stability-indicating HPLC method should be able to separate the main Droxidopa peak from these potential impurities and degradants.[16][17]
-
References
- Dixit, V., & Dixit, V. M. (1991). Sample Preparation for the Analysis of Catecholamines and their Metabolites in Human Urine.
-
CLP Magazine. (2018, August 16). In-Tip Sample Preparation for Catecholamine and Metanephrine Analysis. CLP Magazine. [Link]
-
Sun, Z., et al. (2016). Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1027, 141-145. [Link]
-
Derangula, V. R., et al. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research. [Link]
-
Derangula, V. R., et al. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. Semantic Scholar. [Link]
-
Lin, D., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2579. [Link]
-
ResearchGate. (2014). Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC. ResearchGate. [Link]
-
ResearchGate. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. ResearchGate. [Link]
-
Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Agilent Technologies Application Note. [Link]
-
Smythers, A. L., et al. (2012). Levodopa Deactivates Enzymes that Regulate Thiol-Disulfide Homeostasis and Promotes Neuronal Cell Death - Implications for Therapy of Parkinson's Disease. Antioxidants & Redox Signaling, 16(2), 117-128. [Link]
-
Chen, J. J., & Hewitt, L. A. (2018). Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Drugs in R&D, 18(1), 77-86. [Link]
-
Kumar, T. S., et al. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. Journal of Chromatographic Science, 54(8), 1361-1370. [Link]
-
ResearchGate. (2014). (PDF) Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC. ResearchGate. [Link]
-
Criado, S., et al. (2021). Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed. Food Chemistry, 337, 127732. [Link]
-
Al-Haddad, A. M., et al. (2024). L-DOPA Autoxidation: An Empirical Valence Bond Simulation of the Reactive Step. The Journal of Physical Chemistry B, 128(35), 7868-7876. [Link]
-
ResearchGate. (2024). Development of methods for droxidopa and its related substances. ResearchGate. [Link]
-
International Journal of Pharmaceutical and Analytical Research. (2021). Analytical Method Development and Validation of Droxidopa By Using HPLC Method. ijpar. [Link]
-
Gannamani, K. K., & Chintakula, S. (2024). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Substance. Impactfactor. [Link]
-
Pandilla, B., et al. (2020). Method development and validation of droxidopa by HPLC technique. International Journal of Research in Pharmaceutical Sciences. [Link]
-
ResearchGate. (2020). Method development and validation of droxidopa by HPLC technique. ResearchGate. [Link]
-
Restek. (n.d.). Troubleshooting Guide. Restek. [Link]
-
ResearchGate. (2018). (PDF) Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. ResearchGate. [Link]
-
Pandilla, B., et al. (2021). Method Development and Validation of Droxidopa by RP-UPLC. Research Journal of Pharmacy and Technology. [Link]
-
Musial, C., et al. (2020). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules, 25(17), 3867. [Link]
-
Mei, H., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Goldstein, D. S., et al. (2010). Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde. Clinical Chemistry, 56(5), 785-790. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Anapharm. [Link]
-
Yoshitake, T., et al. (2004). Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate. Journal of Chromatography B, 807(2), 225-230. [Link]
-
Hauser, R. A., et al. (2022). Durability of the Clinical Benefit of Droxidopa for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment. Neurology and Therapy, 11(1), 329-342. [Link]
Sources
- 1. Levodopa Deactivates Enzymes that Regulate Thiol-Disulfide Homeostasis and Promotes Neuronal Cell Death - Implications for Therapy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-DOPA Autoxidation: An Empirical Valence Bond Simulation of the Reactive Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpar.com [ijpar.com]
- 13. impactfactor.org [impactfactor.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Guide: Enhancing the Stability of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid in Solution
Prepared by: Senior Application Scientist, Advanced Biochemicals Division
Welcome to the technical support center for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this compound in solution. As a molecule containing a catechol moiety, it is highly susceptible to degradation. This document provides in-depth explanations, troubleshooting advice, and validated protocols to help you maintain the integrity and activity of your compound during experimentation.
Section 1: Understanding the Instability - The "Why"
This section addresses the fundamental chemical reasons behind the compound's instability.
Q1: My solution of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is rapidly turning yellow/brown. What is happening?
A1: The discoloration you are observing is a classic sign of oxidative degradation. The core of the issue lies in the 3,4-dihydroxyphenyl group, also known as a catechol . Catechols are highly susceptible to oxidation, especially in the presence of atmospheric oxygen.
The process begins with the oxidation of the catechol to a highly reactive intermediate called an o-quinone.[1][2] This reaction is often the rate-limiting step and is accelerated by factors like neutral or alkaline pH, light, and trace metal ions.[1][3] Once formed, the o-quinone is a potent electrophile and can react with other molecules or polymerize, leading to the formation of complex, colored products, which cause the visible change in your solution's appearance.[3][4]
Section 2: Key Factors That Accelerate Degradation
Understanding the factors that promote oxidation is critical to preventing it.
Q2: What specific experimental conditions are making my compound degrade faster?
A2: Several common laboratory conditions can dramatically accelerate the oxidation of the catechol moiety. Controlling these is the most effective way to improve stability.
-
pH: This is arguably the most critical factor. The rate of catechol oxidation increases significantly with rising pH.[1] In neutral or alkaline solutions (pH > 7), the phenolic hydroxyl groups are deprotonated, forming phenolate anions that are far more easily oxidized than their protonated counterparts.[3] Stability is greatest in acidic conditions (pH 2-4).[5]
-
Oxygen: Dissolved atmospheric oxygen is the primary oxidizing agent.[3] Solutions prepared in non-degassed solvents will degrade much faster than those prepared in solvents purged with an inert gas.
-
Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), act as powerful catalysts for catechol oxidation.[3][6] These ions are common contaminants in buffers and reagents, even in high-purity water.
-
Temperature: Like most chemical reactions, the rate of oxidation increases with temperature.[5][7] Storing solutions at elevated temperatures, or even room temperature for extended periods, will accelerate degradation.
-
Light: Exposure to light, especially UV wavelengths, can provide the energy to initiate and propagate free-radical oxidation reactions.[3]
Section 3: Troubleshooting and Stabilization Protocols
This section provides actionable advice and step-by-step procedures to mitigate degradation.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| Solution rapidly turns yellow/brown upon preparation. | 1. High oxygen content in the solvent.2. Neutral or alkaline pH of the solution.3. Presence of catalytic metal ion impurities. | 1. Degas all solvents/buffers with nitrogen or argon before use.2. Prepare the solution in an acidic buffer (e.g., pH 3-4).3. Add a chelating agent like EDTA (10-100 µM) to the buffer. |
| Loss of biological activity in an assay over a short time. | 1. Degradation of the parent compound into inactive quinones/polymers.2. The o-quinone intermediate may be covalently modifying target proteins. | 1. Prepare a fresh, stabilized stock solution immediately before each experiment.2. Include an antioxidant (e.g., ascorbic acid) in the final assay buffer if compatible with the experiment. |
| Precipitate forms in the solution over time. | Polymerization of oxidized products leading to insoluble high-molecular-weight species. | Follow the full stabilization protocol below. Store aliquots frozen at -80°C and use each aliquot only once after thawing. |
Experimental Protocol: Preparation of a Stabilized Stock Solution
This protocol integrates multiple strategies to maximize the stability of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid in solution.
Objective: To prepare a 10 mM stock solution with enhanced stability for long-term storage.
Materials:
-
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (solid)
-
High-purity (e.g., Milli-Q) water
-
Citrate or acetate buffer components for pH 3.5
-
Ascorbic acid (or Sodium Metabisulfite)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
Nitrogen or Argon gas source with a purging tube
-
Amber or opaque polypropylene screw-cap vials
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Methodology:
-
Prepare the Stabilization Buffer:
-
Prepare a 50 mM citrate or acetate buffer and adjust the pH to 3.5 .
-
Add 100 µM disodium EDTA to the buffer. This will chelate and inactivate catalytic metal ions.[8]
-
Add 0.1% w/v (approx. 5.7 mM) ascorbic acid to the buffer. This acts as a sacrificial antioxidant.[3]
-
Crucial Step: Vigorously purge the final buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen. Keep the buffer under a gentle stream of inert gas during the next steps.
-
-
Dissolve the Compound:
-
Weigh the required amount of solid 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid to make a 10 mM solution.
-
Add the pre-weighed solid to the required volume of the purged, stabilized buffer.
-
Mix gently by swirling or brief vortexing until fully dissolved. Perform this step promptly to minimize re-exposure to air.
-
-
Aliquot and Store:
-
If required, filter the solution using a 0.22 µm syringe filter.
-
Immediately aliquot the stock solution into small-volume, single-use amber or opaque vials.
-
Before sealing each vial, gently flush the headspace with nitrogen or argon gas.
-
Seal tightly and immediately store in a light-protected box at -80°C .
-
Section 4: Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for storing my solution?
A3: The optimal pH for stability is acidic, typically between pH 2 and 4.[5] Within this range, the catechol hydroxyl groups remain protonated, significantly slowing the rate of oxidation. Avoid neutral or alkaline pH for any stock solutions or long-term storage.
Q4: Which antioxidant should I use and is the concentration critical?
A4: Ascorbic acid and sodium metabisulfite are common and effective choices. Dithiothreitol (DTT) is also effective but may interfere with certain biological assays (e.g., those involving disulfide bonds).[8] The concentration should be sufficient to act as a sacrificial agent. Starting points are generally effective, but optimization may be needed for highly sensitive applications.
| Agent Type | Example | Recommended Starting Concentration | Mechanism of Action |
| Antioxidant | Ascorbic Acid | 0.05% - 0.1% w/v | More readily oxidized than the catechol, consuming oxidants.[9] |
| Antioxidant | Sodium Metabisulfite | 0.01% - 0.1% w/v | Acts as an oxygen scavenger.[3] |
| Chelating Agent | Disodium EDTA | 10 µM - 100 µM | Sequesters catalytic metal ions (Fe³⁺, Cu²⁺).[8] |
Q5: My experiment requires a physiological pH of 7.4. How can I use this compound?
A5: This is a common challenge. Direct preparation or long-term storage at pH 7.4 is not recommended. The best practice is:
-
Prepare a highly concentrated, stabilized stock solution in an acidic buffer (e.g., 100x or 1000x) using the protocol above.
-
Just before starting your experiment, perform a serial dilution of the acidic stock into your final pH 7.4 assay buffer.
-
Use the final solution immediately. The compound will begin to degrade at pH 7.4, but immediate use minimizes the impact on your experiment. The goal is to limit the compound's exposure time to destabilizing conditions.
Q6: How should I store the solid compound?
A6: The solid form is significantly more stable than any solution. Store it in a tightly sealed container, protected from light, in a cool, dry place.[10] For long-term storage, keeping it at -20°C is advisable.
Q7: How can I analytically confirm the stability of my solution?
A7: The gold standard is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[11][12] This involves developing an HPLC method that can separate the intact parent compound from its degradation products. You can then inject samples of your solution at various time points (e.g., 0, 2, 4, 8, 24 hours) after storage under specific conditions and quantify the remaining percentage of the parent peak area. A stable solution will show minimal decrease in the parent peak area over time.
References
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC - NIH. (2021-02-19). National Institutes of Health. [Link]
-
Study of pH and temperature effect on lipophilicity of catechol-containing antioxidants by reversed phase liquid chromatography. (2018-10-14). ScienceDirect. [Link]
-
The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis) - PMC - NIH. (2023-02-20). National Institutes of Health. [Link]
-
Effects of pH and metal ions on antioxidative activities of catechins - PubMed. (2001-01). National Institutes of Health. [Link]
-
The Effects Of pH On Catechol Oxidase - Sciencing. (2022-03-24). Sciencing. [Link]
-
Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PubMed Central. (2017-09-07). National Institutes of Health. [Link]
-
Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed. (1995-07-21). National Institutes of Health. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). Separation Science. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (2018-09-28). National Institutes of Health. [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. (2025-08-07). ResearchGate. [Link]
Sources
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencing.com [sciencing.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pH and metal ions on antioxidative activities of catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Overcoming solubility issues of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Prepared by: Senior Application Scientist, Advanced Biochemicals Division
Welcome to the technical support guide for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to address and overcome the common yet significant challenge of this compound's solubility. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding the Core Challenge: Why is This Compound Difficult to Dissolve?
The solubility issues with 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid stem from two key features of its molecular structure:
-
Zwitterionic Nature: The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At physiological or near-neutral pH, the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). This creates a zwitterion, a molecule with both a positive and a negative charge, resulting in a net neutral charge. This strong intramolecular electrostatic attraction mimics a crystal lattice, significantly reducing its solubility in neutral aqueous solutions.[1]
-
Catechol Group Instability: The 3,4-dihydroxy-phenyl (catechol) moiety is highly susceptible to oxidation.[2] This process is accelerated by exposure to atmospheric oxygen, light, elevated pH, and trace metal ions.[3] Oxidation leads to the formation of highly colored o-quinone species, which can polymerize and may also affect solubility and biological activity. This degradation is often observed as a solution turning pink, brown, or even black.[3]
Understanding these two principles is the key to mastering the handling of this compound. Our dissolution strategies are designed to directly counteract these inherent properties.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers.
Q1: My 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid won't dissolve in water or PBS. What am I doing wrong?
This is the most common issue and is expected behavior. At neutral pH (like in water or PBS), the compound exists as a poorly soluble zwitterion. You are not doing anything wrong, but the solvent system needs to be modified. To achieve aqueous solubility, you must adjust the pH to shift the molecule away from its zwitterionic state.[1][4]
Q2: How does pH adjustment work, and should I use an acid or a base?
By adding an acid (e.g., HCl), you protonate the carboxylate group (-COO⁻ → -COOH). This eliminates the negative charge, leaving the molecule with a net positive charge (-NH₃⁺), making it a cationic salt that is much more soluble in water.
Conversely, adding a base (e.g., NaOH) deprotonates the ammonium group (-NH₃⁺ → -NH₂) and eventually the phenolic hydroxyls, giving the molecule a net negative charge and increasing solubility.
Recommendation: Acidification is the preferred method. Catechols are significantly more stable against oxidation at acidic pH.[3] Alkaline conditions dramatically accelerate oxidative degradation, leading to rapid discoloration and sample decomposition.
Q3: I dissolved the compound, but the solution quickly turned pink/brown. Is it still usable?
This color change indicates oxidation of the catechol group.[3] While the compound may still be in solution, it is actively degrading. The presence of these oxidized species can interfere with experiments and reduce the effective concentration of the active compound. For sensitive applications, a discolored solution should be discarded. To prevent this, see the stability protocols below (Section 4).
Q4: What is the best solvent for making a high-concentration stock solution?
For a high-concentration stock that can be diluted into aqueous buffers later, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent choice for this compound and related structures.[5] It can typically dissolve the compound at high concentrations without requiring pH modification.
Q5: Can I heat or sonicate the solution to help it dissolve?
Gentle warming (to 37°C) and brief sonication can aid dissolution, particularly after pH adjustment. However, prolonged or aggressive heating should be avoided as it can accelerate oxidative degradation.[3] If you use these methods, do so sparingly and in conjunction with the correct solvent system.
Dissolution Workflow & Key Decisions
The following diagram outlines the logical workflow for successfully dissolving your compound.
Caption: Decision workflow for dissolving the compound.
pH-Dependent Forms of the Molecule
This diagram illustrates why pH adjustment is so effective. The molecule's net charge, and therefore its interaction with a polar solvent like water, changes dramatically with pH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Oxidation of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid in Experimental Settings
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (also known as Droxidopa). The inherent instability of the 3,4-dihydroxy (catechol) moiety presents a significant experimental challenge. This document is structured to provide a foundational understanding of the degradation mechanism, practical troubleshooting advice, and validated protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and fundamental questions regarding the stability of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
Q1: Why did my freshly prepared 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid solution turn yellow or brown?
A: This discoloration is a classic indicator of oxidation.[1] The compound's catechol ring is highly susceptible to oxidation, especially in solution. The initial, colorless catechol is oxidized into a highly reactive, colored species called an ortho-quinone (o-quinone).[1][2] These o-quinones can then undergo further reactions, including polymerization, to form complex, dark-brown melanin-like pigments, fundamentally altering the compound's concentration and introducing confounding variables into your experiment.[3]
Q2: What is the primary chemical mechanism driving this degradation?
A: The core mechanism is the oxidation of the two hydroxyl (-OH) groups on the catechol ring. This process involves the removal of two protons and two electrons to form the corresponding o-quinone.[4] This reaction can be initiated by molecular oxygen (autoxidation) and is significantly accelerated by several common laboratory factors.[1]
Q3: What environmental and chemical factors accelerate the oxidation process?
A: Several factors can dramatically increase the rate of oxidation. Understanding these is the first step toward prevention:
-
pH: The rate of oxidation is highly pH-dependent. In neutral to alkaline conditions (pH > 7), the hydroxyl groups are more easily deprotonated, making the catechol much more susceptible to oxidation.[1][5]
-
Oxygen: Dissolved molecular oxygen in aqueous solvents is the primary oxidizing agent in autoxidation.[1]
-
Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and manganese (Mn²⁺), can act as powerful catalysts for the oxidation of catechols.[6]
-
Light: Exposure to light, particularly UV wavelengths, can provide the energy to initiate and promote oxidative reactions (photodecomposition).[7]
-
Temperature: Higher temperatures increase the kinetic rate of all chemical reactions, including oxidation.[8]
Q4: My solution is already discolored. Can I still use it for my experiments?
A: It is strongly advised not to use a discolored solution. There are two critical problems with doing so:
-
Unknown Concentration: The concentration of the active, unoxidized parent compound is significantly lower than what you initially prepared.
Part 2: Troubleshooting Guide: Common Scenarios & Solutions
| Problem | Probable Cause(s) | Corrective and Preventive Actions |
| Rapid Discoloration (Minutes to Hours) | 1. High pH: The solvent or buffer is neutral or alkaline (pH ≥ 7).2. Oxygen Saturation: The solvent was not deoxygenated.3. Metal Ion Contamination: Using standard purity water or glassware with trace metal residues. | Solution: 1. Control pH: Prepare all solutions in a slightly acidic buffer (e.g., pH 3.5-5.0). This keeps the hydroxyl groups protonated, significantly reducing their susceptibility to oxidation.[1][5]2. Deoxygenate Solvents: Before adding the compound, thoroughly sparge all buffers and solvents with an inert gas (high-purity argon or nitrogen) for at least 15-30 minutes.3. Chelate Metal Ions: Use high-purity, metal-free water and reagents. Proactively add a chelating agent like EDTA (final concentration of 0.1 mM) or DTPA to your buffers to sequester any catalytic metal ions.[6][10] |
| Gradual Degradation Over Time (Days) | 1. Storage Conditions: Storing at room temperature or in clear vials.2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution.3. Absence of Antioxidants: Lack of a sacrificial reductant to reverse incidental oxidation. | Solution: 1. Protect from Light & Heat: Store all solutions at low temperatures (-20°C or -80°C for long-term storage).[7] Always use amber glass vials or wrap clear vials in aluminum foil to block light.[11][12]2. Aliquot Solutions: After preparation, immediately divide the stock solution into single-use aliquots. This prevents the damaging effects of freeze-thaw cycles and limits oxygen exposure to the entire stock.3. Add Antioxidants: Include a potent but assay-compatible antioxidant in your formulation. Ascorbic acid (Vitamin C) is highly effective at reducing the o-quinone back to the catechol.[13][14] Dithiothreitol (DTT) is another excellent option.[10] A typical starting concentration is 0.5-1.0 mM. |
Part 3: Validated Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol integrates the principles discussed above to maximize the stability of your 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid solution.
Materials:
-
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid powder
-
High-purity (e.g., 18.2 MΩ·cm) water
-
Citric acid and Sodium citrate (or a pre-made pH 4.0 buffer)
-
EDTA disodium salt
-
L-Ascorbic acid
-
High-purity argon or nitrogen gas with a sparging stone
-
Sterile, amber glass vials or polypropylene cryovials
Methodology:
-
Prepare the Buffer:
-
Prepare a 0.1 M citrate buffer and adjust the pH to 4.0.
-
Transfer the buffer to a clean glass bottle or flask.
-
-
Deoxygenate the Buffer:
-
Place a magnetic stir bar in the buffer and stir gently.
-
Submerge a sparging stone attached to an inert gas line into the buffer.
-
Sparge the solution with a steady stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
-
Add Stabilizers:
-
While continuing to stir and sparge, add EDTA to a final concentration of 0.1 mM.
-
Next, add L-Ascorbic acid to a final concentration of 1.0 mM. Allow both to dissolve completely. This is now your "Stabilization Buffer".
-
-
Dissolve the Compound:
-
Weigh the required amount of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid powder in a separate vessel.
-
Add the prepared Stabilization Buffer to the powder to achieve your target concentration. Mix gently until fully dissolved.
-
-
Aliquot and Store:
-
Immediately dispense the final solution into single-use amber vials.
-
Before sealing each vial, briefly flush the headspace with the inert gas.
-
Cap tightly and flash-freeze in liquid nitrogen or a dry ice/ethanol bath.
-
Transfer immediately to -80°C for long-term storage.
-
Protocol 2: Quality Control via HPLC-UV
Regularly check the purity of your stock and working solutions to ensure experimental validity.
Instrumentation:
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis Detector at 280 nm
-
Injection Volume: 10 µL
-
Method:
-
Run a gradient from 5% B to 60% B over 10 minutes.
-
A stable solution will show a single, sharp peak for the parent compound. Degradation is indicated by a decrease in the main peak's area and the appearance of new, often broader peaks, typically at earlier retention times.[15]
-
Part 4: Visualizations
Core Oxidation Mechanism
The following diagram illustrates the fundamental chemical transformation responsible for the degradation of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
Caption: Oxidation of the catechol to a reactive o-quinone.
Workflow for Preparing a Stabilized Solution
This flowchart outlines the critical steps from Protocol 1 to minimize oxidation during solution preparation.
Caption: Workflow for preparing stabilized solutions.
References
-
Mayo Clinic. (n.d.). Droxidopa (Oral Route) - Proper Use. Retrieved from [Link]
-
Li, S., & Li, L. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available from: [Link]
-
Hugh, D., Grennan, A., Abugila, M. A., & Weinkove, C. (1987). Ascorbic acid as an antioxidant in measurements of catecholamines in plasma. Clinical Chemistry, 33(4), 569–571. Available from: [Link]
-
Kikugawa, K., Kunugi, A., & Kurechi, T. (1983). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Yakugaku Zasshi, 103(6), 635-641. Available from: [Link]
-
Li, S., & Li, L. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5184-5192. Available from: [Link]
-
Nakayama, T., et al. (2013). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Journal of Health Science, 59(4), 449-457. Available from: [Link]
-
Drugs.com. (2025). Droxidopa: Key Safety & Patient Guidance. Retrieved from [Link]
-
Li, H., et al. (2018). New Method for Accurate Determination of Polyphenol Oxidase Activity Based on Reduction in SERS Intensity of Catechol. Journal of Agricultural and Food Chemistry, 66(45), 12044-12050. Available from: [Link]
-
Hareesha, N., et al. (2023). Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode. Results in Chemistry, 5, 100806. Available from: [Link]
-
Sugumaran, M. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. International Journal of Molecular Sciences, 24(17), 13495. Available from: [Link]
-
Juric, A., et al. (2016). Oxidation of catechols during positive ion electrospray mass spectrometric analysis: Evidence for in-source oxidative dimerization. Rapid Communications in Mass Spectrometry, 30(20), 2223-2229. Available from: [Link]
-
Drugs.com. (2025). Droxidopa: Package Insert / Prescribing Information. Retrieved from [Link]
-
Hawley, M. D., et al. (1967). Electrochemical Studies of the Oxidation Pathways of Catecholamines. Journal of the American Chemical Society, 89(2), 447-450. Available from: [Link]
-
Zhang, L., et al. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC. Journal of Chromatographic Science, 53(7), 1153-1157. Available from: [Link]
-
EBSCO. (n.d.). Catechol oxidase | Research Starters. Retrieved from [Link]
-
Mystrica. (n.d.). Catechol oxidase. Retrieved from [Link]
-
Tappia, P. S., & Dhalla, N. S. (2014). Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure. International Journal of General Medicine, 7, 497-502. Available from: [Link]
-
NORTHERA® (droxidopa). (n.d.). Taking Northera, Titration and Safety. Retrieved from [Link]
-
NORTHERA® (droxidopa). (n.d.). Dosing & Titration. Retrieved from [Link]
-
Thompson, C. D., et al. (2011). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Chemical Research in Toxicology, 24(8), 1341-1351. Available from: [Link]
-
Claustre, J., et al. (1987). Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 419, 324-328. Available from: [Link]
-
Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]
-
Michalska, A., & Maslyk, M. (2010). Anodic oxidation of 3,4-dihydroxyphenylacetic acid on carbon electrodes in acetic acid solutions. Bioelectrochemistry, 78(1), 43-47. Available from: [Link]
-
Graham, D. G. (1996). Facile oxidative decarboxylation of 3,4-dihydroxyphenylacetic acid catalyzed by copper and manganese ions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1290(3), 224-230. Available from: [Link]
-
Anderson, J. J., et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. Journal of Biological Chemistry, 286(30), 26978-26986. Available from: [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol oxidase | Research Starters | EBSCO Research [ebsco.com]
- 4. Anodic oxidation of 3,4-dihydroxyphenylacetic acid on carbon electrodes in acetic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile oxidative decarboxylation of 3,4-dihydroxyphenylacetic acid catalyzed by copper and manganese ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Droxidopa (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
- 13. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in the Analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantitative analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. As a polar catechol-containing amino acid, this analyte presents unique difficulties in complex biological matrices. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the accuracy, reproducibility, and robustness of your bioanalytical methods.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses the fundamental principles underlying the analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and the common challenges associated with it.
Q1: What is 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and why is its quantitative analysis important?
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a non-proteinogenic amino acid, is structurally related to critical catecholamine neurotransmitters. Its accurate quantification in biological fluids (e.g., plasma, urine, cerebrospinal fluid) is vital in various research areas, including metabolomics, pharmacology, and clinical diagnostics, to understand metabolic pathways, assess drug efficacy, or identify biomarkers for disease.[1][2]
Q2: What are "matrix effects" in the context of LC-MS/MS analysis?
Matrix effects are a significant challenge in quantitative LC-MS/MS, describing the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3][4] These effects manifest in two primary ways:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization in the MS source, leading to a decreased analyte signal.[5][6][7]
-
Ion Enhancement: A less common phenomenon where co-eluting substances improve the ionization efficiency of the analyte, causing an artificially high signal.[8][9]
Both phenomena compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q3: Why is a polar molecule like 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid particularly susceptible to matrix effects?
The susceptibility of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid stems from its physicochemical properties. Its structure contains a catechol group and an amino acid moiety, making it highly polar and hydrophilic. In reversed-phase chromatography, it elutes very early, often in the "solvent front" where many other polar endogenous matrix components, such as salts and phospholipids, also elute.[10] This co-elution is the primary cause of significant and variable matrix effects.[6]
Q4: What are the regulatory expectations regarding the evaluation of matrix effects?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough evaluation of matrix effects during bioanalytical method validation.[11][12][13] The guidance requires demonstrating that the matrix does not interfere with the accuracy, precision, and selectivity of the assay.[12][14] This is typically assessed by analyzing blank matrix samples from at least six different sources to ensure that lot-to-lot variability in the matrix composition does not impact quantification.[11]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides practical, step-by-step solutions to specific issues encountered during method development and sample analysis.
Issue 1: Low Signal Intensity and Poor Reproducibility
Question: My signal for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is weak and highly variable between replicates, even at the same concentration. How do I confirm that a matrix effect is the cause?
Answer: As a Senior Application Scientist, my first step is always to systematically quantify the matrix effect. The most accepted method is the post-extraction spike analysis , which provides a quantitative measure of ion suppression or enhancement.[15][16] This approach directly compares the analyte's response in a clean solvent to its response in a blank, extracted matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract a blank biological matrix (e.g., plasma) from at least six different sources. After the final evaporation step, spike the analyte and IS into the extracted matrix residue before reconstitution.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into the blank biological matrix before starting the extraction process. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze and Calculate: Analyze all samples by LC-MS/MS. The Matrix Factor (MF) is calculated using the peak areas from Set A and Set B.
| Sample Set | Description | Analyte Peak Area | IS Peak Area |
| Set A | Analyte + IS in Solvent | Area(A) | Area(IS_A) |
| Set B | Extracted Blank Matrix + Analyte + IS | Area(B) | Area(IS_B) |
Matrix Factor (MF) Calculation:
-
For the Analyte: MF_Analyte = Area(B) / Area(A)
-
For the Internal Standard: MF_IS = Area(IS_B) / Area(IS_A)
-
IS-Normalized MF: MF_IS_Normalized = MF_Analyte / MF_IS
Interpretation of Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression. An MF of 0.3 indicates 70% signal suppression.
-
MF > 1: Ion enhancement.
-
IS-Normalized MF: According to regulatory guidelines, this value should be close to 1.0, indicating that the IS effectively compensates for the matrix effect.[16]
Issue 2: Ineffective Sample Cleanup with Protein Precipitation
Question: I'm using a simple protein precipitation (PPT) method with acetonitrile, but my extracts are showing significant ion suppression. What are more effective sample preparation strategies?
Answer: While PPT is fast and simple, it is often the least effective technique for removing matrix interferences, particularly phospholipids, which are a primary cause of ion suppression.[5][10][17] For a polar analyte like 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a more selective sample preparation technique is required.
Below is a decision-making workflow to guide your selection of an appropriate sample preparation strategy.
Sources
- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. fda.gov [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. pharmacompass.com [pharmacompass.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Chromatographic Resolution of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)
Welcome to the dedicated technical support guide for the chromatographic analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, known pharmaceutically as Droxidopa or L-DOPS. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of achieving high-resolution separation for this unique molecule.
Droxidopa presents a distinct set of analytical challenges due to its molecular structure, which combines a catechol group, an amino acid backbone, and stereoisomerism. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you develop robust, reproducible, and high-resolution chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic resolution of Droxidopa particularly challenging?
Droxidopa's structure is a convergence of three key chemical features that demand careful control over chromatographic parameters:
-
Zwitterionic Nature: As an amino acid, Droxidopa possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This means its net charge is highly dependent on the pH of the mobile phase, dramatically influencing its retention in reversed-phase systems.[1][2]
-
High Polarity & Catechol Group: The presence of the 3,4-dihydroxyphenyl (catechol) moiety, in addition to the amino and carboxyl groups, makes the molecule very polar. This can lead to poor retention on traditional non-polar stationary phases like C18. Furthermore, the catechol group is prone to secondary interactions with residual silanols on silica-based columns, often resulting in peak tailing.[3]
-
Stereoisomerism: Droxidopa is a chiral molecule. The therapeutic agent is the L-threo isomer. Its synthesis can result in impurities such as the erythro-diastereomer, which must be effectively separated to ensure drug purity and safety.[4][5] This necessitates the use of specialized chiral separation techniques.[6][7]
Q2: How does mobile phase pH critically affect the retention and peak shape of Droxidopa?
Mobile phase pH is the single most powerful tool for controlling the retention and peak shape of ionizable compounds like Droxidopa.[8][9] The molecule's charge state changes as the pH varies relative to its pKa values.
-
At Low pH (pH < 2): The carboxylic acid group is protonated (neutral, -COOH), and the amino group is protonated (positive, -NH₃⁺). The molecule carries a net positive charge and behaves as a moderately polar cation, which can be well-retained on reversed-phase columns. This is often the ideal range for analysis.[9][10]
-
At Intermediate pH (pH ~3-6): The molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and an ionized carboxylate group (-COO⁻). This form has high polarity and may exhibit poor retention.
-
At High pH (pH > 9): The amino group is deprotonated (neutral, -NH₂), and the carboxylic group is ionized (negative, -COO⁻). The molecule carries a net negative charge. Operating at high pH can damage traditional silica columns.
Controlling the pH to be at least 1.5-2 units away from the analyte's pKa values ensures a single, stable ionic form, which is crucial for sharp, symmetrical peaks and reproducible retention times.[8]
Caption: Effect of pH on Droxidopa's ionization and retention.
Q3: What are the recommended starting conditions for a reversed-phase HPLC analysis of Droxidopa?
For method development, it's best to start with conditions known to promote good retention and peak shape. The following table outlines a robust starting point for achiral analysis.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard workhorse column. Consider an "AQ" or polar-embedded phase if retention is still low.[4] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Creates a low pH (~2.0-3.0) to suppress carboxylate ionization and ensure a consistent cationic form of the analyte.[10][11] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity.[10][11] |
| Gradient | 5% B to 40% B over 15 minutes | A shallow gradient is a good starting point to resolve Droxidopa from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Can be optimized to improve resolution or reduce run time.[12] |
| Column Temp. | 25-30 °C | Temperature control is crucial for reproducible retention times.[13] |
| Detection | UV at 220-250 nm | Droxidopa has UV absorbance in this range. 220 nm or 235 nm are commonly used.[10][11][12] |
| Injection Vol. | 10 µL | Start with a low volume to avoid column overload, which can cause peak fronting. |
| Sample Diluent | Mobile Phase A or a similar acidic buffer | Dissolving the sample in a solvent weaker than or matched to the initial mobile phase is critical for good peak shape.[14] |
Q4: How do I separate the stereoisomers of Droxidopa?
Separating enantiomers and diastereomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP).[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including amino acid derivatives.[7][16]
Strategy for Chiral Method Development:
-
Column Screening: Screen a set of CSPs (e.g., Chiralpak IA, IB, IC) under normal phase, polar organic, and reversed-phase conditions.
-
Normal Phase: A mobile phase of Hexane/Ethanol with an acidic or basic additive is a common starting point.
-
Mobile Phase Optimization: Once a CSP shows some selectivity, optimize the mobile phase composition (e.g., the ratio of alcohol modifier) to maximize resolution.[7]
Q5: What detection method is most suitable for Droxidopa analysis?
-
UV Detection: This is the most common and accessible method for purity and content uniformity testing in pharmaceutical settings. Wavelengths between 220 nm and 250 nm provide good sensitivity.[10][12]
-
LC-MS/MS: For bioanalytical applications (e.g., measuring Droxidopa in plasma or tissue), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[17] It offers superior sensitivity and selectivity, allowing for accurate quantification in complex biological matrices.[18][19]
Troubleshooting Guide
Caption: A logical workflow for troubleshooting poor peak resolution.
Problem 1: My Droxidopa peak is showing significant tailing.
-
Question: My chromatogram shows a sharp front but a long, sloping tail for the Droxidopa peak. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for a compound like Droxidopa is typically caused by unwanted secondary interactions or improper mobile phase conditions.
-
Cause - Silanol Interactions: The catechol and amino groups can interact with acidic, underivatized silanol groups on the silica stationary phase.
-
Solution: Add a competing base to the mobile phase, such as 0.1% Triethylamine (TEA), to mask these active sites.[12] Alternatively, use a modern, fully end-capped, high-purity silica column.
-
-
Cause - Inappropriate pH: If the mobile phase pH is too close to a pKa value of Droxidopa, both ionized and non-ionized forms can exist simultaneously, leading to tailing.
-
Cause - Column Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Problem 2: I can't resolve Droxidopa from a critical impurity.
-
Question: Droxidopa is co-eluting with a known related substance (e.g., 3,4-dihydroxy benzaldehyde or the erythro-isomer). How can I improve the separation?
-
Answer: Improving resolution (Rs) requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).[13]
-
Manipulate Selectivity (α): This is the most effective approach.
-
Adjust Organic Modifier: Change the organic solvent from acetonitrile to methanol or vice-versa. These solvents have different interactions and can significantly alter elution order.
-
Fine-tune pH: Small changes in pH (e.g., from 2.5 to 3.0) can subtly change the ionization of Droxidopa and acidic or basic impurities, altering selectivity.[1]
-
Change Stationary Phase: If mobile phase changes are insufficient, switch to a column with a different chemistry. A Phenyl-Hexyl phase, for example, can offer unique π-π interactions with the aromatic ring of Droxidopa and its impurities, providing different selectivity than a C18.[20]
-
-
Increase Efficiency (N):
-
Reduce Flow Rate: Lowering the flow rate can increase peak efficiency and improve resolution, though it will increase the run time.[13][21]
-
Use a Longer Column or Smaller Particles: A longer column or one packed with smaller particles (e.g., 3 µm or sub-2 µm) will generate more theoretical plates and increase efficiency.[13]
-
-
Problem 3: The retention time for Droxidopa is unstable.
-
Question: My Droxidopa peak is drifting to earlier or later times across a sequence of injections. What's causing this?
-
Answer: Retention time instability points to a lack of equilibrium or a changing system condition.[14]
-
Cause - Inadequate Equilibration: The column was not sufficiently conditioned with the initial mobile phase before the first injection.
-
Solution: Always equilibrate the column with at least 10-15 column volumes of the starting mobile phase before initiating the run sequence.
-
-
Cause - Unstable pH: If the mobile phase is unbuffered, absorption of atmospheric CO₂ can lower the pH over time, affecting retention.
-
Solution: Always use a buffer in your aqueous mobile phase. Prepare fresh mobile phase daily to ensure consistency.
-
-
Cause - Temperature Fluctuation: The laboratory ambient temperature is changing, affecting mobile phase viscosity and retention.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[13]
-
-
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase for Robust Droxidopa Analysis
This protocol describes the preparation of 1 L of a common mobile phase used for Droxidopa analysis.
Objective: To prepare a 25 mM potassium dihydrogen phosphate buffer at pH 2.5, mixed with acetonitrile.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric acid (H₃PO₄), 85%
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
0.45 µm membrane filter
Procedure:
-
Prepare Aqueous Buffer:
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L beaker.[4]
-
Place a calibrated pH probe in the solution.
-
Slowly add orthophosphoric acid dropwise while stirring until the pH meter reads 2.5 ± 0.05.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.
-
-
Filter and Degas:
-
Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.
-
Degas the buffer by sonicating for 10-15 minutes or by vacuum filtration.
-
-
Prepare Mobile Phase:
-
For a 60:40 (v/v) aqueous:acetonitrile mobile phase, measure 600 mL of the prepared buffer (Mobile Phase A) and 400 mL of acetonitrile (Mobile Phase B).[10]
-
Combine them in a suitable mobile phase reservoir. Mix well and label clearly. Note: Always add the organic solvent to the aqueous phase slowly to avoid precipitation.
-
Protocol 2: General Method for Screening Chiral Stationary Phases (CSPs)
Objective: To quickly assess the enantioselectivity of different CSPs for Droxidopa.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of racemic Droxidopa (or a sample containing multiple isomers) in a suitable solvent (e.g., ethanol or methanol).
-
Install First CSP: Install the first chiral column (e.g., a cellulose-based CSP).
-
Screening Run 1 (Normal Phase):
-
Mobile Phase: 90:10 (v/v) Hexane:Ethanol with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection: Inject 5 µL of the stock solution.
-
Analysis: Observe the chromatogram for any peak splitting or separation.
-
-
Screening Run 2 (Polar Organic):
-
Mobile Phase: 100% Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Analysis: Flush the column thoroughly with the new mobile phase before injecting. Observe for separation.
-
-
Repeat: Repeat steps 2-4 for different classes of CSPs (e.g., an amylose-based CSP).
-
Evaluation: Compare the chromatograms. A column that shows baseline or partial separation is a good candidate for further method optimization by fine-tuning the mobile phase composition.[7]
References
-
ijpar. (n.d.). Analytical Method Development and Validation of Droxidopa By Using HPLC Method. Retrieved from [Link]
-
ResearchGate. (2020). Method development and validation of droxidopa by HPLC technique. Retrieved from [Link]
-
ProQuest. (n.d.). Method Development and Validation of Droxidopa by RP-UPLC. Retrieved from [Link]
-
Impactfactor. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub. Retrieved from [Link]
-
Semantic Scholar. (2020). Method development and validation of droxidopa by HPLC technique. Retrieved from [Link]
-
(n.d.). Chiral Drug Separation. Retrieved from [Link]
-
(n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Semantic Scholar. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
(n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
ResearchGate. (2022). Problem with peaks resolution in HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
(n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]
-
PubMed. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
YouTube. (2025). How Does Chiral Chromatography Work?. Retrieved from [Link]
-
PubMed. (n.d.). HPLC Separation of Enantiomers Using Chiral Stationary Phases. Retrieved from [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. impactfactor.org [impactfactor.org]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. [PDF] Method development and validation of droxidopa by HPLC technique | Semantic Scholar [semanticscholar.org]
- 11. Method Development and Validation of Droxidopa by RP-UPLC - ProQuest [proquest.com]
- 12. ijpar.com [ijpar.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. nebiolab.com [nebiolab.com]
- 18. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Purification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)
Welcome to the technical support center for the purification of crude 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as Droxidopa. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule: Key Physicochemical Properties
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is a polar molecule containing both a basic amino group and an acidic carboxylic acid group, making it an amino acid. The presence of the catechol (3,4-dihydroxyphenyl) moiety is critical to its biological activity but also presents a primary challenge in purification due to its susceptibility to oxidation.
Table 1: Physicochemical Properties of Droxidopa
| Property | Value | Significance in Purification |
| Molecular Weight | 213.19 g/mol | Standard property for stoichiometric calculations. |
| Appearance | White to light brown crystalline powder[1] | Discoloration often indicates oxidation or impurities. |
| Solubility | Slightly soluble in water; practically insoluble in methanol, ethanol, acetone, ether; soluble in dilute hydrochloric acid[1] | Dictates solvent selection for recrystallization and extraction. Solubility in dilute acid is key for acid-base purification strategies. |
| pKa | The molecule has multiple pKa values due to the carboxylic acid, amino, and catechol groups. | Understanding the pKa values is crucial for developing effective acid-base extraction protocols. |
II. Purification Strategies: A Comparative Overview
The choice of purification strategy for crude Droxidopa depends on the nature and quantity of impurities present. The most common impurities are diastereomers (erythro form), unreacted starting materials (e.g., 3,4-dihydroxybenzaldehyde, glycine), and oxidation byproducts.[2]
Here we will discuss two primary, effective, and scalable purification strategies: Recrystallization of the Hydrochloride Salt and Acid-Base Extraction .
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of Droxidopa.
Recrystallization Issues
Q1: My Droxidopa won't crystallize out of solution after cooling. What should I do?
A1: This is a common issue, often caused by one of two things:
-
Too much solvent was used: The solution is not supersaturated. To remedy this, you can try to gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool slowly again.[3][4]
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. You can induce crystallization by:
Q2: The product has "oiled out" instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. To prevent this, you can:
-
Add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.[3]
-
Slower Cooling: Allow the solution to cool more gradually. You can do this by leaving the flask at room temperature for a longer period before moving it to an ice bath.
Q3: The recovered crystals are still colored (pinkish or brown). What does this indicate and how can I remove the color?
A3: A pink or brown hue typically indicates oxidation of the catechol group. To address this:
-
Use of Antioxidants: While not a purification step per se, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before the filtration step in recrystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Purity and Analysis Questions
Q4: How do I know if my purified Droxidopa is pure?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of Droxidopa.[5][6][7][8] A well-developed HPLC method can separate Droxidopa from its process-related impurities and degradation products.[5][6] Key parameters to check are the peak area percentage of your main compound and the absence of impurity peaks at specific retention times.
Q5: What are the common impurities I should be looking for in my HPLC analysis?
A5: Common impurities can be categorized as:
-
Process-related impurities: These include starting materials, intermediates, and diastereomers. An important one to monitor is the erythro-diastereomer of Droxidopa.[2]
-
Degradation products: Droxidopa is susceptible to degradation under acidic, alkaline, and thermal stress.[5][6] One notable degradation product is 3,4-dihydroxyphenylacetaldehyde (DOPAL), which can be toxic.[9]
Table 2: Common Impurities of Droxidopa
| Impurity Name | Type | Typical Method of Removal |
| Erythro-Droxidopa | Diastereomer | Column Chromatography, Fractional Recrystallization[2] |
| 3,4-dihydroxybenzaldehyde | Starting Material | Column Chromatography, Recrystallization[2] |
| Glycine | Starting Material | Recrystallization, Washing[2] |
| 3,4-dihydroxyphenylacetaldehyde (DOPAL) | Degradation Product | Careful control of pH and temperature during purification[9] |
| Oxidation byproducts | Degradation Product | Recrystallization, Charcoal treatment |
IV. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization of Droxidopa Hydrochloride
This method leverages the good solubility of Droxidopa in dilute acid and its lower solubility as the hydrochloride salt in an organic solvent.[1]
Rationale: Converting Droxidopa to its hydrochloride salt increases its stability and allows for the use of different solvent systems for recrystallization, which can be highly effective at removing non-polar impurities.
Step-by-Step Methodology:
-
Dissolution: In a flask, suspend the crude Droxidopa in a minimal amount of water.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until all the solid dissolves and the solution is clear.[10][11]
-
Solvent Addition: To the clear solution, add an anti-solvent such as isopropyl alcohol or methanol.[10][11][12][13][14] The amount of alcohol added should be sufficient to start inducing cloudiness.
-
Heating: Gently heat the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropyl alcohol or the alcohol used in step 3.
-
Drying: Dry the purified Droxidopa HCl crystals under vacuum.
-
Conversion to Free Base (Optional): To obtain the free amino acid, dissolve the Droxidopa HCl in water and adjust the pH to ~7.5-8.5 with a base like triethylamine.[12][14] The free Droxidopa will precipitate and can be collected by filtration.
Diagram 1: Workflow for Recrystallization of Droxidopa HCl
Caption: Recrystallization workflow for Droxidopa HCl.
Protocol 2: Purification by Acid-Base Extraction
This technique exploits the amphoteric nature of Droxidopa, allowing for its separation from neutral impurities.
Rationale: Droxidopa can be protonated under acidic conditions and deprotonated under basic conditions, altering its solubility between aqueous and organic phases. Neutral impurities will remain in the organic phase throughout this process.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude Droxidopa in an organic solvent in which it has some solubility, such as ethyl acetate. If solubility is low, a co-solvent may be needed.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated Droxidopa will move to the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) with stirring until the pH is neutral. Droxidopa will precipitate out at its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified Droxidopa under vacuum.
Diagram 2: Logic of Acid-Base Extraction for Droxidopa
Caption: Phase separation in acid-base extraction.
V. Purity Analysis: A Standard HPLC Method
A reliable HPLC method is essential for confirming the purity of the final product. The following is a representative method adapted from the literature.[2][7]
Table 3: Representative HPLC Parameters for Droxidopa Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 2.0) and acetonitrile.[2][8] |
| Flow Rate | 1.0 mL/min[2][7] |
| Detection | UV at 220 nm or 250 nm[2][7][8] |
| Column Temperature | 25°C[2] |
| Injection Volume | 10 µL[2] |
VI. References
-
Ajanta Pharma USA Inc. (n.d.). Droxidopa Capsules 100 mg, 200 mg and 300 mg - SAFETY DATA SHEET.
-
Kumar, T. S., et al. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. Journal of Chromatographic Science, 54(9), 1535-1542. Available from: [Link]
-
Kumar, T. S., et al. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR. Oxford Academic. Available from: [Link]
-
Justia Patents. (2020). An improved process for the preparation of droxidopa and its intermediate. Available from: [Link]
-
ResearchGate. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR | Request PDF. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available from: [Link]
-
Impact Factor. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub. Available from: [Link]
-
International Journal of Pharmaceutical and Analytical Research. (n.d.). Analytical Method Development and Validation of Droxidopa By Using HPLC Method. Available from: [Link]
-
Eisenhofer, G., et al. (2010). Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde. Clinical Chemistry, 56(5), 848-850. Available from: [Link]
-
ResearchGate. (2025). Method development and validation of droxidopa by HPLC technique. Available from: [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Available from: [Link]
-
Google Patents. (n.d.). CN103086906B - Droxidopa crystal and preparation method thereof. Available from:
-
SynZeal. (n.d.). Droxidopa Impurities. Available from: [Link]
-
Google Patents. (n.d.). WO2017168313A1 - An improved process for the preparation of droxidopa and its intermediate. Available from:
-
Google Patents. (n.d.). US20200354308A1 - An improved process for the preparation of droxidopa and its intermediate. Available from:
-
University of York. (n.d.). Problems with Recrystallisations. Available from: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]
-
Reddit. (2024). Recrystallization Issues : r/Chempros. Available from: [Link]
-
Google Patents. (n.d.). CN103086906A - Droxidopa crystal and preparation method thereof. Available from:
Sources
- 1. ajantapharmausa.com [ajantapharmausa.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpar.com [ijpar.com]
- 8. researchgate.net [researchgate.net]
- 9. Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103086906B - Droxidopa crystal and preparation method thereof - Google Patents [patents.google.com]
- 11. CN103086906A - Droxidopa crystal and preparation method thereof - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. WO2017168313A1 - An improved process for the preparation of droxidopa and its intermediate - Google Patents [patents.google.com]
- 14. US20200354308A1 - An improved process for the preparation of droxidopa and its intermediate - Google Patents [patents.google.com]
Validation & Comparative
Comparing analytical methods for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
An In-Depth Technical Guide to the Analytical Quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)
This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a synthetic amino acid precursor of norepinephrine, known pharmaceutically as Droxidopa or L-DOPS. The accurate determination of Droxidopa in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for ensuring product quality, performing pharmacokinetic studies, and enabling therapeutic drug monitoring.
We will explore the technical nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), the gold standard of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and the utility of UV-Visible Spectrophotometry. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical data required to select and implement the most appropriate analytical strategy for their specific application.
HPLC with UV detection is a cornerstone technique in pharmaceutical analysis, prized for its robustness, reliability, and cost-effectiveness. For a molecule like Droxidopa, which possesses a catechol ring, the inherent chromophore allows for sensitive detection at specific UV wavelengths, making this a highly suitable method for quality control and formulation assay.
Principle of the Method
The fundamental principle involves injecting a dissolved sample into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. For Droxidopa, a polar molecule, Reverse-Phase HPLC is the method of choice. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Droxidopa is retained on the column and then eluted as the mobile phase composition changes or as a function of time in an isocratic system. The key to a successful separation is the precise control of mobile phase pH. Droxidopa has both an acidic carboxylic acid group and a basic amino group. Acidifying the mobile phase (e.g., with phosphate buffer or triethylamine) ensures these functional groups are protonated, which suppresses silanol interactions on the column and results in a sharp, symmetrical peak shape.[1] Detection is achieved by passing the column eluent through a UV detector set to a wavelength where Droxidopa exhibits maximum absorbance, typically around 220-280 nm.[2][3]
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is adapted from validated methods for determining Droxidopa and its related substances, ensuring specificity and stability-indicating capabilities.[1][2]
Reagents and Materials:
-
Droxidopa Reference Standard
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Acetonitrile (HPLC Grade)
-
Triethylamine (TEA)
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a buffer of 0.1% v/v Triethylamine in water and adjust the pH to 2.5 with orthophosphoric acid. The mobile phase consists of this buffer and Acetonitrile in a 60:40 v/v ratio.[1] Filter through a 0.45 µm membrane filter and degas by sonication.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Droxidopa reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.[1]
-
Sample Preparation (for Assay): Accurately weigh a quantity of powdered tablets equivalent to 25 mg of Droxidopa and transfer to a 25 mL volumetric flask. Add approximately 15 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL. Dilute 1 mL of the filtrate to 10 mL with the mobile phase.
Instrumental Conditions:
-
HPLC System: Standard HPLC with UV/Vis or PDA detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% TEA Buffer (pH 2.5) : Acetonitrile (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 220 nm.[2]
-
Run Time: Approximately 10-15 minutes (sufficient to elute the main peak and any relevant impurities).
Sources
Validating Droxidopa as a Therapeutic Target for Neurogenic Orthostatic Hypotension: A Comparative Guide
For researchers and drug development professionals navigating the complexities of autonomic nervous system disorders, the validation of a therapeutic target is the cornerstone of a successful clinical program. This guide provides an in-depth technical analysis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, more commonly known as Droxidopa (L-threo-dihydroxyphenylserine or L-DOPS), as a therapeutic target for neurogenic orthostatic hypotension (nOH). We will explore the preclinical and clinical evidence supporting its mechanism of action and compare its performance against key alternative therapeutic strategies, supported by experimental data and detailed protocols.
The Rationale for Targeting Norepinephrine Deficiency in Neurogenic Orthostatic Hypotension
Neurogenic orthostatic hypotension is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to symptoms like dizziness, lightheadedness, and syncope.[1][2] This condition arises from a failure of the autonomic nervous system to adequately release norepinephrine, a crucial neurotransmitter for vasoconstriction and blood pressure maintenance.[3][4] Consequently, therapeutic strategies have focused on replenishing or mimicking the effects of norepinephrine.
Droxidopa emerges as a logical therapeutic candidate due to its direct role as a synthetic amino acid precursor to norepinephrine.[1] Its validation as a therapeutic target hinges on demonstrating that its conversion to norepinephrine effectively restores vascular tone and alleviates the symptoms of nOH.
Droxidopa: A Validated Therapeutic Target
The validation of Droxidopa is supported by a robust body of evidence spanning its mechanism of action, preclinical efficacy, and extensive clinical trial data.
Mechanism of Action: A Prodrug Approach
Droxidopa is an orally administered prodrug that is converted to norepinephrine by the enzyme L-aromatic-amino-acid decarboxylase (AAAD), also known as DOPA decarboxylase.[1] This enzyme is widely distributed throughout the body, allowing for the conversion of Droxidopa to norepinephrine in both the peripheral and central nervous systems.[1] Unlike norepinephrine itself, Droxidopa can cross the blood-brain barrier.[5] The resulting increase in norepinephrine levels enhances vascular tone, leading to an elevation in blood pressure and a reduction in orthostatic symptoms.[1]
Caption: Droxidopa's mechanism of action.
Preclinical Validation
Early preclinical studies were instrumental in establishing the therapeutic potential of Droxidopa. While specific animal models of nOH are not extensively detailed in the readily available literature, the fundamental pharmacological properties were characterized. For instance, studies in various animal models demonstrated that administration of Droxidopa leads to a dose-dependent increase in blood pressure.[6] These studies also confirmed that the pressor effect is mediated by its conversion to norepinephrine and subsequent stimulation of alpha-adrenergic receptors.[6]
Preclinical safety evaluations, guided by frameworks like the ICH S6(R1) guidelines, would have been conducted to identify safe starting doses, potential target organs for toxicity, and to assess the reversibility of any adverse effects.[7][8][9]
Clinical Validation of Droxidopa
Multiple randomized, placebo-controlled clinical trials have provided Class I evidence for the efficacy and safety of Droxidopa in treating symptomatic nOH.[10] These trials have consistently demonstrated statistically significant improvements in patient-reported outcomes and objective hemodynamic measures.
Efficacy Data
An integrated analysis of three randomized, double-blind studies showed that Droxidopa significantly improved the Orthostatic Hypotension Questionnaire (OHQ) composite score compared to placebo.[11] The OHQ is a validated tool to assess the severity of nOH symptoms and their impact on daily activities.[12][13][14][15][16] Specifically, the analysis revealed a significant reduction in the cardinal symptom of dizziness and lightheadedness.[11]
| Efficacy Outcome | Droxidopa | Placebo | p-value | Source(s) |
| Change in OHQ Composite Score | -2.68 ± 2.20 | -1.82 ± 2.34 | <0.001 | [11] |
| Change in Dizziness/Lightheadedness Score | -3.0 ± 2.9 | -1.8 ± 3.1 | <0.001 | [11] |
| Increase in Standing Systolic BP (mmHg) | 11.2 | 3.9 | <0.001 | [10] |
Safety Profile
The most common adverse events reported in clinical trials include headache, dizziness, nausea, and hypertension.[17] A key consideration in the treatment of nOH is the risk of supine hypertension. While Droxidopa can increase supine blood pressure, the incidence of clinically significant supine hypertension has been relatively low in clinical trials.[18] Long-term safety studies have shown that Droxidopa is generally well-tolerated.[6] However, there have been some reports of cognitive and behavioral side effects, such as confusion and irritability, which may be related to its central effects.[5][19]
Comparative Analysis of Therapeutic Alternatives
While Droxidopa is an effective treatment for nOH, several other therapeutic agents with different mechanisms of action are also used. This section provides a comparative overview of Droxidopa with Midodrine, Pyridostigmine, and Atomoxetine.
Midodrine
Mechanism of Action: Midodrine is a prodrug that is metabolized to desglymidodrine, a direct-acting alpha-1 adrenergic receptor agonist.[7][12][13][20][21] This leads to peripheral vasoconstriction and an increase in blood pressure.[7][20]
Comparative Efficacy: A network meta-analysis suggests that midodrine may have a larger effect on increasing standing systolic blood pressure compared to Droxidopa.[22] However, direct head-to-head trials are limited.[22]
Comparative Safety: The same meta-analysis indicated that midodrine is associated with a significantly greater risk of supine hypertension compared to placebo, a risk that was not statistically significant for Droxidopa.[22]
Pyridostigmine
Mechanism of Action: Pyridostigmine is a reversible acetylcholinesterase inhibitor.[11][23][24][25][26] By preventing the breakdown of acetylcholine at the ganglionic synapse, it enhances sympathetic neurotransmission, leading to a modest increase in blood pressure, particularly in the upright position.[23][24]
Comparative Efficacy: Pyridostigmine generally has a more modest effect on blood pressure compared to Droxidopa and Midodrine.[27] It is often considered as an adjunctive therapy.[26]
Comparative Safety: A significant advantage of pyridostigmine is its lower risk of causing or worsening supine hypertension.[11] Common side effects are cholinergic in nature, such as abdominal cramps and increased salivation.[26]
Atomoxetine
Mechanism of Action: Atomoxetine is a selective norepinephrine transporter (NET) inhibitor.[3][28] By blocking the reuptake of norepinephrine at the synaptic cleft, it increases the availability of this neurotransmitter to act on adrenergic receptors.[3]
Comparative Efficacy: Some studies suggest that atomoxetine can be as effective as midodrine in improving orthostatic blood pressure changes and may be better at ameliorating nOH symptoms.[3] However, a recent randomized controlled trial did not find it to be superior to placebo in improving symptoms over a four-week period.[29]
Comparative Safety: Atomoxetine is generally well-tolerated, with a lower risk of supine hypertension compared to direct-acting pressor agents.[28]
| Therapeutic Agent | Mechanism of Action | Key Efficacy Findings | Key Safety Considerations |
| Droxidopa | Norepinephrine Prodrug | Significant improvement in OHQ scores and standing systolic BP. | Headache, dizziness, nausea, potential for supine hypertension and rare cognitive/behavioral effects. |
| Midodrine | Alpha-1 Adrenergic Agonist | Potentially greater increase in standing systolic BP than Droxidopa. | Higher risk of supine hypertension. |
| Pyridostigmine | Acetylcholinesterase Inhibitor | Modest increase in upright BP. | Lower risk of supine hypertension; cholinergic side effects. |
| Atomoxetine | Norepinephrine Transporter Inhibitor | Conflicting evidence on long-term efficacy for symptom improvement. | Generally well-tolerated with a lower risk of supine hypertension. |
Experimental Protocols for Target Validation
The validation of these therapeutic targets relies on a variety of well-established experimental protocols. Below are representative step-by-step methodologies for key assays.
Protocol 1: Quantification of Droxidopa and Norepinephrine in Human Plasma by LC-MS/MS
Objective: To accurately measure the concentration of Droxidopa and its active metabolite, norepinephrine, in plasma samples for pharmacokinetic analysis.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a stable isotope-labeled internal standard (e.g., L-threo-Droxidopa-13C2,15N).[24]
-
Perform protein precipitation by adding acetonitrile.[30]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a validated HPLC or UPLC system.[24]
-
Column: A reverse-phase C18 column.[24]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[24]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[24]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Droxidopa, norepinephrine, and their internal standards.[24]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of Droxidopa and norepinephrine.
-
Calculate the concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Caption: LC-MS/MS workflow for Droxidopa analysis.
Protocol 2: In Vitro Assay for Alpha-1 Adrenergic Receptor Agonism
Objective: To determine the functional activity of a compound (e.g., desglymidodrine) as an agonist at the alpha-1 adrenergic receptor.
Methodology:
-
Tissue Preparation:
-
Isolate a strip of rabbit descending thoracic aorta, a tissue rich in alpha-1 adrenergic receptors.[5]
-
Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
-
Functional Assay:
-
Allow the tissue to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of the test compound (e.g., desglymidodrine).[6]
-
Measure the contractile response of the aortic strip using an isometric force transducer.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response versus the log concentration of the agonist.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax) from the concentration-response curve.
-
Protocol 3: Assessment of Clinical Symptoms using the Orthostatic Hypotension Questionnaire (OHQ)
Objective: To quantify the severity of nOH symptoms and their impact on daily life in a clinical trial setting.
Methodology:
-
Questionnaire Administration:
-
Scoring:
-
Patients rate the severity of six symptoms (e.g., dizziness, weakness, visual disturbances) on a scale of 0 to 10.[15]
-
Patients also rate the impact of their symptoms on four daily activities (e.g., standing for a long time, walking) on a similar scale.[15]
-
A composite score is calculated by averaging the scores from the symptom and activity scales.[15]
-
-
Data Analysis:
-
Compare the change in OHQ scores from baseline to the end of the treatment period between the active drug and placebo groups using appropriate statistical methods (e.g., ANCOVA).
-
Conclusion
The validation of Droxidopa as a therapeutic target for neurogenic orthostatic hypotension is well-supported by its clear mechanism of action, preclinical data, and robust clinical trial evidence demonstrating its efficacy in improving symptoms and objective hemodynamic measures. A comparative analysis with alternative therapies such as midodrine, pyridostigmine, and atomoxetine reveals a landscape of treatment options with distinct mechanisms, efficacy profiles, and safety considerations. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the design of future clinical trials and the development of novel, more effective therapies for this challenging condition. The experimental protocols outlined in this guide provide a foundational framework for the continued investigation and validation of therapeutic targets in the field of autonomic disorders.
References
-
Chen, J. J., Han, Y., Tang, J., Portillo, I., Hauser, R. A., & Dashtipour, K. (2018). Standing and supine blood pressure outcomes associated with droxidopa and midodrine in patients with neurogenic orthostatic hypotension: a Bayesian meta-analysis and mixed treatment comparison of randomized trials. Annals of Pharmacotherapy, 52(12), 1182–1194. Available at: [Link]
-
Dr.Oracle. (2025). What is the comparison between midodrine and droxidopa for treating orthostatic hypotension?. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Midodrine Hydrochloride?. Available at: [Link]
-
PoTS UK. (n.d.). Midodrine. Available at: [Link]
-
MDedge. (2012). Droxidopa May Improve Symptoms of Neurogenic Orthostatic Hypotension. Available at: [Link]
-
Drugs.com. (2025). Midodrine: Package Insert / Prescribing Information. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Midodrine (midodrine) for blood pressure support in patients with orthostatic hypotension?. Available at: [Link]
-
ICH. (n.d.). Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). Available at: [Link]
-
El-Kafrawy, P., et al. (n.d.). Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Pharmacology in Drug Development. Available at: [Link]
-
European Medicines Agency. (1997). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available at: [Link]
-
Kaufmann, H., et al. (2012). The Orthostatic Hypotension Questionnaire (OHQ): validation of a novel symptom assessment scale. Clinical Autonomic Research, 22(2), 79-90. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available at: [Link]
-
Kaufmann, H., et al. (2011). The Orthostatic Hypotension Questionnaire (OHQ): Validation of a novel symptom assessment scale. ResearchGate. Available at: [Link]
-
Lee, J., & Lee, S. Y. (2018). Droxidopa for Hypotension of Different Etiologies: Two Case Reports. Cureus, 10(9), e3345. Available at: [Link]
-
Jones, D. E., Carter, W. H., Jr, & Carchman, R. A. (1985). Assessing pyridostigmine efficacy by response surface modeling. Fundamental and applied toxicology : official journal of the Society of Toxicology, 5(6 Pt 2), S242–S251. Available at: [Link]
-
Singer, W., et al. (2024). Clinical Correlates of Efficacy of Pyridostigmine in the Treatment of Orthostatic Hypotension. Hypertension. Available at: [Link]
-
Lee, H., et al. (2020). Efficacy of atomoxetine versus midodrine for neurogenic orthostatic hypotension. Annals of Clinical and Translational Neurology, 7(10), 1936-1943. Available at: [Link]
-
Kaufmann, H., et al. (2015). Droxidopa in neurogenic orthostatic hypotension. Expert Review of Cardiovascular Therapy, 13(8), 875-891. Available at: [Link]
-
NIH HEAL Initiative. (n.d.). Orthostatic Hypotension Questionnaire (OHQ). Available at: [Link]
-
Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. ResearchGate. Available at: [Link]
-
Burke, W. J., et al. (2013). Contamination of the Norepinephrine Prodrug Droxidopa by Dihydroxyphenylacetaldehyde. Clinical Chemistry, 59(1), 260-266. Available at: [Link]
-
Palma, J. A., et al. (2018). Supine plasma NE predicts the pressor response to droxidopa in neurogenic orthostatic hypotension. Neurology, 91(16), e1521-e1528. Available at: [Link]
-
Hauser, R. A., et al. (2017). Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension. BMC Neurology, 17(1), 90. Available at: [Link]
-
FDA. (2013). Center for Drug Evaluation and Research Application Number: 203202Orig1s000. Available at: [Link]
-
Holder, K., et al. (2025). Pyridostigmine for the Management of Neurogenic Orthostatic Hypotension: A Systemic Review. Journal of Geriatric Psychiatry and Neurology, 38(2), 85-93. Available at: [Link]
-
Patsnap Synapse. (2024). What is Droxidopa used for?. Available at: [Link]
-
Rascol, O., et al. (2019). Droxidopa for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases. Expert Opinion on Pharmacotherapy, 20(4), 383-392. Available at: [Link]
-
Kaufmann, H., et al. (2014). Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. Neurology, 83(4), 328-335. Available at: [Link]
-
Ramirez, C. E., et al. (2021). Effects of Atomoxetine for the Treatment of Neurogenic Orthostatic Hypotension in Patients With Alpha-synucleinopathies: A Systematic Review of Randomized Controlled Trials and a Focus-Group Discussion. Clinical Neuropharmacology, 44(6), 236-243. Available at: [Link]
-
Palma, J. A., et al. (2018). Supine plasma NE predicts the pressor response to droxidopa in neurogenic orthostatic hypotension. Neurology, 91(16), e1521–e1528. Available at: [Link]
-
Shibao, C. A., et al. (2024). Atomoxetine on neurogenic orthostatic hypotension: a randomized, double-blind, placebo-controlled crossover trial. Clinical Autonomic Research. Available at: [Link]
-
Hama, A. T. (2001). α-Adrenoceptor Assays. Current protocols in pharmacology, Chapter 4, Unit 4.6. Available at: [Link]
-
Espay, A. J., et al. (2018). Cognitive and Behavioral Changes in Patients Treated With Droxidopa for Neurogenic Orthostatic Hypotension: A Retrospective Review. The Journal of clinical psychiatry, 79(6), 17m11915. Available at: [Link]
-
Zholner, O., et al. (2018). Specific inhibition of acetylcholinesterase as an approach to decrease muscarinic side effects during myasthenia gravis treatment. Scientific Reports, 8(1), 389. Available at: [Link]
-
ResearchGate. (n.d.). Clinical studies with droxidopa for neurogenic OH. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). Clinical Study of Droxidopa in Patients With Neurogenic Orthostatic Hypotension (NOH). Available at: [Link]
-
La Manna, S., et al. (2009). Chiral investigation of midodrine, a long-acting α-adrenergic stimulating agent. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 953-958. Available at: [Link]
-
Pittner, H., Stormann, H., & Enzenhofer, R. (1975). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Arzneimittel-Forschung, 25(10), 1591-1596. Available at: [Link]
-
Biaggioni, I., et al. (2015). Randomized withdrawal study of patients with symptomatic neurogenic orthostatic hypotension responsive to droxidopa. Hypertension, 65(1), 101-107. Available at: [Link]
Sources
- 1. What is Droxidopa used for? [synapse.patsnap.com]
- 2. Droxidopa for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Droxidopa in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. co-labb.co.uk [co-labb.co.uk]
- 8. database.ich.org [database.ich.org]
- 9. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. The Orthostatic Hypotension Questionnaire (OHQ): validation of a novel symptom assessment scale - ProQuest [proquest.com]
- 14. The Orthostatic Hypotension Questionnaire (OHQ): validation of a novel symptom assessment scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. heal.nih.gov [heal.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. droracle.ai [droracle.ai]
- 19. Cognitive and Behavioral Changes in Patients Treated With Droxidopa for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 21. ICH Official web site : ICH [ich.org]
- 22. Saturated norepinephrine transporter occupancy by atomoxetine relevant to clinical doses: a rhesus monkey study with (S,S)-[(18)F]FMeNER-D (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. researchgate.net [researchgate.net]
- 27. Supine plasma NE predicts the pressor response to droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Acetylcholinesterase inhibition with pyridostigmine improves heart rate recovery after maximal exercise in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 29. droracle.ai [droracle.ai]
- 30. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and Dopamine
An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the comparative biological evaluation of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid against the well-characterized neurotransmitter, dopamine. While dopamine's role in neuromodulation is extensively documented, its structural analog, 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, represents a novel investigational compound. Due to the limited direct research on this specific analog, this document outlines a hypothesis-driven approach. We will dissect the structural similarities and differences to predict potential biological activity and provide a detailed suite of validated experimental protocols to systematically test these hypotheses. This guide is intended for researchers in neuropharmacology and drug development, offering the necessary tools to assess receptor binding, functional activity, cellular effects, and key pharmacokinetic properties of this and other novel neuroactive compounds.
Introduction: The Benchmark and the Challenger
Dopamine is a foundational catecholamine neurotransmitter in the central nervous system, integral to motor control, motivation, reward, and cognition.[1][2] Its physiological effects are mediated through two families of G protein-coupled receptors (GPCRs): the D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[3][] The D1-like family typically couples to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while the D2-like family couples to Gαi/o proteins to inhibit cAMP production.[5] This dual system of signaling allows for complex and nuanced modulation of neuronal activity.
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid shares the critical 3,4-dihydroxyphenyl (catechol) moiety and the α-amino group with dopamine, which together form the primary pharmacophore for dopamine receptor interaction. However, the substitution of dopamine's ethylamine tail with a carboxyphenylmethyl group introduces a significant structural and chemical alteration. This modification is hypothesized to alter the compound's affinity, efficacy, and selectivity for dopamine receptor subtypes, as well as its metabolic stability and ability to cross the blood-brain barrier.
This guide presents the experimental workflows required to rigorously compare the biological activity of this challenger molecule to the dopamine benchmark.
Structural Analysis and Predicted Physicochemical Properties
The fundamental difference between the two molecules is the presence of a carboxylic acid group on the alpha-carbon of the side chain in 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. This adds a bulky, negatively charged group that can influence receptor docking and pharmacokinetic properties.
| Property | Dopamine | 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid | Rationale for Comparison |
| 2D Structure | ![]() | Visual comparison of the catecholamine core and side chain modifications. | |
| Molecular Formula | C₈H₁₁NO₂ | C₈H₉NO₄ | Impacts molecular weight and elemental composition. |
| Molecular Weight | 153.18 g/mol | 199.16 g/mol | The added carboxyl group increases molecular weight, potentially affecting diffusion and transport. |
| Predicted pKa | ~8.9 (amine), ~9.9, 11.0 (phenolic OH) | ~2.2 (carboxyl), ~5.5 (amine), ~9.0, 11.5 (phenolic OH) | The presence of the acidic carboxyl group will significantly alter the ionization state at physiological pH, impacting solubility and receptor interaction. |
| Predicted LogP | 0.8 | -1.5 to -2.0 | The high polarity of the carboxylic acid group is expected to drastically reduce lipid solubility, which has major implications for blood-brain barrier permeability. |
Dopamine Receptor Signaling: A Mechanistic Overview
To understand the potential effects of a novel analog, one must first master the known signaling cascades of the target receptors. Dopamine receptors modulate neuronal function primarily through G-protein-mediated second messenger systems.
-
D1-Like Receptor Pathway (Gs-Coupled): Agonist binding to D1 or D5 receptors activates the Gαs subunit, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB and ion channels, ultimately leading to an excitatory neuronal response.[5][6]
-
D2-Like Receptor Pathway (Gi-Coupled): Agonist binding to D2, D3, or D4 receptors activates the Gαi subunit, which directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. This pathway is generally associated with an inhibitory neuronal response.[3][5]
-
G-Protein Independent Pathways: Beyond cAMP modulation, dopamine receptors can also signal through other pathways, such as the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as activation of pathways like the MAPK/ERK cascade.[6][7]
A Framework for Experimental Comparison
The following protocols provide a self-validating system to comprehensively profile the biological activity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid relative to dopamine.
Sources
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 5. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro and In Vivo Effects of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa)
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a therapeutic agent is paramount. This guide provides an in-depth comparison of the in vitro and in vivo effects of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, known clinically as Droxidopa (L-DOPS). Droxidopa is a synthetic amino acid analogue that has gained prominence as a treatment for neurogenic orthostatic hypotension (nOH), a debilitating condition characterized by a significant drop in blood pressure upon standing.[1][2] This guide will delve into the mechanistic actions of Droxidopa, from its direct cellular interactions to its systemic effects, supported by experimental data and detailed protocols to provide a comprehensive understanding for future research and development.
The Fundamental Dichotomy: Droxidopa as a Prodrug and a Potential Direct Agonist
The primary mechanism of Droxidopa's action in vivo is its role as a prodrug for norepinephrine.[2][3] Following oral administration, Droxidopa is metabolized by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, which is widely distributed throughout the body.[1] This enzymatic conversion yields norepinephrine, the endogenous neurotransmitter critically deficient in patients with nOH.[4] The newly synthesized norepinephrine then acts on adrenergic receptors to elicit its physiological effects, primarily vasoconstriction, leading to an increase in blood pressure.[1]
However, emerging in vitro evidence suggests that Droxidopa may also possess intrinsic activity, directly interacting with adrenergic receptors. This dual characteristic is central to a comprehensive understanding of its pharmacology.
The In Vivo Transformation: A Norepinephrine Precursor
The conversion of Droxidopa to norepinephrine is the cornerstone of its therapeutic efficacy in nOH. This process bypasses the need for dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine, which can be deficient in certain neurological disorders.[3]
Experimental Workflow: In Vivo Pharmacokinetic Analysis of Droxidopa
The following workflow outlines a typical experimental design for assessing the pharmacokinetics of Droxidopa in human subjects.
Caption: A typical workflow for a clinical pharmacokinetic study of Droxidopa.
In Vitro Investigations: Unveiling Direct Molecular Interactions
While the in vivo effects of Droxidopa are predominantly attributed to its conversion to norepinephrine, in vitro studies are crucial for dissecting its direct interactions with cellular components in a controlled environment, devoid of systemic metabolic influences.
Receptor Binding Affinity: A Surprising Finding
Contrary to the long-held belief that Droxidopa is merely an inactive precursor, recent computational studies have revealed its potential to directly bind to adrenergic receptors. A molecular docking study investigating the interaction of Droxidopa with the human β2-adrenergic receptor (β2AR) demonstrated that it exhibits a binding affinity comparable to that of norepinephrine.[5][6]
| Ligand | Predicted Binding Affinity (pKd) |
| Droxidopa | 5.4 |
| Norepinephrine | 5.6 |
Table 1: Predicted Binding Affinities of Droxidopa and Norepinephrine to the Human β2-Adrenergic Receptor. Data from molecular docking simulations.[5]
This finding suggests that Droxidopa itself may modulate adrenergic signaling, a facet of its pharmacology that warrants further experimental validation through radioligand binding assays.
Enzymatic Conversion Kinetics: The Role of AADC
The conversion of Droxidopa to norepinephrine is catalyzed by aromatic L-amino acid decarboxylase (AADC). In vitro enzyme assays are essential to quantify the efficiency and kinetics of this conversion.
Experimental Protocol: In Vitro AADC Enzyme Activity Assay
This protocol provides a framework for measuring the conversion of Droxidopa to norepinephrine in a cell-free system.
Materials:
-
Recombinant human AADC enzyme
-
Droxidopa solution of known concentration
-
Pyridoxal-5-phosphate (PLP) cofactor
-
Reaction buffer (e.g., phosphate buffer, pH 7.2)
-
Stopping solution (e.g., perchloric acid)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, and AADC enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Droxidopa solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant for norepinephrine concentration using HPLC.
-
Calculate the enzyme activity based on the amount of norepinephrine produced per unit time.
Cellular and Tissue-Based Assays: Exploring Functional Consequences
To understand the direct functional effects of Droxidopa, in vitro experiments using cultured cells and isolated tissues are invaluable.
-
Cultured Neuronal Cells (e.g., PC12 cells): These cells can be used to investigate whether Droxidopa directly influences norepinephrine synthesis, storage, or release, independent of its role as a precursor.
-
Vascular Smooth Muscle Cells: Primary cultures of these cells can be utilized to assess if Droxidopa directly induces contraction or relaxation, providing insights into its potential vasoactive properties.[7]
-
Isolated Aortic Ring Assay: This ex vivo model allows for the direct measurement of a compound's effect on vascular tone. Aortic rings from experimental animals can be mounted in an organ bath and exposed to increasing concentrations of Droxidopa to determine its vasoconstrictive or vasodilatory potential.[8][9]
In Vivo Efficacy: From Preclinical Models to Clinical Trials
The ultimate test of a therapeutic agent's utility lies in its performance within a living organism. The in vivo effects of Droxidopa have been extensively studied, from preclinical animal models to large-scale human clinical trials.
Preclinical Animal Models of Neurogenic Orthostatic Hypotension
Animal models are instrumental in establishing proof-of-concept and elucidating the mechanisms of drug action before human trials. A common model for nOH involves inducing a state of autonomic dysfunction in rodents.
Experimental Protocol: Induction of Orthostatic Hypotension in Rats (Tilt-Table Test)
This protocol describes a method to evaluate the effects of a test substance on blood pressure changes during a postural challenge in anesthetized rats.[10][11]
Procedure:
-
Anesthetize a normotensive rat (e.g., with urethane).
-
Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring.
-
Secure the rat to a tilt table.
-
After a stabilization period in the horizontal position, tilt the table to a head-up position (e.g., 60-90 degrees) for a defined duration.
-
Record the changes in blood pressure and heart rate.
-
Administer the test substance (e.g., Droxidopa) and repeat the tilting procedure at various time points post-dosing.
-
Compare the postural changes in blood pressure before and after drug administration.
Preclinical studies in rats have demonstrated that oral administration of Droxidopa produces a slow-onset, long-lasting pressor effect.[3] Notably, this effect was enhanced in sympathectomized rats, suggesting that the conversion to norepinephrine can occur outside of sympathetic neurons.[3]
Clinical Trials in Neurogenic Orthostatic Hypotension
Multiple randomized, placebo-controlled clinical trials have established the efficacy and safety of Droxidopa for the treatment of symptomatic nOH in patients with various underlying neurodegenerative diseases, including Parkinson's disease, multiple system atrophy, and pure autonomic failure.[12][13][14]
Summary of Key Clinical Trial Findings:
| Study Parameter | Droxidopa | Placebo | p-value |
| Change in Standing Systolic Blood Pressure (mmHg) | ↑ 11.2 | ↑ 3.9 | < 0.001 |
| Change in OHQ Composite Score | -1.83 | -0.93 | 0.003 |
| Improvement in "Dizziness/Lightheadedness" | Significant Improvement | Less Improvement | 0.010 |
Table 2: Representative Efficacy Data from a Phase 3 Clinical Trial of Droxidopa in Patients with nOH. OHQ (Orthostatic Hypotension Questionnaire) is a patient-reported outcome measure.[12][13]
These trials have consistently shown that Droxidopa significantly improves symptoms of nOH, most notably dizziness and lightheadedness, and is associated with a statistically significant increase in standing systolic blood pressure.[12][13] The most common adverse events reported include headache, dizziness, nausea, and hypertension.[12]
Downstream Signaling: The Adrenergic Receptor Cascade
The physiological effects of norepinephrine, the active metabolite of Droxidopa, are mediated through its interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary receptors involved in blood pressure regulation are the α1- and β1-adrenergic receptors.
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction.[4][5]
-
β1-Adrenergic Receptors: These receptors are coupled to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which increases the production of cyclic AMP (cAMP). In the heart, this leads to an increase in heart rate and contractility.[15]
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins and are often located presynaptically. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent inhibition of norepinephrine release, serving as a negative feedback mechanism.[5][15]
Signaling Pathways of Adrenergic Receptors
Caption: Simplified signaling pathways of norepinephrine via α1, β1, and α2-adrenergic receptors.
Conclusion: Bridging the Gap Between In Vitro Mechanisms and In Vivo Outcomes
The pharmacological profile of Droxidopa is a compelling example of how a molecule's effects can be multifaceted. While its primary therapeutic benefit in nOH is unequivocally derived from its in vivo conversion to norepinephrine, the potential for direct receptor interaction, as suggested by in vitro studies, opens new avenues for research. A thorough understanding of both its direct and indirect mechanisms of action is crucial for optimizing its clinical use and exploring its potential in other therapeutic areas.
Future in vitro research should focus on validating the direct binding of Droxidopa to various adrenergic receptor subtypes and quantifying the kinetics of its enzymatic conversion. Furthermore, comparative in vivo studies directly contrasting the pressor effects of Droxidopa and norepinephrine in animal models would provide a more complete picture of its pharmacological activity. This integrated approach, combining meticulous in vitro characterization with robust in vivo evaluation, is the hallmark of modern drug development and will undoubtedly continue to refine our understanding and application of this important therapeutic agent.
References
-
Analysis of L-DOPA and droxidopa binding to human β2-adrenergic receptor. Scientific Reports. [Link]
-
Analysis of L-DOPA and Droxidopa binding to Human β2-Adrenergic Receptor. ResearchGate. [Link]
-
Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology. [Link]
-
Droxidopa in neurogenic orthostatic hypotension. Therapeutic Advances in Neurological Disorders. [Link]
-
G protein-coupled receptors and signaling pathways regulating growth responses. Oncogene. [Link]
-
Droxidopa, an oral norepinephrine precursor, improves hemodynamic and renal alterations of portal hypertensive rats. Hepatology. [Link]
-
Novel signaling pathway through the beta-adrenergic receptor. Trends in Cardiovascular Medicine. [Link]
-
Novel signaling pathway through the beta-adrenergic receptor. ResearchGate. [Link]
-
What Is the Role of β-Adrenergic Signaling in Heart Failure? Circulation Research. [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial. Neurology. [Link]
-
Contamination of the Norepinephrine Prodrug Droxidopa by Dihydroxyphenylacetaldehyde. Clinical Chemistry. [Link]
-
Relationship between blood pressure and norepinephrine levels after droxidopa administration. ResearchGate. [Link]
-
Blood Tests to Diagnose AADC Deficiency. AADC Deficiency News. [Link]
-
Droxidopa. Wikipedia. [Link]
-
Orthostatic hypotension induced by postural change in the rat (tilt test). Current Protocols in Pharmacology. [Link]
-
Prospects for Droxidopa in Neurogenic Orthostatic Hypotension. Hypertension. [Link]
-
Possible mechanisms of action of droxidopa—Droxidopa could exert its... ResearchGate. [Link]
-
Droxidopa for symptomatic neurogenic orthostatic hypotension: what can we learn? Clinical Autonomic Research. [Link]
- Enzymatic process for the preparation of droxidopa.
-
Consensus guideline for the diagnosis and treatment of aromatic l-amino acid decarboxylase (AADC) deficiency. Orphanet Journal of Rare Diseases. [Link]
-
Aromatic L-amino acid decarboxylase enzyme activity in deficient patients and heterozygotes. Molecular Genetics and Metabolism. [Link]
-
Orthostatic Hypotension Induced by Postural Change in the Rat (Tilt Test). ResearchGate. [Link]
-
Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial. Neurology. [Link]
-
Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Therapeutics. [Link]
-
Possible mechanisms of action of droxidopa—Droxidopa could exert its... ResearchGate. [Link]
-
Plasma levels of droxidopa and norepinephrine after droxidopa administration in 8 subjects with autonomic failure. ResearchGate. [Link]
-
NDA 203202Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. [Link]
-
Clinical studies with droxidopa for neurogenic OH. ResearchGate. [Link]
-
Aortic ring assay. Protocols.io. [Link]
-
Cognitive and Behavioral Changes in Patients Treated With Droxidopa for Neurogenic Orthostatic Hypotension: A Retrospective Review. The Journal of Clinical Psychiatry. [Link]
-
Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry. Clinica Chimica Acta. [Link]
-
Aortic Ring Assay. Journal of Visualized Experiments. [Link]
-
An in vitro method using vascular smooth muscle cells to study the effect of compounds on cell proliferation and intracellular lipid accumulation. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
-
Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency. International Journal of Molecular Sciences. [Link]
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biology Plus. [Link]
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate. [Link]
-
Standardization to Characterize the Complexity of Vessel Network Using the Aortic Ring Model. International Journal of Molecular Sciences. [Link]
-
Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences. [Link]
-
Clinical Study of Droxidopa in Patients With Neurogenic Orthostatic Hypotension (NOH). ClinicalTrials.gov. [Link]
-
Durability of the Clinical Benefit of Droxidopa for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment. Neurology and Therapy. [Link]
Sources
- 1. Impact of the Norepinephrine Prodrug Droxidopa on the QTc Interval in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Droxidopa - Wikipedia [en.wikipedia.org]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. varsitytutors.com [varsitytutors.com]
- 6. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro method using vascular smooth muscle cells to study the effect of compounds on cell proliferation and intracellular lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aortic ring assay [protocols.io]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. NORTHERA® (droxidopa) | Pharmacology [northerahcp.com]
- 12. youtube.com [youtube.com]
- 13. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
A Senior Application Scientist's Guide to the Synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic Acid: A Comparative Analysis
Introduction
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a non-proteinogenic amino acid, holds significant interest within the fields of medicinal chemistry and pharmacology. As a close structural analog of key neurotransmitters and pharmaceutical intermediates, the development of efficient and stereoselective synthetic routes to this molecule is of paramount importance. This guide provides a comparative analysis of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of their respective merits and limitations. Our focus is to equip researchers, chemists, and drug development professionals with the necessary knowledge to select and execute the most suitable synthesis for their specific objectives.
The core challenge in synthesizing this molecule lies not only in the construction of the α-amino acid moiety but also in managing the catechol functional group, which is sensitive to oxidation, and controlling the stereochemistry at the α-carbon. The biological activity of such chiral molecules is often confined to a single enantiomer, making stereocontrol a critical consideration in any synthetic design.
Classical Racemic Synthesis: The Strecker Approach
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental and highly versatile method for preparing α-amino acids from aldehydes.[1] Its enduring utility lies in the use of readily available and inexpensive starting materials. The synthesis proceeds via a one-pot, three-component reaction between an aldehyde, ammonia, and a cyanide source.[2][3]
Mechanism and Experimental Rationale
The reaction initiates with the formation of an imine from 3,4-dihydroxybenzaldehyde and ammonia.[1][4] To manage the sensitive catechol group, it is often protected, for instance, as a dimethyl ether (using 3,4-dimethoxybenzaldehyde or veratraldehyde), which can be cleaved in a final step.[5] The in-situ-formed imine is then attacked by a nucleophilic cyanide ion (from NaCN or KCN) to yield an α-aminonitrile intermediate.[6] Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired racemic α-amino acid.[3]
The choice of acidic hydrolysis is common, as it concurrently protonates the amino group, preventing potential side reactions and facilitating purification. The primary drawback of the classical Strecker synthesis is its inherent lack of stereocontrol, yielding a racemic mixture of (R)- and (S)-enantiomers that requires a subsequent resolution step if a single enantiomer is desired.[1]
Visualizing the Strecker Synthesis
Caption: Strecker synthesis pathway for the target molecule.
Protocol 1: Strecker Synthesis of Racemic 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
This protocol is adapted from established Strecker synthesis procedures for analogous aromatic aldehydes.[2]
Part A: Synthesis of DL-2-Amino-2-(3,4-dimethoxyphenyl)acetonitrile
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, prepare a solution of ammonium chloride (10.7 g, 0.2 mol) in 50 mL of aqueous ammonia (28-30%).
-
Aldehyde Addition: To this solution, add 3,4-dimethoxybenzaldehyde (veratraldehyde) (16.6 g, 0.1 mol) dissolved in 100 mL of methanol. Stir for 15 minutes until the aldehyde is well-dispersed.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.4 g, 0.11 mol) in 20 mL of deionized water. Slowly add this solution to the reaction flask using a dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The formation of a precipitate should be observed.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 30 mL) and then with cold methanol (2 x 20 mL). Dry the product under vacuum to yield the α-aminonitrile.
Part B: Hydrolysis and Deprotection
-
Hydrolysis: Suspend the dried α-aminonitrile in 150 mL of concentrated hydrochloric acid (37%). Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. The hydrochloride salt of the amino acid may precipitate. If not, concentrate the solution under reduced pressure to about one-third of its original volume.
-
Deprotection: To the crude protected amino acid hydrochloride, add 100 mL of 48% hydrobromic acid. Heat the mixture to reflux (120-125°C) for 2-3 hours to cleave the methyl ether protecting groups.
-
Isolation & Neutralization: Cool the solution and concentrate it under reduced pressure to remove excess HBr. Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (approx. pH 5-6) with aqueous ammonia.
-
Purification: The product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize crystallization. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.
Erlenmeyer-Plöchl Azlactone Synthesis
An alternative classical route is the Erlenmeyer-Plöchl synthesis, which constructs the amino acid from an N-acylglycine and an aldehyde.[5] This method involves the formation of an azlactone (or oxazolone) intermediate.
Mechanism and Experimental Rationale
This synthesis typically begins with the condensation of 3,4-dimethoxybenzaldehyde with an N-protected glycine, such as benzoylglycine (hippuric acid), in the presence of acetic anhydride and a weak base like sodium acetate.[7] The acetic anhydride serves as both a condensing and dehydrating agent, facilitating the formation of the azlactone ring.
The resulting azlactone is a stable intermediate that can be isolated. The subsequent step involves a combined hydrolysis and reduction. Treatment with a mild base (e.g., NaOH solution) opens the azlactone ring, and a reducing agent like Raney alloy reduces the carbon-carbon double bond.[5] This one-pot step yields the N-benzoyl protected amino acid. The final stages involve the removal of the N-benzoyl group by acid or base hydrolysis and cleavage of the catechol protecting groups, typically with a strong acid like HBr.[5]
Visualizing the Erlenmeyer-Plöchl Synthesisdot
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [modernonco.orscience.ru]
- 6. scribd.com [scribd.com]
- 7. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
Structure-activity relationship of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid derivatives
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-2-(3,4-dihydroxyphenyl)acetic Acid Derivatives for Drug Discovery Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. Moving beyond a simple recitation of facts, we will explore the causal relationships between molecular structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on synthesizing technical data with mechanistic rationale to empower your own drug discovery programs.
Introduction: The 3,4-Dihydroxyphenylglycine Scaffold
The 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid scaffold, a non-proteinogenic amino acid, represents a privileged structure in medicinal chemistry. Its core components—a catechol ring, an alpha-amino group, and a carboxylic acid—are analogous to critical endogenous molecules like the dopamine metabolite 3,4-Dihydroxyphenylacetic acid (DOPAC). This inherent bio-relevance makes it an attractive starting point for designing novel therapeutics targeting a range of conditions, from neurodegenerative diseases to cancer[1][2][3].
The catechol moiety, in particular, is a well-established pharmacophore responsible for potent antioxidant effects and interactions with various biological targets. However, its metabolic liability and potential for oxidation also present key challenges[4][5]. Understanding how modifications to each part of this scaffold influence efficacy, selectivity, and safety is paramount for successful drug design. This guide will dissect the SAR of this molecular framework, drawing from studies on its direct derivatives and closely related chemical classes to provide a comprehensive and actionable overview.
Deconstructing the Scaffold: A Three-Point SAR Analysis
The biological activity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid derivatives can be systematically explored by considering modifications at three primary sites: the catechol ring, the α-amino group, and the carboxylic acid terminus.
The Catechol Moiety: The Engine of Activity
The 1,2-benzenediol (catechol) group is arguably the most critical feature for the biological activity of this class of compounds[6]. Its primary roles are twofold:
-
Antioxidant and Radical Scavenging: The two adjacent hydroxyl groups allow for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS), a key mechanism in neuroprotection and anti-inflammatory effects[1][7]. Studies on related phenolic acids confirm their capacity to suppress lipid peroxidation and spare endogenous antioxidants like vitamin E[7].
-
Target Binding and Oxidation: The catechol hydroxyls can form crucial hydrogen bonds with receptor or enzyme active sites. Furthermore, the ease with which catechols can be oxidized to ortho-quinones can be directly linked to biological activity. Quantitative structure-activity relationship (QSAR) studies on other catechol derivatives have shown that activity is strongly associated with parameters related to oxidation, suggesting that an oxidative process may be integral to their mechanism of action[4]. This same oxidation, however, can lead to covalent modification of proteins and potential toxicity, a critical consideration for drug development[8].
Replacing one of the hydroxyl groups, as seen in related 4-hydroxyphenylglycine derivatives, fundamentally alters the molecule's properties, generally reducing its antioxidant capacity but potentially increasing its selectivity for certain targets[9][10].
The α-Amino Group: The Vector for Selectivity and Potency
Modifications at the nitrogen atom have a profound impact on the potency and selectivity of these derivatives. The nature of the substituent dictates steric bulk, basicity, and the potential for new hydrogen bond interactions.
-
N-Alkylation vs. N-Arylation: Studies on related dihydroxyphenyl-containing heterocyclic compounds have demonstrated a clear distinction between different substituent classes. For antiproliferative activity, N-aryl derivatives, particularly those substituted with electron-withdrawing groups like halogens, were found to be significantly more potent than N-alkyl or N-morpholinoalkyl derivatives[11]. This suggests that the aromatic ring may engage in favorable π-π stacking or hydrophobic interactions within the biological target, an effect not achievable with simple alkyl chains.
-
Replacement of the Amine: In some contexts, the primary amine is not essential for activity and can be replaced to fine-tune physicochemical properties. In a series of GPR88 receptor agonists based on a related hydroxyphenylglycine scaffold, the amine group was successfully replaced with hydroxyl, ester, and amide groups, yielding analogues with moderate to good potency[9][10]. This flexibility allows for the modulation of properties like lipophilicity and metabolic stability without abolishing activity.
The Carboxylic Acid: The Key to Physicochemical Modulation
The carboxylic acid group, being ionized at physiological pH, provides aqueous solubility but can hinder cell membrane permeability. It also serves as a strong hydrogen bond acceptor/donor.
-
Esterification (Prodrug Strategy): A common and effective strategy in medicinal chemistry is to mask the polar carboxylic acid as an ester. This increases lipophilicity, facilitating passive diffusion across cell membranes. Once inside the cell, ubiquitous esterase enzymes cleave the ester, releasing the active carboxylic acid. This approach can dramatically improve the oral bioavailability and cellular uptake of a parent drug.
-
Amidation: Converting the carboxylic acid to an amide introduces a new vector for hydrogen bonding while removing the negative charge. This can fundamentally alter the binding mode and selectivity profile of the compound.
The following diagram summarizes the key SAR principles for this scaffold.
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) antiproliferative assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Include a plate for time-zero (T₀) measurement.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
-
Time-Zero Plate Fixation: After 24 hours, fix the T₀ plate by adding 50 µL of cold 10% TCA to each well and proceed with steps 7-12. This provides the cell count at the time of drug addition.
-
Compound Addition: Prepare serial dilutions of the test compounds and reference drug (e.g., Cisplatin) in complete medium. Add 100 µL of these dilutions to the appropriate wells of the experimental plates.
-
Self-Validation Control 1 (Vehicle): Include wells treated only with medium containing the same final concentration of DMSO used for the test compounds (e.g., 0.5%). This controls for any solvent-induced toxicity.
-
Self-Validation Control 2 (Positive Control): Include wells with a known cytotoxic agent like Cisplatin to confirm assay performance.
-
-
Exposure Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Terminate the assay by adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Gently wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Stain: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the OD values from the T₀, control (vehicle), and treated wells. Plot the percentage of inhibition against compound concentration on a logarithmic scale and determine the GI₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
The 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid scaffold is a versatile and promising starting point for the development of novel therapeutics. The structure-activity relationships discussed herein highlight several key principles for lead optimization:
-
The catechol moiety is a potent driver of activity, primarily through antioxidant mechanisms and target interactions, but its oxidative potential must be carefully managed.
-
The α-amino group is a critical handle for tuning potency and selectivity, with N-arylation showing significant promise for enhancing antiproliferative effects.
-
The carboxylic acid provides a site for modulating physicochemical properties, with prodrug strategies like esterification being a viable path to improve pharmacokinetics.
Future research should focus on synthesizing novel libraries of derivatives based on these principles. Specifically, exploring a wider range of N-aryl substituents and investigating bioisosteric replacements for the catechol and carboxylic acid groups could yield compounds with improved potency, selectivity, and drug-like properties. The integration of computational modeling with empirical screening, using robust assays as described, will be crucial in accelerating the discovery of the next generation of therapeutics derived from this valuable scaffold.
References
-
Zavorinkov, Y., & Fuxe, K. (1995). Quantitative structure activity relationships of catechol derivatives on nerve growth factor secretion in L-M cells. PubMed. Available at: [Link]
-
Matysiak, J., & Opolski, A. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 14(13), 4483-4489. Available at: [Link]
-
He, L., et al. (2014). Design, synthesis and biological evaluation of (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4285-4292. Available at: [Link]
-
Jin, C., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(1), 115-120. Available at: [Link]
-
Drug Design Org. Structure Activity Relationships (SAR). Available at: [Link]
-
Al-Blewi, F. F., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3069. Available at: [Link]
-
Jin, C., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sun, Y., et al. (2014). Design, synthesis, and biological evaluation of (e)-3,4-dihydroxystyryl aralkyl sulfones and sulfoxides as novel multifunctional neuroprotective agents. Journal of Medicinal Chemistry, 57(10), 4302-4312. Available at: [Link]
-
CORDIS. (n.d.). For a realistic catechol drug design. Results in Brief. Available at: [Link]
-
Iarkov, A., et al. (2012). The Promise of Neuroprotective Agents in Parkinson's Disease. Frontiers in Neurology. Available at: [Link]
-
Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid. Available at: [Link]
-
Exposome-Explorer. (n.d.). 3,4-Dihydroxyphenylacetic acid (Compound). Available at: [Link]
-
Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Available at: [Link]
-
Kim, D. H., et al. (2015). Synthesis of 4-(2-Amino)ethoxy-3′,4′-dihydroxychalcones and Their Antioxidant and Cytotoxic Effects on Human Tumor Cells. Bulletin of the Korean Chemical Society, 36(5), 1531-1535. Available at: [Link]
-
Bertin Bioreagent. (n.d.). 3,4-Dihydroxyphenylacetic Acid - Applications. Available at: [Link]
-
Plotegher, N., & Bubacco, L. (2016). At Low Concentrations, 3,4-Dihydroxyphenylacetic acid (DOPAC) Binds Non-covalently to α-Synuclein and Prevents Its Fibrillation. PLOS ONE, 11(1), e0146248. Available at: [Link]
-
Laranjinha, J. A., et al. (1996). Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma. Archives of Biochemistry and Biophysics, 328(1), 1-8. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of (e)-3,4-dihydroxystyryl aralkyl sulfones and sulfoxides as novel multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Quantitative structure activity relationships of catechol derivatives on nerve growth factor secretion in L-M cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. For a realistic catechol drug design | Results in Brief | FP4 | CORDIS | European Commission [cordis.europa.eu]
- 6. Exposome-Explorer - 3,4-Dihydroxyphenylacetic acid (Compound) [exposome-explorer.iarc.fr]
- 7. Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. At Low Concentrations, 3,4-Dihydroxyphenylacetic acid (DOPAC) Binds Non-covalently to α-Synuclein and Prevents Its Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Experiments with 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (Droxidopa/L-DOPS)
This guide provides an in-depth technical comparison and procedural framework for researchers, scientists, and drug development professionals working with 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as Droxidopa or L-DOPS. Our focus is to empower you with the foundational knowledge and practical methodologies required to achieve high reproducibility in your experiments. We will delve into the critical physicochemical properties of Droxidopa, its mechanism of action, validated analytical techniques, and comparative efficacy, all supported by experimental data and established protocols.
Understanding the Core Science of Droxidopa (L-DOPS)
Droxidopa is a synthetic amino acid precursor to the neurotransmitter norepinephrine (noradrenaline).[1][2] Its clinical significance lies in its ability to treat symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a sharp drop in blood pressure upon standing due to autonomic nervous system failure.[1][2] Unlike direct-acting pressor agents, Droxidopa's efficacy is dependent on its enzymatic conversion within the body.
Mechanism of Action: A Prodrug's Journey
The reproducibility of experiments involving Droxidopa hinges on a clear understanding of its metabolic pathway. Droxidopa is a prodrug, meaning it is biologically inactive until metabolized.
-
Absorption and Distribution: Following oral administration, Droxidopa is absorbed and can cross the blood-brain barrier.[2]
-
Enzymatic Conversion: The key step is the decarboxylation of Droxidopa to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AAAD), also known as DOPA decarboxylase.[1][2] This enzyme is widely distributed throughout the body.
-
Pharmacological Effect: The newly synthesized norepinephrine then acts on α- and β-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure.[2]
This enzymatic conversion is a critical variable. Factors influencing AAAD activity, such as the presence of co-factors or inhibitors, can significantly impact the outcome of an experiment. For instance, co-administration of a peripheral AAAD inhibitor like carbidopa can alter the ratio of central to peripheral norepinephrine, a crucial consideration in experimental design.
Caption: Metabolic conversion of Droxidopa to Norepinephrine.
Critical Factors for Experimental Reproducibility
The chemical nature of Droxidopa presents specific challenges that must be managed to ensure consistent results. Its catechol structure makes it susceptible to degradation, which can be a major source of experimental variability.
Physicochemical Properties and Stability
-
Appearance: Droxidopa is typically an off-white to light brown crystalline powder.
-
Solubility: It is slightly soluble in water but soluble in dilute hydrochloric acid. It is practically insoluble in methanol, ethanol, and acetone.
-
Stability: Droxidopa is susceptible to degradation under several conditions:
-
Oxidation: The catechol moiety is prone to oxidation, especially when exposed to air and light, which can cause solutions to darken. This is a critical consideration for solution preparation and storage.
-
pH: The compound is more stable in acidic conditions. It is susceptible to hydrolysis under both acidic (0.1 N HCl) and alkaline (0.15 N NaOH) conditions, particularly with heat.
-
Temperature: Thermal degradation has been observed at elevated temperatures (e.g., 105°C).
-
Light: While found to be relatively resistant to white and UV light for up to 72 hours in solid form, protection from light is a recommended best practice for solutions.
-
Best Practices for Solution Preparation and Handling
To mitigate degradation and ensure consistent dosing, the following practices are essential:
-
Fresh Preparation: Droxidopa solutions should be prepared fresh for each experiment whenever possible. Aqueous solutions should not be stored for more than a day.
-
Use of Antioxidants: For in vitro experiments, especially in cell culture media, the addition of an antioxidant such as ascorbic acid (e.g., 0.1% w/v) is highly recommended to prevent oxidative degradation.
-
Solvent Selection: For stock solutions, consider dissolving Droxidopa in a small amount of dilute acid (e.g., 0.1 N HCl) before diluting with the final buffer or medium.
-
Protection from Light: Always store Droxidopa powder and its solutions in light-protecting containers (e.g., amber vials or wrapped in aluminum foil).
-
Inert Gas: For applications requiring the highest stability, purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidation.
Comparative Analysis: Droxidopa vs. Alternatives
In both clinical and preclinical settings, Droxidopa is often compared to other pressor agents, most notably the direct-acting α1-adrenergic agonist, midodrine.
| Feature | Droxidopa (L-DOPS) | Midodrine | Etilefrine |
| Mechanism of Action | Prodrug converted to norepinephrine.[1][2] | Direct α1-adrenergic agonist. | Direct α1 and β1 adrenergic agonist. |
| Systemic Effect | Increases norepinephrine levels systemically. | Causes peripheral vasoconstriction. | Increases peripheral vascular resistance and cardiac output. |
| Blood-Brain Barrier | Crosses the blood-brain barrier.[2] | Does not cross the blood-brain barrier. | Crosses the blood-brain barrier to a limited extent. |
| Onset of Action | Slower, dependent on enzymatic conversion. | Faster, direct receptor activation. | Rapid onset of action. |
| Primary Indication | Symptomatic neurogenic orthostatic hypotension.[1] | Symptomatic orthostatic hypotension. | Hypotension. |
| Key Side Effect | Headache, dizziness, nausea, supine hypertension. | Piloerection, pruritus, urinary retention, supine hypertension. | Palpitations, tachycardia, headache. |
Efficacy in Clinical Trials: A Data-Driven Comparison
Numerous clinical trials have evaluated the efficacy of Droxidopa in treating nOH. The data below is a synthesis from several key placebo-controlled studies.
| Outcome Measure | Droxidopa | Placebo | Key Findings |
| Change in Upright Systolic BP (mmHg) | ↑ 6.2 - 11.5 | ↑ 3.9 - 4.8 | Droxidopa consistently produces a statistically significant increase in standing systolic blood pressure compared to placebo.[3][4] |
| OHQ Composite Score Improvement | -2.68 | -1.82 | Significant reduction in overall nOH symptom burden as measured by the Orthostatic Hypotension Questionnaire.[3] |
| Dizziness/Lightheadedness Score | -3.0 | -1.8 | Significant improvement in the cardinal symptoms of nOH.[3][4] |
| Supine Hypertension Events | ≤7.9% | ≤4.6% | A known risk, but rates are generally low in clinical trials.[3] |
A meta-analysis comparing Droxidopa and midodrine found that while midodrine may produce a greater increase in standing systolic blood pressure, it also carries a significantly higher risk of supine hypertension compared to Droxidopa.[5]
Validated Experimental Protocols
Reproducibility is built on the foundation of well-defined and validated protocols. The following sections provide detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Quantification of Droxidopa in Plasma by HPLC
This protocol is adapted from validated methods for the analysis of Droxidopa and provides a robust starting point for researchers.
Objective: To accurately quantify the concentration of Droxidopa in plasma samples.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.1% v/v Triethylamine in a 60:40 (v/v) mixture of water and acetonitrile.
-
Droxidopa reference standard.
-
HPLC-grade water, acetonitrile, and triethylamine.
-
Plasma samples (collected with an anticoagulant like EDTA).
Procedure:
-
Standard Curve Preparation: a. Prepare a stock solution of Droxidopa (e.g., 1 mg/mL) in the mobile phase. b. Perform serial dilutions to create working standards with concentrations ranging from 50 µg/mL to 150 µg/mL.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex vigorously for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume (e.g., 100 µL) of mobile phase.
-
HPLC Analysis: a. Set the column temperature to 25°C. b. Set the flow rate to 1.0 mL/min. c. Set the UV detector wavelength to 250 nm. d. Inject 20 µL of each standard and sample. e. Record the peak area for Droxidopa (retention time is approximately 3.3 minutes under these conditions).
-
Quantification: a. Construct a calibration curve by plotting the peak area versus the concentration of the standards. b. Determine the concentration of Droxidopa in the samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for HPLC-based quantification of Droxidopa.
Protocol 2: In Vitro Neurotoxicity/Viability Assay using SH-SY5Y Cells
Objective: To assess the effect of Droxidopa on the viability of a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics).
-
Droxidopa powder.
-
Ascorbic acid.
-
Sterile, tissue culture-treated 96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: a. Culture SH-SY5Y cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂.
-
Droxidopa Solution Preparation (prepare fresh): a. Prepare a stock solution of Droxidopa in complete culture medium containing 0.1% (w/v) ascorbic acid. b. Perform serial dilutions in the same medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: a. After 24 hours of incubation, carefully remove the medium from the wells. b. Add 100 µL of medium containing the different concentrations of Droxidopa (and a vehicle control with ascorbic acid only) to the respective wells. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay for Viability: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Common Experimental Pitfalls and Troubleshooting
| Pitfall | Consequence | Recommended Solution |
| Droxidopa solution turns brown/dark. | Degradation of the compound, leading to inaccurate concentration and potentially confounding effects from oxidation byproducts. | Prepare solutions fresh. Add an antioxidant like ascorbic acid. Protect from light. Store stock solutions at -20°C or -80°C in small aliquots. |
| High variability in in vitro results. | Inconsistent drug activity due to interactions with media components or degradation over the incubation period. | Ensure consistent solution preparation. Test the stability of Droxidopa in your specific culture medium over the time course of the experiment. Minimize the time between solution preparation and application. |
| Inconsistent pressor response in animal models. | Variability in drug absorption, metabolism, or the underlying pathology of the animal model. | Standardize the route and timing of administration. Ensure the animal model of hypotension is robust and reproducible. Monitor plasma levels of Droxidopa and norepinephrine to correlate with the physiological response. |
| Contamination with Dihydroxyphenylacetaldehyde (DOPAL). | DOPAL is a toxic metabolite that can confound experimental results. It has been found as a contaminant in Droxidopa preparations. | Use high-purity, well-characterized Droxidopa from a reputable supplier. Be aware of assay conditions (e.g., vacuum concentration in acid) that can convert Droxidopa to DOPAL. |
Conclusion
The reproducibility of experiments involving 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is achievable through a disciplined approach grounded in the compound's chemistry and pharmacology. By understanding its prodrug nature, meticulously controlling for its inherent instability through proper handling and solution preparation, and employing validated analytical methods, researchers can generate reliable and consistent data. This guide provides the necessary framework and protocols to minimize variability and enhance the scientific rigor of your investigations, ultimately accelerating the path of discovery and development.
References
-
Vertex AI Search. Clinical Profile of Droxidopa 200mg Capsules - GlobalRx. 6
-
Patsnap Synapse. What is the mechanism of Droxidopa? 7
-
Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension - PMC. 8
-
Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC - PubMed Central. 9
-
Standing and Supine Blood Pressure Outcomes Associated With Droxidopa and Midodrine in Patients With Neurogenic Orthostatic Hypotension: A Bayesian Meta-analysis and Mixed Treatment Comparison of Randomized Trials - PubMed.
Sources
- 1. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Droxidopa for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of L-dopa upon in vitro dopamine release from the corpus striatum of young and old male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-DOPA causes mitochondrial dysfunction in vitro: A novel mechanism of L-DOPA toxicity uncovered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Articles [globalrx.com]
- 7. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 8. Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Ensuring the safe and compliant disposal of laboratory chemicals is a foundational pillar of responsible research. It is paramount for the protection of personnel, the integrity of the research environment, and adherence to regulatory standards. This guide provides essential, step-by-step procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid. The protocols herein are designed to integrate with, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.
The core principle of chemical waste management is to handle all materials with the assumption of hazard until proven otherwise. For 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid and its derivatives, this means treating all waste streams—pure compound, solutions, and contaminated labware—as hazardous chemical waste.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid was not identified, data from closely related and structurally similar compounds, such as 3,4-Dihydroxyphenylacetic acid and 3,4-Dihydroxy-DL-phenylalanine (DL-DOPA), indicate that this class of chemicals should be handled with care.
Key Hazards:
-
Eye Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
This hazard profile necessitates that disposal procedures are designed to minimize direct contact, prevent the generation of dusts, and ensure containment from the point of generation through final disposal. All personnel handling this waste must wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, lab coats, and chemical-resistant gloves.[2][3]
Core Disposal Principles: Regulatory Framework
The disposal of laboratory chemical waste is governed by federal and state regulations, primarily enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5] Key tenets of these regulations that directly inform our disposal protocol include:
-
Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from generation to final disposal.[6]
-
Waste Characterization: All waste must be correctly identified and classified to ensure proper handling and disposal.[4]
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[7][8]
-
Proper Containment: Waste must be collected in containers that are compatible with the chemical, in good condition, and securely sealed.[4][9]
-
Clear Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of accumulation.[8][9]
Step-by-Step Disposal Protocol
This protocol outlines the process from the moment waste is generated at the laboratory bench to its ultimate removal by a certified waste handler.
Step 1: Waste Segregation at the Point of Generation Immediately upon generation, segregate waste containing 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
-
Solid Waste: Collect unused or expired pure compounds, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated solid waste container.
-
Aqueous Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with organic solvent waste.
-
Non-Halogenated Organic Solvent Waste: If the compound was dissolved in a non-halogenated solvent (e.g., ethanol, methanol), collect it in a container specifically for this waste stream.
-
Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with the compound must be placed immediately into a rigid, puncture-resistant sharps container.[7][10]
Causality Note: Proper segregation is critical. This compound is incompatible with strong oxidizing agents and bases.[2] Mixing it with incompatible waste streams could lead to hazardous chemical reactions. Segregating waste streams also reduces the complexity and cost of final disposal.
Step 2: Container Selection and Management Select appropriate containers for each waste stream.
-
Use containers made of a material compatible with the waste. High-density polyethylene (HDPE) carboys are suitable for most aqueous and many organic solutions.[11] The original product container can often be used for solid waste.[12]
-
Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.[9]
-
Keep containers closed at all times except when adding waste.[8][12] This prevents the release of vapors and reduces the risk of spills.
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[13]
Step 3: Labeling Proper labeling is a strict regulatory requirement and essential for safety.[5][8]
-
As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's EHS department.
-
Clearly write the words "Hazardous Waste ".[8]
-
List all chemical constituents by their full name, including "2-Amino-2-(3,4-dihydroxyphenyl)acetic acid" and any solvents, with their approximate percentages.[9]
-
Indicate the date when waste was first added to the container.
Step 4: Accumulation and Storage Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][14]
-
Use secondary containment (e.g., a plastic bin) to capture any potential leaks.[13][15]
-
Store the waste away from sinks or floor drains.[16]
-
Regularly inspect the SAA for any signs of container degradation or leaks.[7][8]
Step 5: Requesting Disposal Once a waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), arrange for its disposal.[4][14]
-
Complete and submit a chemical waste pickup request form to your institution's EHS department or equivalent safety office.[9]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][15] The final disposal must be carried out at an approved and licensed waste disposal plant.[1][2][3] This is typically managed by a specialized hazardous waste contractor hired by your institution.[6]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Protect Yourself: Wear appropriate PPE, including a lab coat, gloves, and eye protection, before attempting cleanup.
-
Contain and Clean: For a small spill of solid material, carefully sweep it up and place it into a labeled hazardous waste container.[17][18] Avoid generating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or a chemical spill pillow) and place the absorbent material into the solid hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Data and Workflow Summary
The following table summarizes the key operational parameters for the disposal of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid waste.
| Parameter | Guideline | Rationale & Citations |
| Waste Classification | Hazardous Chemical Waste | Based on irritant properties of similar compounds and general laboratory chemical handling standards.[1][2][4] |
| Container Type | Chemically compatible (e.g., HDPE, original container), leak-proof, with a secure cap. | To prevent reactions, leaks, and spills.[4][9] |
| Primary Labeling | "Hazardous Waste" + Full Chemical Name(s) & Percentages + Accumulation Start Date. | Regulatory compliance (EPA/OSHA) and safety for all handlers.[8][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | To ensure safe, controlled accumulation at the point of generation.[8][16] |
| Final Disposal Route | Pickup by institutional EHS for transfer to a licensed hazardous waste disposal facility. | To comply with federal and state law and ensure environmental protection.[1][3][19] |
| Forbidden Actions | Drain Disposal, Trash Disposal, Evaporation. | These methods are illegal for hazardous waste and pose significant environmental and safety risks.[15][20] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste streams containing 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
By adhering to this structured and compliant disposal workflow, laboratory professionals can uphold the highest standards of safety, protect the environment, and ensure their research activities are conducted responsibly.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Academies Press. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Mount St. Mary's University. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2024). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
-
Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Northwestern University Office for Research Safety. Retrieved from [Link]
-
Safety Data Sheet: CLR BRANDS™ – Garbage Disposal Weekly Foaming Cleaner. (2023). Jelmar, LLC. Retrieved from [Link]
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
New Hazardous Waste Manifest: Maryland-specific Requirements. (n.d.). Maryland Department of the Environment. Retrieved from [Link]
-
Kan. Admin. Regs. § 28-50-14 - Asbestos waste disposal. (n.d.). Casetext. Retrieved from [Link]
-
FWD-2 Garbage Disposal, 1/2 HP. (n.d.). InSinkErator. Retrieved from [Link]
-
Insinkerator FWD2 | 473N39 | Division Garbage Disposal, 1/2 Hp, 1 1/2 Inch Connection Drain, 120 Volt, Residential. (n.d.). Raptor Supplies Worldwide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. epa.gov [epa.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. nswai.org [nswai.org]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. orf.od.nih.gov [orf.od.nih.gov]
Navigating the Safe Handling of 2-Amino-2-(3,4-dihydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals
The causality behind these stringent protocols is rooted in the potential hazards associated with similar chemical structures, which include skin irritation, serious eye irritation, and potential respiratory irritation.[2][4][5] Therefore, the following guidance is designed as a self-validating system to minimize exposure and ensure a safe operational workflow.
Core Safety Directives and Hazard Assessment
Based on data from analogous compounds, 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid should be treated as a hazardous substance. The primary hazards identified for similar materials are:
These classifications necessitate a comprehensive approach to personal protection and handling to mitigate the risk of exposure.
Personal Protective Equipment (PPE): A Multi-Laden Approach
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
| PPE Component | Standard | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and subsequent irritation.[2][4] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and airborne particles that can cause serious damage.[2][4] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | To avoid inhalation of the compound, which may cause respiratory tract irritation.[2][4][6] |
Operational Plan: From Receipt to Experimentation
A structured workflow is critical for minimizing the risk of exposure and ensuring the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
Handling and Experimental Use
-
Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risks.[2][6]
-
Weighing: When weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
Caption: Workflow for the safe handling of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid must be considered hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Container Management: Use containers that are compatible with the chemical. Ensure containers are kept closed when not in use.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal.[2]
Caption: Step-by-step process for the disposal of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid waste.
By adhering to these detailed protocols, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current regulatory standards.
References
-
Appchem. 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid | 138-62-5. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 3,4-Dihydroxyphenylacetic acid. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

